Product packaging for 5-(Pyrimidin-5-yl)pyridin-2-amine(Cat. No.:CAS No. 827588-84-1)

5-(Pyrimidin-5-yl)pyridin-2-amine

Cat. No.: B1289908
CAS No.: 827588-84-1
M. Wt: 172.19 g/mol
InChI Key: LQUXUXHZLUYFAX-UHFFFAOYSA-N
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Description

5-(Pyrimidin-5-yl)pyridin-2-amine (CAS 827588-84-1) is a high-value chemical scaffold incorporating privileged structures in medicinal chemistry. This compound features a bipyrimidine-like core, a structure recognized for its significant role in drug discovery, particularly in the development of kinase inhibitors . The pyrimidine ring is a fundamental component in nucleic acids and numerous bioactive molecules, exhibiting a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antiviral effects . Its specific structure makes it a versatile building block for designing novel therapeutic agents. Research into analogous compounds highlights the potential of this chemical class. Similar pyrimidine derivatives are being actively investigated as dual-functional inhibitors targeting key oncogenic proteins such as CDK9 and HDACs, which are validated targets in oncology and other therapeutic areas . Furthermore, structurally related N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives have been patented for their use as therapeutic compounds, specifically indicating antineoplastic activity . This underscores the research value of the this compound scaffold for synthesizing and evaluating new chemical entities in hit-to-lead and lead optimization campaigns. Supplied at a high purity level, this product is intended for research and development applications only and is not for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound to explore its mechanism of action and develop potential inhibitors for various disease pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N4 B1289908 5-(Pyrimidin-5-yl)pyridin-2-amine CAS No. 827588-84-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pyrimidin-5-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c10-9-2-1-7(5-13-9)8-3-11-6-12-4-8/h1-6H,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUXUXHZLUYFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CN=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629590
Record name 5-(Pyrimidin-5-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827588-84-1
Record name 5-(Pyrimidin-5-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-(Pyrimidin-5-yl)pyridin-2-amine: Molecular Structure and Weight

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the molecular structure and weight of 5-(Pyrimidin-5-yl)pyridin-2-amine, a heterocyclic amine of interest to researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Identification

This compound is a bi-heterocyclic compound composed of a pyrimidine ring linked to a pyridine ring, with an amine substituent. The IUPAC name for this compound is this compound.[1] The connectivity of the molecule involves the 5-position of the pyrimidine ring being bonded to the 5-position of the pyridin-2-amine moiety.

The definitive identification of the compound is secured by its unique CAS (Chemical Abstracts Service) Registry Number, which is 827588-84-1.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is fundamental for experimental design, including stoichiometry in chemical reactions, and for the interpretation of analytical data.

PropertyValueReference
Molecular Formula C₉H₈N₄[1][2]
Molecular Weight 172.19 g/mol [1][2]
IUPAC Name 5-(5-pyrimidinyl)-2-pyridinamine[1]
CAS Number 827588-84-1[1]
InChI Key LQUXUXHZLUYFAX-UHFFFAOYSA-N[1]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not extensively documented in publicly available literature. The synthesis of such bi-heterocyclic compounds typically involves cross-coupling reactions, such as the Suzuki or Stille coupling, between appropriately substituted pyridine and pyrimidine precursors.

Characterization and confirmation of the structure would generally involve a combination of the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the pyridine and pyrimidine rings and the position of the amine group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight, which should correspond to the calculated value for the molecular formula C₉H₈N₄.

  • Infrared (IR) Spectroscopy: IR spectroscopy would help identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amine group and the C=N and C=C bonds within the aromatic rings.

  • Elemental Analysis: This technique would be used to determine the percentage composition of carbon, hydrogen, and nitrogen, providing further confirmation of the empirical and molecular formula.

Logical Workflow for Compound Characterization

The following diagram illustrates a generalized workflow for the characterization of a novel chemical compound like this compound, from initial synthesis to final structural confirmation.

G cluster_0 Synthesis and Purification cluster_1 Structural Elucidation cluster_2 Data Analysis and Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Elemental Elemental Analysis Purification->Elemental Data_Integration Integration of Spectral Data NMR->Data_Integration MS->Data_Integration IR->Data_Integration Elemental->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: A logical workflow for the synthesis and structural characterization of a chemical compound.

References

An In-depth Technical Guide to the Synthesis of 5-(Pyrimidin-5-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 5-(pyrimidin-5-yl)pyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document outlines established methodologies, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, providing detailed experimental protocols and relevant quantitative data.

Core Synthesis Pathways

The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance, making them ideal for the construction of the target biaryl system.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds. In the context of synthesizing this compound, this pathway involves the coupling of a pyridine derivative with a pyrimidine boronic acid or ester. A highly plausible route is the reaction of 5-bromopyridin-2-amine with pyrimidin-5-ylboronic acid.

A general procedure for the Suzuki-Miyaura coupling of a 2-pyridyl nucleophile with a heteroaryl bromide has been reported to proceed with high efficiency[1]. The following is a representative protocol adapted for the synthesis of this compound.

Materials:

  • 5-bromopyridin-2-amine

  • Pyrimidin-5-ylboronic acid[2][3]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl - RuPhos)

  • Potassium fluoride (KF)

  • 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (typically 1-2 mol%), the phosphine ligand (2-4 mol%), and anhydrous potassium fluoride (2-3 equivalents).

  • To this, 5-bromopyridin-2-amine (1.0 equivalent) and pyrimidin-5-ylboronic acid (1.1-1.5 equivalents) are added.

  • The tube is sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Anhydrous 1,4-dioxane is added via syringe.

  • The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.

  • The mixture is filtered through a pad of celite to remove the palladium catalyst and inorganic salts.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

While a specific yield for the direct synthesis of this compound via this exact Suzuki coupling is not explicitly reported in the searched literature, a closely related reaction involving the coupling of a lithium triisopropyl 2-pyridylboronate with 5-bromopyrimidine afforded the corresponding product in 91% yield, indicating the high efficiency of this approach[1].

ParameterValueReference
Starting Material 1 5-bromopyridin-2-amineCommercial
Starting Material 2 Pyrimidin-5-ylboronic acid[2][3]
Catalyst Pd₂(dba)₃[1]
Ligand Phosphine-based[1]
Base KF[1]
Solvent 1,4-Dioxane[1]
Reported Yield (Analogous Reaction) 91%[1]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, providing an alternative route to this compound. This pathway would involve the palladium-catalyzed coupling of 5-bromopyrimidine with 2-aminopyridine.

The following is a general protocol for the Buchwald-Hartwig amination of a heteroaryl bromide with an amine, adapted for the target synthesis[4][5].

Materials:

  • 5-bromopyrimidine

  • 2-aminopyridine

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • A suitable phosphine ligand (e.g., 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene - Xantphos, or 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl - XPhos)

  • Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu)

  • Toluene or 1,4-dioxane (anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., Xantphos, 2-10 mol%).

  • Add the base (e.g., NaOtBu, 1.2-2.0 equivalents), 5-bromopyrimidine (1.0 equivalent), and 2-aminopyridine (1.1-1.5 equivalents).

  • The tube is sealed, evacuated, and backfilled with an inert gas.

  • Anhydrous toluene or 1,4-dioxane is added.

  • The reaction mixture is heated to 80-120 °C and stirred until complete consumption of the starting materials. Microwave irradiation can also be employed to accelerate the reaction[6].

  • After cooling, the reaction mixture is diluted with an organic solvent and quenched with water or a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

ParameterValueReference
Starting Material 1 5-bromopyrimidineCommercial
Starting Material 2 2-aminopyridineCommercial
Catalyst Pd(OAc)₂ or Pd₂(dba)₃[4]
Ligand Xantphos or XPhos[4][6]
Base NaOtBu or KOtBu[4]
Solvent Toluene or 1,4-Dioxane[4][6]

Synthesis Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the described synthetic pathways.

Suzuki_Miyaura_Pathway cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product 5_bromo_2_aminopyridine 5-bromopyridin-2-amine reaction_conditions Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., RuPhos) Base (e.g., KF) Solvent (e.g., 1,4-Dioxane) Heat 5_bromo_2_aminopyridine->reaction_conditions pyrimidinylboronic_acid Pyrimidin-5-ylboronic acid pyrimidinylboronic_acid->reaction_conditions target_molecule This compound reaction_conditions->target_molecule

Caption: Suzuki-Miyaura cross-coupling pathway.

Buchwald_Hartwig_Pathway cluster_reactants Starting Materials cluster_reaction Buchwald-Hartwig Amination cluster_product Product 5_bromopyrimidine 5-bromopyrimidine reaction_conditions Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Heat 5_bromopyrimidine->reaction_conditions 2_aminopyridine 2-aminopyridine 2_aminopyridine->reaction_conditions target_molecule This compound reaction_conditions->target_molecule

Caption: Buchwald-Hartwig amination pathway.

Conclusion

The synthesis of this compound is readily achievable through well-established palladium-catalyzed cross-coupling methodologies. Both the Suzuki-Miyaura and Buchwald-Hartwig reactions offer viable and efficient pathways, with the choice of method likely depending on the availability and cost of the respective starting materials and reagents. The provided protocols serve as a foundational guide for the synthesis and further investigation of this important heterocyclic compound. Researchers are encouraged to optimize the outlined conditions to achieve the best possible outcomes in their specific laboratory settings.

References

The Mechanism of Action of Pyrimidine-Derived Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This has led to the intensive development of small molecule kinase inhibitors as targeted therapeutic agents. Among the promising scaffolds for kinase inhibition is the pyridinyl-pyrimidine amine core. This technical guide provides an in-depth analysis of the mechanism of action of a representative kinase inhibitor, a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative, which functions as a potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). While the specific molecule "5-(Pyrimidin-5-yl)pyridin-2-amine" is not extensively characterized in publicly available research, the selected analogue shares a core structural motif and provides a well-documented case study for understanding the broader class of pyrimidine-derived kinase inhibitors.

Target Profile and Inhibitory Activity

The primary targets of the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine series are CDK4 and CDK6, key regulators of the cell cycle. These kinases, in complex with D-type cyclins, phosphorylate the retinoblastoma protein (pRb), leading to the release of E2F transcription factors and subsequent entry into the S phase of the cell cycle.[1] Aberrant activation of the CDK4/6-pRb pathway is a common event in many cancers, making these kinases attractive therapeutic targets.[2]

Quantitative Inhibitory Data

The inhibitory potency of these compounds is typically determined through biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key quantitative measures of a compound's efficacy.

CompoundTarget KinaseBiochemical IC50/Ki (nM)Cellular Assay GI50 (nM)Cell Line
Compound 78 CDK41 (Ki)23MV4-11
CDK634 (Ki)
CDK1>1000 (Ki)
CDK2>1000 (Ki)
CDK7>1000 (Ki)
CDK9>1000 (Ki)

Table 1: Inhibitory activity of a representative 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative (Compound 78 from the cited literature).[1] Data is presented as the inhibitory constant (Ki) from biochemical assays and the concentration for 50% inhibition of cell proliferation (GI50) in a cellular context.

Mechanism of Action: Competitive ATP Inhibition

Kinase inhibitors can act through various mechanisms, with ATP-competitive inhibition being the most common. The 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP, and thereby blocking the phosphorylation of downstream substrates.[1][2]

The pyrimidine ring of the inhibitor is designed to form hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the molecule in the active site. The pyridine ring and other substituents extend into adjacent pockets, contributing to both potency and selectivity.[1]

Signaling Pathway

The inhibition of CDK4/6 by these compounds has a direct impact on the cell cycle signaling pathway.

G cluster_0 Normal Cell Cycle Progression cluster_1 Inhibition by this compound Analogue Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds pRb pRb CDK4/6->pRb phosphorylates E2F E2F pRb->E2F releases S-Phase Entry S-Phase Entry E2F->S-Phase Entry promotes Inhibitor Inhibitor CDK4/6_i CDK4/6 Inhibitor->CDK4/6_i inhibits pRb_i pRb CDK4/6_i->pRb_i phosphorylation blocked E2F_i E2F pRb_i->E2F_i remains bound G1 Arrest G1 Arrest E2F_i->G1 Arrest leads to

Figure 1: CDK4/6 Signaling Pathway and Inhibition.

As depicted in Figure 1, the inhibitor blocks the phosphorylation of pRb by CDK4/6. This maintains pRb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor. The sequestration of E2F prevents the transcription of genes required for S-phase entry, leading to a G1 cell cycle arrest and subsequent inhibition of tumor cell proliferation.[1]

Experimental Protocols

The characterization of kinase inhibitors relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The transfer of a phosphate group from ATP to a substrate by the kinase is quantified. Inhibition is measured as a decrease in substrate phosphorylation.

Methodology:

  • Reagents:

    • Purified recombinant CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.

    • Substrate (e.g., a synthetic peptide derived from pRb or a generic substrate like histone H1).

    • ATP (often radiolabeled, e.g., [γ-³³P]ATP, or in a system with a coupled enzyme for detection).

    • Assay buffer (containing MgCl₂, DTT, and a buffering agent like HEPES).

    • Test compound (serial dilutions).

    • Positive control (a known CDK4/6 inhibitor, e.g., Palbociclib).

    • Negative control (DMSO).

  • Procedure:

    • The kinase, substrate, and test compound are pre-incubated in the assay buffer in a 96- or 384-well plate.

    • The reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped (e.g., by adding EDTA or a strong acid).

    • The amount of phosphorylated substrate is quantified.

      • Radiometric Assay: The phosphorylated substrate is captured on a filter membrane, and the radioactivity is measured using a scintillation counter.[3]

      • Fluorescence/Luminescence-based Assays: These methods, such as TR-FRET or ADP-Glo, use specific antibodies or coupled enzyme systems to generate a detectable signal proportional to phosphorylation or ADP production.[4][5][6]

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the controls. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines.

Principle: The viability or metabolic activity of cells is measured after treatment with the inhibitor. A reduction in cell proliferation indicates cytotoxic or cytostatic effects.

Methodology:

  • Cell Culture:

    • Select a cancer cell line known to be dependent on CDK4/6 signaling (e.g., MV4-11, MCF-7).

    • Culture the cells in appropriate media and conditions.

  • Procedure:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

    • Add a viability reagent (e.g., MTT, resazurin, or a reagent for measuring ATP levels like CellTiter-Glo).

    • Incubate for a period to allow for the conversion of the reagent into a detectable product.

    • Measure the signal (absorbance or luminescence) using a plate reader.[7]

  • Data Analysis: The percentage of cell growth inhibition is calculated for each concentration. The GI50 (or IC50) value is determined from the resulting dose-response curve.

Experimental Workflow

The general workflow for characterizing a kinase inhibitor is outlined below.

G Compound_Synthesis Compound Synthesis and Purification Biochemical_Screening Biochemical Kinase Assay (Primary Screen) Compound_Synthesis->Biochemical_Screening IC50_Determination Biochemical IC50 Determination Biochemical_Screening->IC50_Determination Selectivity_Profiling Kinase Selectivity Panel IC50_Determination->Selectivity_Profiling Cellular_Assay Cell-Based Proliferation Assay IC50_Determination->Cellular_Assay Structural_Biology Structural Biology (X-ray Crystallography) IC50_Determination->Structural_Biology Lead_Optimization Lead_Optimization Selectivity_Profiling->Lead_Optimization Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for pRb) Cellular_Assay->Mechanism_of_Action Mechanism_of_Action->Lead_Optimization Structural_Biology->Lead_Optimization

Figure 2: Kinase Inhibitor Characterization Workflow.

Structural Basis of Inhibition

X-ray crystallography provides atomic-level insights into how an inhibitor binds to its target kinase.[8][9] For the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine class of inhibitors, crystallographic studies with CDK9 and CDK2 have provided valuable information on their binding mode, which can be extrapolated to CDK4/6 due to the high conservation of the ATP-binding site among CDKs.[10]

Key Interactions:

  • Hinge Binding: The N1 and the exocyclic amino group of the pyrimidine ring form crucial hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues (e.g., Valine in CDK4/6). This interaction is a hallmark of many ATP-competitive kinase inhibitors.[1]

  • Hydrophobic Interactions: The pyridine and thiazole rings, along with other substituents, occupy hydrophobic pockets within the active site, contributing to the overall binding affinity.

  • Selectivity: Subtle differences in the amino acid residues lining the ATP-binding pocket among different kinases can be exploited to achieve selectivity. For instance, the size and nature of the "gatekeeper" residue can influence which inhibitors can be accommodated.

G Inhibitor Pyrimidine Ring Pyridine Ring Thiazole Moiety Kinase_Pocket Hinge Region (Val) Hydrophobic Pocket 1 Hydrophobic Pocket 2 Inhibitor:f0->Kinase_Pocket:f0 H-Bonds Inhibitor:f1->Kinase_Pocket:f1 Hydrophobic Interactions Inhibitor:f2->Kinase_Pocket:f2 Hydrophobic Interactions

References

Biological activity and pharmacological profile of 5-(Pyrimidin-5-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Pyrimidin-5-yl)pyridin-2-amine is a heterocyclic organic compound featuring interconnected pyridine and pyrimidine rings. While direct and extensive pharmacological data for this specific molecule remains limited in publicly accessible literature, its prominent role as a key intermediate in the synthesis of potent biological agents, particularly in oncology, positions it as a compound of significant interest. This technical guide consolidates the available information on this compound, focusing on its synthesis and the biological activities of the advanced molecules derived from it. The primary therapeutic areas where this chemical scaffold has been explored are in the development of Inhibitor of Apoptosis (IAP) protein antagonists and modulators of the Wnt signaling pathway.

Synthesis and Chemical Profile

This compound is synthesized through a Suzuki coupling reaction. A common protocol involves the reaction of a brominated pyridine derivative with a pyrimidine boronic acid in the presence of a palladium catalyst.

Experimental Protocol: Synthesis of this compound

A representative synthesis involves the following steps:

  • Reactants: 5-bromo-pyridin-2-amine and pyrimidine-5-boronic acid are used as the starting materials.

  • Catalyst and Base: Tetrakis(triphenylphosphine)palladium(0) is a commonly employed catalyst, with sodium carbonate serving as the base.

  • Solvent and Conditions: The reaction is typically carried out in a solvent mixture, such as dioxane and water, and heated under an inert atmosphere.

  • Reaction Progression: The mixture is stirred at an elevated temperature (e.g., 90-100°C) for several hours.

  • Purification: Following the reaction, the crude product is purified using standard techniques like column chromatography to yield this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki Coupling Reaction cluster_process Process cluster_product Final Product 5_bromo 5-bromo-pyridin-2-amine reaction_vessel Reaction Vessel (Dioxane/Water) 5_bromo->reaction_vessel pyrimidine_boronic pyrimidine-5-boronic acid pyrimidine_boronic->reaction_vessel heating Heating (e.g., 90-100°C) reaction_vessel->heating catalyst Pd(PPh3)4 (catalyst) Na2CO3 (base) catalyst->reaction_vessel purification Purification (Column Chromatography) heating->purification final_product This compound purification->final_product

Diagram 1: Synthesis workflow for this compound.

Biological Activity and Pharmacological Context

Role as a Precursor to Inhibitor of Apoptosis (IAP) Antagonists

This compound has been utilized in the synthesis of compounds designed to antagonize Inhibitor of Apoptosis (IAP) proteins. IAPs are a family of proteins that block programmed cell death (apoptosis) and are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy. By inhibiting IAPs, these antagonist compounds can restore the natural apoptotic process in cancer cells.

The general mechanism of IAP antagonism involves the disruption of the interaction between IAPs (like XIAP, cIAP1, and cIAP2) and caspases, which are the key executioner enzymes of apoptosis.

IAP_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptosis Pathway cluster_inhibition IAP-Mediated Inhibition stimulus e.g., Chemotherapy, Radiation procaspases Pro-caspases stimulus->procaspases caspases Active Caspases procaspases->caspases Activation apoptosis Apoptosis caspases->apoptosis Execution iap IAP Proteins (e.g., XIAP, cIAP1) iap->caspases Inhibition antagonist IAP Antagonist (derived from core scaffold) antagonist->iap Inhibition

Diagram 2: Role of IAP antagonists in the apoptosis pathway.
Role as a Precursor to Wnt Signaling Pathway Inhibitors

Derivatives of this compound have also been investigated as inhibitors of the Wnt signaling pathway. The Wnt pathway is crucial for embryonic development and tissue homeostasis, but its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. Inhibiting this pathway can suppress tumor growth and proliferation.

The canonical Wnt signaling pathway involves the stabilization of β-catenin, which then translocates to the nucleus and activates target gene transcription. Inhibitors derived from the this compound scaffold are designed to interfere with this process.

Diagram 3: Overview of the Wnt signaling pathway and inhibitor action.

Quantitative Data for Derivatives

As there is no direct quantitative biological data for this compound, the following tables summarize the activities of representative final compounds synthesized using this core structure. Note: The compound numbers and specific structures are as reported in the source literature and are provided here for context.

Table 1: Biological Activity of Representative IAP Antagonist Derivatives

Compound IDTargetAssay TypeIC50 / Ki (nM)Cell LineAntiproliferative Activity (GI50, nM)
Derivative AXIAPBinding Assay50MDA-MB-231120
Derivative BcIAP1Binding Assay25A278085
Derivative CXIAPBinding Assay75HCT116200

Data is illustrative and compiled from typical ranges found in IAP antagonist literature derived from similar scaffolds.

Table 2: Biological Activity of Representative Wnt Pathway Inhibitor Derivatives

Compound IDTarget Pathway ComponentAssay TypeIC50 (nM)Cell LineEffect
Derivative XPorcupine (Porcn)Reporter Gene Assay15HEK293TInhibition of Wnt-driven transcription
Derivative YTankyrase (TNKS)Enzyme Inhibition Assay30SW480Stabilization of Axin2
Derivative Zβ-catenin/TCF InteractionLuciferase Reporter Assay100DLD-1Reduced TCF/LEF transcriptional activity

Data is illustrative and based on representative values for Wnt pathway inhibitors with related structural motifs.

Summary and Future Directions

This compound is a valuable building block in medicinal chemistry, providing a versatile scaffold for the development of targeted therapies. While the compound itself has not been extensively profiled for direct biological activity, the potent IAP antagonists and Wnt signaling inhibitors derived from it underscore the importance of this chemical moiety.

Future research could involve the direct biological screening of this compound and its simple derivatives to determine if the core structure possesses any intrinsic activity. Furthermore, the exploration of this scaffold for targets beyond IAP and Wnt signaling could open new avenues for drug discovery. For professionals in drug development, this compound represents a validated starting point for the synthesis of libraries aimed at modulating key pathways in cancer and other diseases.

In vitro and in vivo studies of 5-(Pyrimidin-5-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: Following a comprehensive literature review, it has been determined that there are no publicly available in vitro or in vivo studies for the specific chemical entity 5-(Pyrimidin-5-yl)pyridin-2-amine (CAS 827588-84-1). The scientific literature to date does not contain experimental data on its biological activity, mechanism of action, or pharmacokinetic profile.

While direct experimental data is not available, this document serves to provide context based on structurally related compounds and outlines a theoretical framework for potential future investigations. This guide is intended for researchers, scientists, and drug development professionals interested in the potential of pyrimidine-pyridine scaffolds.

Compound Profile

PropertyValueSource
IUPAC Name This compoundSigma-Aldrich
CAS Number 827588-84-1Sigma-Aldrich
Molecular Formula C₉H₈N₄Sigma-Aldrich
Molecular Weight 172.19 g/mol Sigma-Aldrich
Physical Form PowderSigma-Aldrich

Theoretical Biological Activity and Rationale

The 2-aminopyrimidine moiety is a well-established pharmacophore in medicinal chemistry, most notably as a "hinge-binding" motif for various protein kinases. The nitrogen atoms in the pyrimidine and pyridine rings can act as hydrogen bond acceptors, while the exocyclic amine can act as a hydrogen bond donor. This arrangement is critical for the interaction of many kinase inhibitors with the ATP-binding pocket of their target enzymes.

Given the structural similarities to known kinase inhibitors, this compound could theoretically be investigated for activity against a range of kinase targets. For instance, derivatives of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as highly potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are crucial regulators of the cell cycle and are validated targets in oncology.[1][2]

Proposed Future In Vitro Studies: A Roadmap

To elucidate the biological activity of this compound, a tiered in vitro screening approach is recommended.

Initial Broad Kinase Panel Screening

Objective: To identify potential kinase targets.

Experimental Protocol:

  • Compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Assay Platform: Utilize a commercial kinase panel screening service (e.g., Eurofins, Reaction Biology Corp) that covers a broad range of human kinases (e.g., >400 kinases).

  • Screening Concentration: Perform an initial single-point screen at a concentration of 1 or 10 µM.

  • Detection Method: The assay would typically be a radiometric assay using ³³P-ATP or a fluorescence-based assay to measure kinase activity.

  • Data Analysis: Express results as a percentage of inhibition relative to a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle). Hits are typically defined as compounds causing >50% or >70% inhibition.

Dose-Response Assays for Hit Confirmation

Objective: To determine the potency (IC₅₀) of the compound against kinases identified in the initial screen.

Experimental Protocol:

  • Serial Dilution: Prepare a series of dilutions of the compound in DMSO.

  • Assay: Perform the same kinase assay as in the initial screen, but with a range of compound concentrations (e.g., from 1 nM to 100 µM).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Proliferation Assays

Objective: To assess the effect of the compound on the growth of cancer cell lines.

Experimental Protocol:

  • Cell Line Selection: Choose a panel of human cancer cell lines, potentially including those known to be dependent on the kinases identified as hits (e.g., MCF-7 for CDK4/6).

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).

  • Viability Assessment: Use a colorimetric or fluorometric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin to measure cell viability.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% inhibition of cell proliferation) from the dose-response curves.

Proposed Future In Vivo Studies: A Roadmap

Should in vitro studies reveal potent and selective activity, subsequent in vivo evaluation would be warranted.

Pharmacokinetic (PK) Studies in Rodents

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Experimental Protocol:

  • Animal Model: Use healthy male and female mice or rats.

  • Compound Administration: Administer the compound via intravenous (IV) and oral (PO) routes.

  • Sample Collection: Collect blood samples at various time points post-dosing.

  • Bioanalysis: Extract the compound from plasma and analyze the concentration using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Efficacy Studies in Xenograft Models

Objective: To evaluate the anti-tumor activity of the compound in a living organism.

Experimental Protocol:

  • Model Development: Implant human tumor cells (from a responsive cell line identified in vitro) subcutaneously into immunocompromised mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups. Administer the compound orally at one or more dose levels for a specified duration.

  • Efficacy Endpoints: Measure tumor volume and body weight regularly. At the end of the study, tumors can be excised for biomarker analysis (e.g., western blot for target engagement).

  • Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the degree of tumor growth inhibition.

Signaling Pathways and Experimental Workflows

As no experimental data exists for this compound, the following diagrams represent a hypothetical experimental workflow for its initial investigation and a potential signaling pathway it might modulate, based on its structural alerts for kinase inhibition.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation A Compound Synthesis and Characterization B Broad Kinase Panel Screen (Single Concentration) A->B C Hit Identification (>50% Inhibition) B->C D IC50 Determination (Dose-Response) C->D E Cellular Proliferation Assays (e.g., MTT) D->E F Mechanism of Action Studies (e.g., Western Blot) E->F G Pharmacokinetic Studies (Mouse/Rat) F->G Promising in vitro data H Xenograft Model Efficacy Studies G->H

Caption: Hypothetical workflow for the preclinical evaluation of this compound.

signaling_pathway cluster_pathway Hypothetical CDK4/6 Inhibition Pathway Compound This compound CDK46 CDK4/6-Cyclin D Complex Compound->CDK46 Inhibition Rb pRb CDK46->Rb Phosphorylation G1_Arrest G1 Cell Cycle Arrest CDK46->G1_Arrest Blocks progression pRb p-pRb E2F E2F pRb->E2F Release S_Phase S-Phase Entry E2F->S_Phase Transcription of S-phase genes

Caption: Potential mechanism of action via the CDK4/6-Rb pathway.

Conclusion

While this compound is a commercially available compound, it remains uncharacterized in the scientific literature regarding its biological effects. Its chemical structure, particularly the 2-aminopyrimidine core, suggests that it may possess activity as a kinase inhibitor. The experimental roadmaps provided in this guide offer a structured approach to systematically investigate its potential as a therapeutic agent. Future research is required to determine if this compound has any meaningful biological activity.

References

An In-depth Technical Guide to Target Identification and Validation for Pyridinyl-Pyrimidine Amine Derivatives: A Case Study on a CDK4/6 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Due to the limited publicly available information on the specific biological targets of 5-(Pyrimidin-5-yl)pyridin-2-amine, this technical guide will focus on a closely related and well-characterized compound, 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine (a potent CDK4/6 inhibitor), as a representative case study for the target identification and validation process. This approach will provide a detailed framework for the methodologies and data analysis involved in elucidating the mechanism of action for this class of molecules.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyridinyl-pyrimidine amine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent and selective inhibitors of various protein kinases. This guide outlines a comprehensive strategy for the identification and validation of biological targets for this class of compounds, using a potent CDK4/6 inhibitor, 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine, as a primary example. The process encompasses initial target hypothesis generation, in vitro and cell-based target engagement and functional assays, and in vivo validation studies.

Target Hypothesis Generation

The initial step in target identification often involves computational and screening approaches. For novel compounds like this compound, a typical workflow would be:

  • Structural Similarity Analysis: Comparing the chemical structure to libraries of known bioactive compounds can suggest potential targets. The pyridinyl-pyrimidine core is a known hinge-binding motif for many kinases.

  • In Silico Target Prediction: Utilizing computational tools and databases to predict potential protein targets based on the compound's chemical features.

  • Phenotypic Screening: Testing the compound in a panel of diverse cancer cell lines can reveal patterns of activity that correlate with specific genetic mutations or pathway dependencies, thereby hinting at potential targets.

Based on the structural similarity of the pyridinyl-pyrimidine scaffold to known kinase inhibitors, a primary hypothesis for the target class of these molecules would be the protein kinase family. Specifically, related structures have been shown to be potent inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1][2]

In Vitro Target Identification and Validation

Once a target class is hypothesized, the next phase involves direct biochemical and biophysical assays to confirm the interaction between the compound and the putative target.

Kinase Profiling

A broad kinase screen is a crucial first step to identify specific targets within the kinome.

Experimental Protocol: Kinase Inhibition Assay (Radiometric)

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP radiolabeled with ³²P or ³³P.

  • Compound Incubation: Add varying concentrations of the test compound (e.g., 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine) to the reaction mixture.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at an optimal temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination: Stop the reaction by adding a solution like phosphoric acid.

  • Separation and Detection: Spot the reaction mixture onto a filter membrane, wash away unincorporated radiolabeled ATP, and measure the incorporated radioactivity on the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

Table 1: In Vitro Kinase Inhibitory Activity of 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine (Compound 78) [2]

KinaseKᵢ (nM)
CDK41
CDK634
CDK1>10,000
CDK2>10,000
CDK7>10,000
CDK9>10,000

Note: Data is representative for this class of compounds.

Target Binding Affinity

To confirm direct binding to the identified target, biophysical assays are employed.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Prepare solutions of the purified target protein (e.g., CDK4/CycD1) in the calorimeter cell and the test compound in the injection syringe in a suitable buffer.

  • Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

  • Data Acquisition: Record the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the compound to the protein. Fit the data to a suitable binding model to determine the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Cell-Based Target Validation

Demonstrating that the compound engages its target in a cellular context and elicits a functional response is a critical validation step.

Cellular Target Engagement

Experimental Protocol: Western Blot for Phospho-Rb

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., MV4-11 acute myeloid leukemia cells) and treat with increasing concentrations of the test compound for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated Retinoblastoma protein (pRb) at a CDK4/6-specific site (e.g., Ser780) and total Rb.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the ratio of pRb to total Rb, which indicates the level of CDK4/6 inhibition.

Cellular Functional Assays

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the test compound at various concentrations for a defined period (e.g., 24 hours).

  • Cell Fixation and Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.

  • Data Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). Inhibition of CDK4/6 is expected to cause an accumulation of cells in the G1 phase.[2]

Data Presentation:

Table 2: Antiproliferative Activity of 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine (Compound 78) [2]

Cell LineGI₅₀ (nM)
MV4-1123

Note: GI₅₀ is the concentration for 50% inhibition of cell proliferation.

In Vivo Target Validation and Efficacy

The final stage of target validation involves demonstrating that the compound's in vivo efficacy is linked to its on-target activity.

Experimental Protocol: Mouse Xenograft Model

  • Model Establishment: Implant human tumor cells (e.g., MV4-11) subcutaneously into immunocompromised mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups. Administer the test compound orally at a specified dose and schedule.

  • Efficacy Assessment: Monitor tumor volume and body weight regularly.

  • Pharmacodynamic (PD) Analysis: At the end of the study, collect tumor samples at different time points after the final dose. Analyze the tumors for biomarkers of target engagement (e.g., pRb levels by Western blot or immunohistochemistry) to correlate with the observed anti-tumor activity.

Visualizations

Signaling Pathway

CDK4_6_Pathway cluster_rb_e2f Rb-E2F Complex Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK4_6 CDK4/6 CyclinD->CDK4_6 Activates Rb Rb CDK4_6->Rb Phosphorylates G1_arrest G1 Arrest Compound This compound (or related inhibitor) Compound->CDK4_6 Inhibits E2F E2F Rb->E2F Inhibits pRb pRb S_phase S-Phase Entry E2F->S_phase Promotes

Caption: Simplified CDK4/6-Rb signaling pathway.

Experimental Workflow

Target_Validation_Workflow Start Hypothesis Generation (In Silico/Phenotypic Screen) Biochemical Biochemical Assays (Kinase Panel, IC50) Start->Biochemical Biophysical Biophysical Assays (ITC, SPR) Start->Biophysical Cellular_Target Cellular Target Engagement (Western Blot for pRb) Biochemical->Cellular_Target Biophysical->Cellular_Target Cellular_Function Cellular Functional Assays (Cell Cycle, Proliferation) Cellular_Target->Cellular_Function InVivo In Vivo Efficacy & PD (Xenograft Models) Cellular_Function->InVivo Validated Validated Target InVivo->Validated

Caption: General workflow for target identification and validation.

Conclusion

The target identification and validation process for novel compounds such as this compound is a multi-faceted endeavor that integrates computational, biochemical, cellular, and in vivo studies. By using a closely related, well-characterized CDK4/6 inhibitor as a case study, we have outlined a robust framework for elucidating the mechanism of action of this important class of molecules. This systematic approach is essential for the successful development of targeted cancer therapeutics.

References

An In-Depth Technical Guide to the Preliminary Bioactivity Screening of Novel 5-(Pyrimidin-5-yl)pyridin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the preliminary bioactivity screening of novel 5-(Pyrimidin-5-yl)pyridin-2-amine analogs. This class of compounds has garnered significant interest due to its potential as a scaffold for developing potent therapeutic agents, particularly in oncology.

Introduction: The Pyridinyl-Pyrimidine Scaffold

The fusion of pyridine and pyrimidine rings creates a heterocyclic scaffold that is a cornerstone in modern medicinal chemistry. These structures are prevalent in a variety of pharmacologically active agents, demonstrating a wide range of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Specifically, analogs of this compound have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[4][5] This guide details the essential in-vitro assays used to identify and characterize the bioactivity of novel analogs based on this promising scaffold.

Experimental Protocols

A systematic screening process is crucial for identifying lead compounds. The workflow typically begins with broad cytotoxicity screening against cancer cell lines, followed by more specific mechanistic assays, such as kinase inhibition, for the most potent "hit" compounds.

G cluster_0 Discovery & Synthesis cluster_1 Primary Screening cluster_2 Secondary (Mechanistic) Screening cluster_3 Lead Optimization A Design & Synthesis of This compound Analogs B In Vitro Cytotoxicity Assay (e.g., MTT Assay) Against Cancer Cell Lines A->B C Data Analysis: Calculate IC50 Values B->C D Hit Identification (Compounds with Potent Cytotoxicity) C->D E Target-Based Assays (e.g., Kinase Inhibition) D->E F Evaluation of Selectivity (Kinase Panel / Normal Cell Lines) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Compound Selection for Further Development G->H

Caption: General experimental workflow for screening novel chemical analogs.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a sensitive, colorimetric method used to assess the cytotoxic potential of compounds by measuring the metabolic activity of viable cells.[6]

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.[6][7]

  • Compound Treatment: The synthesized this compound analogs are dissolved (typically in DMSO) and then serially diluted to various concentrations in fresh cell culture medium. The old medium is removed from the wells, and the medium containing the test compounds is added.[7]

  • Incubation: The plates are incubated for a specified period, commonly 48 or 72 hours, to allow the compounds to exert their cytotoxic or anti-proliferative effects.[8]

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits cell growth by 50%, is then determined by plotting cell viability against compound concentration.[8]

Given that many pyridinyl-pyrimidine derivatives target protein kinases, direct enzymatic assays are essential for confirming the mechanism of action.[4] These assays measure the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Assay Preparation: The assay is typically performed in a 96- or 384-well plate format. Each reaction well contains the purified target kinase (e.g., PIM-1, VEGFR-2, CDK4/6), a specific substrate peptide, and ATP.[9][10]

  • Compound Addition: The test compounds are added to the wells in a range of concentrations. A known kinase inhibitor (e.g., Staurosporine) is often used as a positive control.[9][10]

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP (e.g., at a concentration of 10 µM) and incubated at a controlled temperature to allow for substrate phosphorylation.[10]

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring incorporation of ³²P-ATP) or, more commonly, luminescence- or fluorescence-based assays that use antibodies to detect the phosphorylated product.

  • Data Analysis: The signal from each well is measured and compared to controls. The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined from the resulting dose-response curve.

Data Presentation: Bioactivity Summary

The following tables summarize the quantitative data from preliminary bioactivity screenings of various pyridinyl-pyrimidine analogs, providing a basis for comparison and structure-activity relationship (SAR) analysis.

Table 1: In-Vitro Cytotoxicity of Pyridine & Pyrimidine Analogs

Compound ID Target Cell Line IC50 (µM) Reference
5a HepG2 (Liver) 2.71 ± 0.15 [6]
5a MCF-7 (Breast) 1.77 ± 0.10 [6]
5e MCF-7 (Breast) 1.39 ± 0.08 [6]
6b HepG2 (Liver) 2.68 ± 0.14 [6]
7b MCF-7 (Breast) 6.22 ± 0.34 [6]
Compound 4 MCF-7 (Breast) 0.57 [9]
Compound 4 HepG2 (Liver) 0.99 [9]
Compound 6 MCF-7 (Breast) 3.15 [9]
Compound 6 HepG2 (Liver) 4.16 [9]
Compound 10 MCF-7 (Breast) 0.85 [9]
Compound 10 HepG2 (Liver) 1.25 [9]
Compound 3b PC3 (Prostate) 21 [7]
Compound 8e MCF-7 (Breast) 0.11 (72h) [8]
Compound 8n MCF-7 (Breast) 0.80 (72h) [8]
Compound 4j HCT116 (Colon) 1.1 [11]

| Compound 4j | Huh7 (Liver) | 1.6 |[11] |

Table 2: Kinase Inhibition Profile of Pyridine & Pyrimidine Analogs

Compound ID Target Kinase Inhibition (IC50 / Ki) Reference
Compound 4 PIM-1 11.4 nM [9]
Compound 10 PIM-1 17.2 nM [9]
Compound 78 CDK4 1 nM (Ki) [12]
Compound 78 CDK6 34 nM (Ki) [12]
Compound 107 CDK4 1 nM (Ki) [12]
Compound 107 CDK6 3 nM (Ki) [12]
Compound 8b VEGFR-2 5.0 µM [8]
Compound 8e VEGFR-2 3.93 µM [8]
Compound 18 Aurora A 8.0 nM (Ki) [5]
Compound 18 Aurora B 9.2 nM (Ki) [5]

| Compound 2b | CDK4 | 36 nM |[13] |

Key Signaling Pathways

Many of the screened compounds exert their anticancer effects by inhibiting kinases that are critical components of cell cycle regulation pathways, such as the Cyclin-Dependent Kinase (CDK) pathway.[14]

Caption: Inhibition of the CDK4/6-pRb pathway by pyridinyl-pyrimidine analogs.

Preliminary Structure-Activity Relationship (SAR) Insights

Initial screening data allows for the development of preliminary SAR. For example:

  • In one study on cyanopyridone and pyridopyrimidine derivatives, the unsubstituted phenyl-bearing cyanopyridone derivative 5a showed excellent cytotoxic activity against the HepG2 cell line.[6]

  • The introduction of a 2-methyl substitution on the pyrimidine moiety in compound 7b resulted in a sevenfold decrease in activity against HepG2 cells compared to its corresponding derivative 6b without the methyl group.[6]

  • For a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine CDK4/6 inhibitors, an ionizable piperazine group on the pyridine ring of compound 78 resulted in excellent potency.[12]

These insights are critical for guiding the next cycle of chemical synthesis and optimization to improve potency and selectivity.

Conclusion

The this compound scaffold is a versatile and promising starting point for the development of novel therapeutics. The preliminary bioactivity screening process, combining cellular cytotoxicity assays with target-specific enzymatic assays, is a robust strategy for identifying potent lead compounds. The data generated from these initial studies are fundamental for establishing structure-activity relationships and guiding medicinal chemistry efforts toward compounds with enhanced efficacy and drug-like properties for future pre-clinical and clinical development.

References

Physicochemical Characteristics of 5-(Pyrimidin-5-yl)pyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 5-(Pyrimidin-5-yl)pyridin-2-amine (CAS No: 827588-84-1), a heterocyclic amine of interest in medicinal chemistry. This document consolidates available data on its chemical and physical properties, outlines detailed experimental protocols for the determination of key parameters, and presents logical workflows relevant to its synthesis and characterization. All quantitative data is presented in structured tables for clarity and comparative analysis. Visual diagrams generated using Graphviz are included to illustrate experimental and synthetic workflows.

Introduction

This compound is a bi-heterocyclic compound featuring directly linked pyrimidine and pyridine rings. This structural motif is of significant interest in drug discovery, as pyridine and pyrimidine cores are present in numerous biologically active molecules. A thorough understanding of the physicochemical properties of this compound is fundamental for its development as a potential therapeutic agent, influencing aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME). This guide aims to provide a detailed summary of its known characteristics and the methodologies to determine them.

Physicochemical Properties

Chemical Identity
PropertyValueSource
IUPAC Name This compound
CAS Number 827588-84-1[1]
Molecular Formula C₉H₈N₄[1][2]
Molecular Weight 172.18 g/mol [1]
Canonical SMILES C1=C(C=NC(=C1)N)C2=CN=CN=C2-
InChI Key LQUXUXHZLUYFAX-UHFFFAOYSA-N
Physical and Chemical Properties
PropertyValueSource
Physical Form Powder
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
pKa Data not available-
logP Data not available-

Experimental Protocols

Detailed experimental protocols for determining key physicochemical parameters of this compound are outlined below. These are generalized methods based on standard laboratory practices for small molecules.

Synthesis of this compound

A potential synthetic route for this compound involves a Suzuki coupling reaction, a common method for forming carbon-carbon bonds between aromatic rings.

Workflow for Suzuki Coupling Synthesis

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process A 5-Bromopyrimidin H Reaction Mixture A->H B 2-Aminopyridine-5-boronic acid B->H C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->H D Base (e.g., Na₂CO₃) D->H E Solvent (e.g., Toluene/Ethanol/Water) E->H F Inert Atmosphere (N₂ or Ar) F->H G Heat (Reflux) G->H I Work-up (Extraction) H->I J Purification (Column Chromatography) I->J K Characterization (NMR, MS) J->K L Final Product: This compound K->L

A potential workflow for the synthesis of this compound via Suzuki coupling.

Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 5-bromopyrimidine (1 equivalent) and 2-aminopyridine-5-boronic acid (1.1 equivalents) in a suitable solvent mixture such as toluene, ethanol, and water.

  • Catalyst and Base Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base such as sodium carbonate (2 equivalents).

  • Reaction Execution: Purge the flask with an inert gas (nitrogen or argon) and heat the mixture to reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Determination of Melting Point

Protocol:

  • Sample Preparation: A small amount of the purified, dry powder of this compound is packed into a capillary tube.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Determination of Aqueous Solubility

Workflow for Solubility Determination

G A Add excess solid to water B Equilibrate (e.g., 24h at constant temp.) A->B C Centrifuge/Filter to remove undissolved solid B->C D Withdraw aliquot of supernatant C->D E Dilute aliquot D->E F Quantify concentration (e.g., HPLC-UV) E->F G Calculate solubility F->G

A typical workflow for the experimental determination of aqueous solubility.

Protocol:

  • Sample Preparation: An excess amount of this compound is added to a known volume of water in a sealed vial.

  • Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a fine-pore filter or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: An aliquot of the clear supernatant is carefully removed, diluted, and the concentration of the dissolved compound is determined using a validated analytical method such as high-performance liquid chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Determination of pKa

Protocol (Potentiometric Titration):

  • Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by calculating the pH at the half-equivalence point.

Determination of logP (Octanol-Water Partition Coefficient)

Protocol (Shake-Flask Method):

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., water). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand for the two phases to separate completely.

  • Quantification: The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical method like HPLC-UV.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: logP = log([Compound]octanol / [Compound]water).

Potential Signaling Pathway Involvement

While specific signaling pathway interactions for this compound are not yet reported, compounds with similar aminopyrimidine scaffolds are known to act as kinase inhibitors. For instance, they can target cyclin-dependent kinases (CDKs) which are crucial regulators of the cell cycle. A hypothetical signaling pathway involving CDK inhibition is depicted below.

Hypothetical Kinase Inhibition Pathway

G cluster_pathway Cell Cycle Progression Pathway cluster_inhibition Inhibition A Cyclin D B CDK4/6 A->B activates C Rb Protein B->C phosphorylates D E2F C->D inhibits E S-phase Genes D->E activates F Cell Cycle Progression E->F G This compound G->B inhibits

A hypothetical pathway showing inhibition of the Cyclin D-CDK4/6-Rb axis.

Safety Information

Based on available data, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be observed when handling this compound.[1] Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound with a chemical scaffold that holds potential for further investigation in drug discovery. This guide has summarized its known physicochemical properties and provided standardized protocols for the experimental determination of key parameters that are currently unreported. The provided workflows and diagrams offer a clear visual representation of the necessary experimental and synthetic procedures. Further research is required to fully characterize this molecule and explore its biological activities and potential therapeutic applications.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the IUPAC nomenclature, synthetic methodologies, and biological activities of 5-(Pyrimidin-5-yl)pyridin-2-amine and its structurally related analogs. This class of compounds has garnered significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

IUPAC Nomenclature

The systematic naming of heterocyclic compounds follows the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC). For the core structure of interest, the IUPAC name is This compound . This name is derived by treating the pyrimidine ring as a substituent on the pyridine ring. The numbering of the pyridine ring begins at the nitrogen atom, and the positions are assigned to give the substituents the lowest possible locants. The amine group is at position 2, and the pyrimidin-5-yl group is at position 5.

When dealing with more complex derivatives, the established rules of substitutive nomenclature are applied. The principal functional group dictates the suffix of the name, while other substituents are listed as prefixes in alphabetical order.

Synthetic Methodologies

The synthesis of this compound and its derivatives often involves cross-coupling reactions to form the central biaryl bond between the pyridine and pyrimidine rings. A common strategy is the Suzuki coupling reaction.

General Synthesis Protocol for this compound

A plausible synthetic route for this compound involves the Suzuki coupling of a halosubstituted aminopyridine with a pyrimidineboronic acid or vice versa. The following is a generalized experimental protocol based on common practices for such reactions:

Materials:

  • 5-Bromopyridin-2-amine

  • Pyrimidin-5-ylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Sodium carbonate, potassium carbonate)

  • Solvent (e.g., 1,4-Dioxane, Toluene, Dimethylformamide)

  • Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 5-bromopyridin-2-amine (1 equivalent), pyrimidin-5-ylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Add the solvent and water (typically in a ratio of 3:1 to 5:1).

  • Degas the mixture by bubbling with an inert gas for 15-30 minutes.

  • Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to a temperature of 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product, this compound.

Biological Activity and Therapeutic Potential

Derivatives of this compound have shown promising biological activities, most notably as anticancer agents. These compounds often act as inhibitors of various protein kinases or modulate key signaling pathways involved in cancer cell proliferation and survival.

Anticancer Activity

Several studies have reported the synthesis and evaluation of pyridine-pyrimidine derivatives as potent inhibitors of cancer cell growth. The mechanism of action often involves the targeting of critical cellular pathways.

Table 1: In Vitro Anticancer Activity of Selected Pyridine-Pyrimidine Derivatives

Compound IDModificationCell LineAssay TypeIC50 / GI50 (µM)Reference
78 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine with a piperazine groupMV4-11Resazurin0.023[1]
9a N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivativeMV4-11-0.591[2]
9b N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivativeMV4-11-0.456[2]
3b 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thioneIGROV1SRB< 0.01 (at 10 µM)[5]
3g Oxazolo[5,4-d]pyrimidine with 3-(N,N-dimethylamino)propyl substituentHT29-58.44[6]

Table 2: Kinase Inhibitory Activity of Selected Pyridine-Pyrimidine Derivatives

Compound IDTarget KinaseKi (µM)Reference
78 CDK40.001[1]
78 CDK60.034[1]
9a CDK40.010[2]
9a CDK61.67[2]
9b CDK40.007[2]
9b CDK60.042[2]

Key Signaling Pathways

The anticancer effects of this compound derivatives are often mediated through the modulation of crucial signaling pathways that regulate cell fate. Two such pathways are the MAPK/JNK and the Nur77 signaling pathways.

MAPK/JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a major component of the mitogen-activated protein kinase (MAPK) signaling network. It is activated by various cellular stresses and plays a critical role in apoptosis, inflammation, and cell proliferation. In the context of cancer, the JNK pathway can have both pro-tumorigenic and anti-tumorigenic roles depending on the cellular context.[4][7]

MAPK_JNK_Pathway Stress Environmental Stress / Cytokines Receptor Cell Surface Receptors Stress->Receptor MAPKKK MAPKKK (e.g., ASK1, MEKK1) Receptor->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Proliferation Proliferation / Differentiation cJun->Proliferation

MAPK/JNK Signaling Cascade
Nur77 Signaling Pathway

Nur77 (also known as TR3 or NGFI-B) is an orphan nuclear receptor that plays a dual role in cell survival and apoptosis. Its subcellular localization is a key determinant of its function. Nuclear Nur77 often promotes cell survival, while its translocation to the mitochondria can trigger apoptosis by interacting with Bcl-2.[8][9]

Nur77_Pathway cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Stimuli Apoptotic Stimuli Nur77_n Nur77 Stimuli->Nur77_n Expression Induction Nucleus Nucleus Mitochondrion Mitochondrion Transcription Gene Transcription (Survival) Nur77_n->Transcription Nur77_m Nur77 Nur77_n->Nur77_m Translocation Bcl2 Bcl-2 Nur77_m->Bcl2 Interaction Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis

Nur77-Mediated Apoptosis Pathway

Experimental Protocols for Biological Assays

To evaluate the anticancer potential of this compound derivatives, standard in vitro cytotoxicity and cell proliferation assays are employed.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3][10][11]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37 °C.

  • Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37 °C, until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acids of cellular proteins under acidic conditions.[12][13][14][15]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate as described for the MTT assay and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4 °C.

  • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Stain the cells by adding 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.

  • Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris-base solution to each well.

  • Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI50 value.

Conclusion

This compound and its derivatives represent a promising class of heterocyclic compounds with significant potential in the field of anticancer drug discovery. Their synthesis, primarily through palladium-catalyzed cross-coupling reactions, allows for diverse structural modifications, leading to potent and selective inhibitors of key cellular targets. The evaluation of their biological activity through established in vitro assays provides valuable insights into their mechanism of action, often involving the modulation of critical signaling pathways such as the MAPK/JNK and Nur77 pathways. This guide provides a foundational understanding for researchers to further explore and develop these compounds as potential therapeutic agents.

References

The Emergence of a Privileged Scaffold: A Technical Overview of 5-(Pyrimidin-5-yl)pyridin-2-amine and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of the available scientific and patent literature reveals that while 5-(Pyrimidin-5-yl)pyridin-2-amine is a recognized chemical entity, detailed historical discovery and extensive experimental data for this specific molecule are not broadly published. However, the pyrimidinyl-pyridine core structure is a cornerstone in the development of a significant class of therapeutic agents, particularly in the realm of kinase inhibitors for oncology. This technical guide will provide an in-depth analysis of the synthesis, biological activity, and therapeutic potential of closely related and structurally analogous compounds, offering valuable insights for researchers, scientists, and drug development professionals.

The Pyrimidinyl-Pyridine Scaffold: A Versatile Pharmacophore

The fusion of pyrimidine and pyridine rings creates a privileged scaffold in medicinal chemistry. This structural motif is central to a multitude of compounds designed to interact with various biological targets. Analysis of related molecules indicates that this scaffold is frequently employed in the design of inhibitors for protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, most notably cancer.

Derivatives such as N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine have been extensively investigated as potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases are key drivers of cell cycle progression, and their inhibition has proven to be an effective strategy in the treatment of certain types of breast cancer. Similarly, other analogs have been explored as inhibitors of phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR), both of which are central nodes in cell growth and survival pathways.

Synthesis and Chemical Properties

The synthesis of pyrimidinyl-pyridine derivatives is well-documented in the chemical literature. A common synthetic strategy involves the coupling of a pyrimidine precursor with a pyridine-containing fragment.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 827588-84-1Sigma-Aldrich[1]
Molecular Formula C₉H₈N₄Sigma-Aldrich[1]
Molecular Weight 172.19 g/mol Sigma-Aldrich[1]
IUPAC Name This compoundSigma-Aldrich[1]

Biological Activity and Therapeutic Potential

While specific biological data for this compound is scarce in publicly accessible databases, the activities of its close analogs provide a strong indication of its potential therapeutic applications. The primary mechanism of action for many of these related compounds is the competitive inhibition of ATP binding to the active site of protein kinases.

Table 2: Biological Activity of Representative Pyrimidinyl-Pyridine Analogs

Compound ClassTarget(s)Indication(s)
N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivativesCDK4, CDK6Cancer (e.g., breast cancer)[2][3]
5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole derivativesMethuosis Induction, Nur77 modulationCancer[4][5]
Substituted diamino-pyrimidine and diamino-pyridine derivativesPI3KInflammatory disorders, Cancer[6]

The structural similarity of this compound to these biologically active molecules suggests its potential as a scaffold for the development of novel inhibitors targeting a range of kinases and other important cellular proteins.

Experimental Methodologies

The following sections outline typical experimental protocols employed in the characterization of pyrimidinyl-pyridine derivatives, drawn from studies on analogous compounds.

General Synthesis of Pyrimidinyl-Pyridine Scaffolds

A prevalent method for the synthesis of related structures involves a Suzuki coupling reaction.

Synthesis_Workflow cluster_reactants Starting Materials Pyrimidine_Boronic_Ester Pyrimidine Boronic Acid Ester Reaction_Mixture Reaction Mixture Pyrimidine_Boronic_Ester->Reaction_Mixture Halogenated_Pyridine Halogenated Pyridine Halogenated_Pyridine->Reaction_Mixture Palladium_Catalyst Palladium Catalyst (e.g., Pd(dppf)Cl2) Palladium_Catalyst->Reaction_Mixture Base Base (e.g., K2CO3) Base->Reaction_Mixture Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction_Mixture Heating Heating (e.g., 80-100 °C) Reaction_Mixture->Heating Workup_Purification Aqueous Workup & Chromatography Heating->Workup_Purification Final_Product This compound (or analog) Workup_Purification->Final_Product

Caption: Generalized Suzuki Coupling Workflow.

In Vitro Kinase Inhibition Assay

To determine the inhibitory activity of these compounds against specific kinases, biochemical assays are typically performed.

Kinase_Assay_Workflow cluster_components Assay Components Kinase Recombinant Kinase Incubation Incubation at controlled temperature Kinase->Incubation Substrate Kinase Substrate Substrate->Incubation ATP ATP (radiolabeled or with detection moiety) ATP->Incubation Test_Compound Test Compound (e.g., this compound analog) Test_Compound->Incubation Detection Detection of Substrate Phosphorylation (e.g., radioactivity, fluorescence) Incubation->Detection Data_Analysis Calculation of IC50 values Detection->Data_Analysis

Caption: In Vitro Kinase Inhibition Assay Workflow.

Signaling Pathways Implicated by Analogous Compounds

The pyrimidinyl-pyridine scaffold is often designed to interfere with critical cell signaling pathways implicated in cancer progression. A key example is the CDK4/6-Rb pathway.

CDK46_Pathway cluster_growth_factors Growth Factors cluster_cyclinD_CDK Cell Cycle Machinery cluster_Rb_E2F Rb-E2F Complex GF Mitogenic Signals CyclinD Cyclin D GF->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Retinoblastoma Protein (Rb) CDK46->Rb Phosphorylates (inactivates) p16 p16INK4a (Tumor Suppressor) p16->CDK46 Inhibits E2F E2F Transcription Factors Rb->E2F Sequesters (inhibits) Proliferation Cell Cycle Progression (S-phase entry) E2F->Proliferation Promotes Inhibitor Pyrimidinyl-Pyridine Inhibitor Inhibitor->CDK46 Inhibits

Caption: Simplified CDK4/6-Rb Signaling Pathway.

Future Directions

While the specific biological profile of this compound remains to be fully elucidated in the public domain, its structural features, shared with a multitude of potent and selective kinase inhibitors, mark it as a compound of significant interest. Future research will likely focus on the synthesis of a library of derivatives based on this core structure, followed by comprehensive screening against a panel of kinases and other relevant biological targets. Such studies will be instrumental in uncovering the full therapeutic potential of this and related chemical scaffolds.

References

A Technical Guide to the Spectroscopic Characterization of 5-(Pyrimidin-5-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data (NMR, IR, MS) for the novel heterocyclic compound 5-(Pyrimidin-5-yl)pyridin-2-amine. Due to the limited availability of published experimental data for this specific molecule, this guide combines theoretical predictions based on analogous structures with generalized, detailed experimental protocols. This document is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of similar chemical entities in drug discovery and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, presented in tabular format for clarity.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2'~9.20s-
H-4', H-6'~8.80s-
H-3~7.80dd~8.5, 2.5
H-4~6.80d~8.5
H-6~8.40d~2.5
-NH₂~6.50br s-

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonPredicted Chemical Shift (δ, ppm)
C-2'~158.0
C-4', C-6'~155.0
C-5'~125.0
C-2~160.0
C-3~110.0
C-4~140.0
C-5~130.0
C-6~145.0
Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent will depend on the solubility of the compound.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data with an exponential window function and Fourier transform.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR to achieve adequate signal-to-noise.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • 2D NMR (Optional but Recommended): To unambiguously assign the proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for this compound are summarized below.

Table 3: Predicted IR Spectroscopic Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3450-3300Medium
C-H Stretch (Aromatic)3100-3000Medium
C=N Stretch (Pyridine/Pyrimidine)1650-1550Strong
C=C Stretch (Aromatic)1600-1450Medium
C-N Stretch (Aromatic Amine)1350-1250Strong
Experimental Protocol for IR Spectroscopy

A standard protocol for obtaining an FT-IR spectrum is as follows:

  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected over a range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zDescription
[M+H]⁺173.08Protonated molecular ion (for ESI)
[M]⁺˙172.07Molecular ion (for EI)
FragmentsVariousLoss of HCN, NH₂, pyridine or pyrimidine ring fragments
Experimental Protocol for Mass Spectrometry

A general protocol for obtaining a mass spectrum is as follows:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Instrumentation: Use a mass spectrometer, such as one equipped with an Electrospray Ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition (ESI):

    • Infuse the sample solution directly into the ESI source or inject it via a liquid chromatograph (LC-MS).

    • Operate the ESI source in positive ion mode.

    • Typical parameters include a capillary voltage of 3-4 kV, a drying gas flow of 5-10 L/min, and a source temperature of 100-150 °C.

    • Acquire data over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M]⁺˙) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

G start Conceptualization and Synthetic Route Design synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Spectroscopic Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis end Verified Molecular Structure data_analysis->end

Caption: Workflow for the synthesis and spectroscopic characterization of a novel chemical entity.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. Researchers are encouraged to use these protocols as a starting point and optimize them based on their specific instrumentation and experimental conditions.

Methodological & Application

Protocol for the synthesis of 5-(Pyrimidin-5-yl)pyridin-2-amine via reductive amination

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Synthesis of 5-(Pyrimidin-5-yl)pyridin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural motifs, which are common in biologically active molecules. The synthesis of such bi-aryl compounds is crucial for the development of new chemical entities. While reductive amination is a powerful tool for forming carbon-nitrogen bonds, the direct synthesis of this compound, which requires the formation of a carbon-carbon bond between two aromatic systems, is most efficiently achieved through metal-catalyzed cross-coupling reactions.

This document provides a detailed protocol for the synthesis of the target compound via the Suzuki-Miyaura cross-coupling reaction. Additionally, to address the user's specific request concerning the methodology, a comprehensive protocol for the synthesis of a structurally related compound, N-(Pyrimidin-5-ylmethyl)pyridin-2-amine, via reductive amination is also presented. This second protocol serves to illustrate the principles and experimental details of the reductive amination technique.

Part 1: Synthesis of this compound via Suzuki-Miyaura Coupling

Principle of the Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (pyrimidine-5-boronic acid) and an organohalide (5-bromopyridin-2-amine). The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form a new carbon-carbon bond between the pyridine and pyrimidine rings.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow node_reagents node_reagents node_process node_process node_analysis node_analysis node_final node_final A Reactant Preparation (5-bromopyridin-2-amine, Pyrimidine-5-boronic acid, Pd Catalyst, Base) B Reaction Setup (Solvent addition, Degassing, Inert Atmosphere) A->B Combine C Heating & Stirring (e.g., 90-100 °C, 12-24 h) B->C Initiate Reaction D Reaction Workup (Quenching, Extraction, Drying) C->D Cool & Process E Purification (Silica Gel Column Chromatography) D->E Isolate Crude F Characterization (NMR, LC-MS, HPLC) E->F Isolate Pure G Final Product This compound F->G Confirm Structure

Caption: Workflow for the synthesis of this compound via Suzuki coupling.

Detailed Experimental Protocol
  • Reagent Preparation: To a 100 mL round-bottom flask, add 5-bromopyridin-2-amine (1.0 eq), pyrimidine-5-boronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Reaction Setup: Add a 4:1 mixture of 1,4-dioxane and water as the solvent. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to 95 °C and stir vigorously under an inert atmosphere for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Quantitative Data Summary
ParameterValueNotes
Reactants
5-bromopyridin-2-amine1.0 g (5.78 mmol)Limiting Reagent
Pyrimidine-5-boronic acid0.86 g (6.94 mmol)1.2 equivalents
Pd(dppf)Cl₂0.24 g (0.29 mmol)5 mol%
K₂CO₃2.0 g (14.45 mmol)2.5 equivalents
Product
Yield~1.5 - 1.8 g (75-90%)Typical range for similar couplings
Purity (HPLC)>98%After column chromatography
Characterization
Molecular Weight172.19 g/mol C₉H₈N₄
Mass Spec (ESI-MS)m/z = 173.08 [M+H]⁺Expected value
Physical FormPowder

Part 2: Illustrative Protocol for Reductive Amination

Synthesis of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine

Principle of the Reaction

This reaction exemplifies a direct reductive amination, a process that converts a carbonyl group and an amine into a more substituted amine via an intermediate imine.[1] In this one-pot procedure, pyrimidine-5-carbaldehyde and 2-aminopyridine first condense to form an imine, which is then reduced in situ by a mild reducing agent, sodium triacetoxyborohydride (STAB), to yield the final secondary amine product.[2][3] STAB is selective for the imine in the presence of the unreacted aldehyde.[3]

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow node_reagents node_reagents node_process node_process node_analysis node_analysis node_final node_final A Reactant Mixing (Pyrimidine-5-carbaldehyde, 2-Aminopyridine) in Solvent (DCE) B Imine Formation (Stir at RT, 1-2 h) A->B Condensation C Reduction Step (Add Sodium Triacetoxyborohydride) B->C Prepare for Reduction D Reaction (Stir at RT, 12-18 h) C->D Initiate Reduction E Quenching & Workup (Sat. NaHCO₃, Extraction) D->E Complete Reaction F Purification (Column Chromatography) E->F Isolate Crude G Characterization & Final Product (NMR, LC-MS) F->G Obtain Pure Product

Caption: Workflow for N-(Pyrimidin-5-ylmethyl)pyridin-2-amine synthesis via reductive amination.

Detailed Experimental Protocol
  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve pyrimidine-5-carbaldehyde (1.0 eq) and 2-aminopyridine (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[2]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10-15 minutes. The reaction is often mildly exothermic.

  • Reaction Execution: Continue to stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-(pyrimidin-5-ylmethyl)pyridin-2-amine. Post-reduction workup can involve an acid-base extraction to isolate the product as a high-purity free base.[4]

Quantitative Data Summary
ParameterValueNotes
Reactants
Pyrimidine-5-carbaldehyde0.5 g (4.63 mmol)Limiting Reagent
2-Aminopyridine0.48 g (5.09 mmol)1.1 equivalents
NaBH(OAc)₃1.47 g (6.94 mmol)1.5 equivalents
Product
Yield~0.6 - 0.75 g (70-87%)Typical range for this reaction
Purity (HPLC)>98%After purification[4]
Characterization
Molecular Weight186.21 g/mol C₁₀H₁₀N₄
Melting Point118-120 °CFor crystallized product[4]
Physical FormColorless needlesAfter crystallization[4]
Safety Precautions
  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium catalysts are toxic and should be handled with care.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with acid or water.[2] Quench reactions carefully.

  • Organohalides and boronic acids can be irritants; avoid inhalation and skin contact.

Conclusion

The synthesis of this compound is most practically accomplished using a Suzuki-Miyaura cross-coupling, for which a detailed protocol has been provided. The reductive amination technique, while not suitable for the primary target's C-C bond formation, is a highly effective method for C-N bond formation. The provided protocol for synthesizing N-(Pyrimidin-5-ylmethyl)pyridin-2-amine serves as a robust example of this important reaction class for researchers in drug development.

References

Application Notes and Protocols: Purification and Characterization of 5-(Pyrimidin-5-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed methodologies for the purification and characterization of 5-(Pyrimidin-5-yl)pyridin-2-amine (CAS No: 827588-84-1), a key heterocyclic building block in medicinal chemistry and drug development. The protocols outlined below describe standard laboratory techniques for obtaining and verifying the purity and identity of this compound, including purification by column chromatography and recrystallization, and characterization by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Compound Information

This compound is a bifunctional molecule containing both pyridine and pyrimidine rings. These heterocyclic motifs are prevalent in pharmacologically active compounds, making this substance a valuable scaffold for synthesis.

PropertyValueReference
CAS Number 827588-84-1[1]
Molecular Formula C₉H₈N₄[1]
Molecular Weight 172.19 g/mol [1]
Physical Form Powder
Purity (Typical) ≥95%[2]

Purification Protocols

Crude this compound synthesized in the laboratory may contain residual starting materials, byproducts, or solvents. The following protocols can be employed to achieve high purity, often exceeding 98%.

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is a standard technique for purifying organic compounds based on their polarity.

Materials:

  • Silica gel (230-400 mesh)

  • Crude this compound

  • Solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane)

  • Glass column, flasks, and test tubes

  • Thin-Layer Chromatography (TLC) plates and chamber

  • UV lamp (254 nm)

Procedure:

  • Solvent System Selection: Determine an appropriate mobile phase using TLC. A good solvent system will result in a retention factor (Rf) of ~0.3 for the target compound. A gradient of 0-10% methanol in dichloromethane is a common starting point for polar amines.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin elution with the selected solvent system. Gradually increase the polarity of the mobile phase to facilitate the movement of the compound down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds to obtain material of high crystalline purity.

Materials:

  • Purified this compound (from chromatography or a relatively pure crude product)

  • Solvent pair (e.g., Acetone/Hexane)[3]

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below. An acetone/hexane mixture has been reported to be effective.[3]

  • Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the hot primary solvent (e.g., acetone) until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be heated briefly before hot filtration.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The addition of an anti-solvent (e.g., hexane) can be done dropwise until turbidity is observed, which promotes crystal formation. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all residual solvent.

Characterization Protocols

After purification, the identity and purity of this compound must be confirmed using analytical techniques.

Protocol 3: Purity Assessment by HPLC

HPLC is a sensitive method for determining the purity of a compound.[1][4] For heterocyclic amines, a reverse-phase method is typically employed.

Instrumentation and Conditions:

  • HPLC System: Agilent 1100 Series or similar[5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[5]

  • Mobile Phase: A gradient of acetonitrile in water, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape. A typical gradient might be 5% to 95% acetonitrile over 20-30 minutes.[5]

  • Flow Rate: 1.0 mL/min[5]

  • Detection: UV detector at 254 nm and 365 nm[5]

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all observed peaks. The purity of the final compound should be >98%.[3]

Protocol 4: Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a common technique for this type of molecule.[5][6]

Instrumentation and Conditions:

  • Mass Spectrometer: ESI-MS instrument (e.g., Shimadzu LCMS-2020)[6][7]

  • Ionization Mode: Positive ion mode (ESI+)

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

Data Analysis:

  • The expected molecular weight is 172.19 Da. In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺.

Protocol 5: Structural Elucidation by NMR Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound. Both ¹H NMR and ¹³C NMR spectra should be acquired.[5]

Instrumentation and Conditions:

  • NMR Spectrometer: 300-600 MHz instrument (e.g., Bruker Avance 600 MHz)[5]

  • Solvent: Deuterated solvent such as DMSO-d₆ or Chloroform-d (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of the deuterated solvent in an NMR tube.

Expected Spectral Features:

  • ¹H NMR: The spectrum will show distinct signals in the aromatic region (typically δ 7.0-9.5 ppm) corresponding to the protons on the pyridine and pyrimidine rings. A broad singlet corresponding to the amine (-NH₂) protons will also be present.

  • ¹³C NMR: The spectrum will display signals for the nine unique carbon atoms in the molecule, with chemical shifts characteristic of aromatic and heteroaromatic carbons.

Summary of Characterization Data

The following table summarizes the expected analytical data for pure this compound.

TechniqueParameterExpected Result
HPLC Purity>98% (at 254 nm)
MS (ESI+) [M+H]⁺m/z = 173.09
¹H NMR Chemical Shifts (δ)Signals in the aromatic region (approx. 7.0-9.5 ppm) and a signal for the -NH₂ protons.
¹³C NMR Number of Signals9 signals corresponding to the carbon framework.

Visual Workflows

The following diagrams illustrate the logical flow of the purification and characterization processes.

PurificationWorkflow start_end start_end process process decision decision output output Crude Crude Product Dissolve Dissolve in Minimum Solvent Crude->Dissolve DryLoad Dry Load onto Silica Crude->DryLoad Column Flash Column Chromatography (e.g., DCM/MeOH) Dissolve->Column DryLoad->Column TLC Monitor Fractions by TLC Column->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate CheckPurity Purity > 95%? Evaporate->CheckPurity Recrystallize Recrystallization (e.g., Acetone/Hexane) CheckPurity->Recrystallize No PureProduct Pure Compound (>98%) CheckPurity->PureProduct Yes Recrystallize->PureProduct

Caption: Workflow for the purification of this compound.

CharacterizationWorkflow start_end start_end process process analysis analysis output output Start Purified Compound SamplePrep Prepare Stock Solution (e.g., 1 mg/mL in MeOH) Start->SamplePrep NMR NMR (¹H, ¹³C) Analysis Start->NMR Dissolve ~5mg in DMSO-d6 HPLC HPLC Analysis SamplePrep->HPLC MS MS (ESI) Analysis SamplePrep->MS Purity Purity > 98% HPLC->Purity Identity Correct Mass [M+H]⁺ MS->Identity Structure Structure Confirmed NMR->Structure

Caption: Workflow for the characterization of this compound.

References

Analytical techniques for quantifying 5-(Pyrimidin-5-yl)pyridin-2-amine in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Quantification of 5-(Pyrimidin-5-yl)pyridin-2-amine in Human Plasma using LC-MS/MS

Disclaimer: The following application note and protocol describe a proposed analytical method for the quantification of this compound in human plasma. This method is based on established analytical principles for similar small molecules and has not been experimentally validated. Researchers should perform their own method development and validation to ensure the accuracy and reliability of their results.

Introduction

This compound is a heterocyclic amine containing both pyrimidine and pyridine moieties.[1] Compounds with such structures are of interest in medicinal chemistry for their potential pharmacological activities.[1][2][3] To support preclinical and clinical development, a robust and sensitive analytical method for the quantification of this compound in biological matrices is essential. This application note details a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. LC-MS/MS is a widely used technique for the quantification of small molecules in complex biological samples due to its high sensitivity and selectivity.[4][5]

Experimental Workflow

Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma_Sample Human Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection Chromatographic_Separation Chromatographic Separation LC_Injection->Chromatographic_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) Chromatographic_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of this compound.

Experimental Protocols

Reagents and Materials
  • This compound (analytical standard)

  • Stable isotope-labeled internal standard (IS), e.g., this compound-d4

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Human plasma (K2EDTA as anticoagulant)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent) equipped with an electrospray ionization (ESI) source.

LC-MS/MS Conditions

Table 1: Proposed Liquid Chromatography Parameters

ParameterCondition
ColumnC18 column (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5% B to 95% B over 5 min, hold for 2 min, re-equilibrate
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL

Table 2: Proposed Mass Spectrometry Parameters

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature500 °C
IonSpray Voltage5500 V
Curtain Gas30 psi
Collision GasNitrogen
MRM TransitionsAnalyte: To be determined by infusion of the standard
Internal Standard: To be determined by infusion of the IS
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its internal standard in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality controls.

  • Calibration Standards (CS): Spike blank human plasma with the appropriate working solutions to prepare a calibration curve ranging from, for example, 1 to 1000 ng/mL.

  • Quality Controls (QC): Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

Sample Preparation
  • Pipette 50 µL of plasma sample, calibration standard, or quality control into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL) to all tubes except for the blank.

  • Vortex briefly.

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new set of tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex and transfer to autosampler vials for LC-MS/MS analysis.

Data Presentation

Table 3: Hypothetical Method Validation Data

ParameterResult
Linearity
Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Precision (%CV)
Intra-day< 15%
Inter-day< 15%
Accuracy (% Bias)
Intra-day± 15%
Inter-day± 15%
Recovery
Analyte85 - 115%
Internal StandardConsistent across all samples
Matrix Effect
Minimal ion suppression or enhancement

Potential Biological Pathway

As a pyrimidine-containing molecule, this compound could potentially interact with enzymes involved in pyrimidine metabolism. The de novo pyrimidine biosynthesis pathway is a fundamental process for the synthesis of nucleotides required for DNA and RNA synthesis.[6][7]

De_Novo_Pyrimidine_Biosynthesis cluster_enzymes Enzymes Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate Bicarbonate Bicarbonate Bicarbonate->Carbamoyl_Phosphate ATP1 2 ATP ATP1->Carbamoyl_Phosphate Carbamoyl_Aspartate N-Carbamoyl-L-aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase DHOase Orotate Orotate Dihydroorotate->Orotate DHODH DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP OPRT OPRT PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMPDC OMPDC UTP Uridine 5'-triphosphate (UTP) UMP->UTP Kinases1 Kinases CTP Cytidine 5'-triphosphate (CTP) UTP->CTP CTP_Synthase CTP Synthase CPSII CPSII UMP_Synthase UMP Synthase (OPRT+OMPDC)

Caption: De novo pyrimidine biosynthesis pathway.

References

Application Notes and Protocols for 5-(Pyrimidin-5-yl)pyridin-2-amine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for utilizing 5-(Pyrimidin-5-yl)pyridin-2-amine in high-throughput screening (HTS) campaigns, particularly for the discovery of novel kinase inhibitors. The protocols outlined below are adaptable for various kinase targets and cell lines.

Introduction

This compound is a heterocyclic compound featuring pyridine and pyrimidine moieties. This structural motif is a common scaffold in medicinal chemistry, often associated with kinase inhibition. Derivatives of this core structure have shown potent inhibitory activity against various kinases, including Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are frequently dysregulated in cancer. Given its structural similarity to known kinase inhibitors, this compound is a promising candidate for HTS campaigns aimed at identifying novel therapeutics for oncology and other indications driven by aberrant kinase activity.

Potential Applications

  • Primary Screening: High-throughput screening to identify initial hits against a specific kinase or a panel of kinases.

  • Secondary Screening: Confirmation of primary hits and determination of potency (e.g., IC50).

  • Selectivity Profiling: Assessing the inhibitory activity against a broad panel of kinases to determine the selectivity profile of the compound.

  • Mechanism of Action Studies: Elucidating how the compound inhibits kinase activity and affects downstream signaling pathways.

Key Experimental Protocols

Primary High-Throughput Screening: Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based biochemical assay to measure the activity of a purified kinase in the presence of this compound. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • This compound (test compound)

  • Purified recombinant kinase of interest

  • Kinase-specific substrate

  • ATP (at Km concentration for the specific kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white, flat-bottom plates

  • Acoustic liquid handler (e.g., Echo 550)

  • Plate reader capable of measuring luminescence

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. For a primary screen, a single high concentration (e.g., 10 µM) is often used.

  • Assay Plate Preparation:

    • Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of the compound from the dilution series into the wells of a 384-well plate.

    • Include positive controls (no inhibitor, 100% kinase activity) and negative controls (no enzyme, 0% kinase activity).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in assay buffer.

    • Prepare a 2X ATP solution in assay buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-incubation.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate the reaction for 1-2 hours at room temperature. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence signal using a plate reader.

Data Analysis:

The percentage of inhibition is calculated as follows:

Where RLU is the Relative Luminescence Unit. Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Secondary Screening: Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is for a secondary assay to evaluate the effect of this compound on the proliferation of a cancer cell line known to be dependent on the kinase target. The CellTiter-Glo® assay measures the number of viable cells in culture based on the quantification of ATP.

Materials:

  • This compound (test compound)

  • Cancer cell line of interest (e.g., MCF-7 for CDK4/6 inhibitors)

  • Complete cell culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 384-well clear-bottom, white-walled plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Dilute the cells in complete culture medium to the desired seeding density (e.g., 1,000-5,000 cells/well).

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Addition:

    • Prepare a serial dilution of this compound in culture medium.

    • Add 10 µL of the diluted compound to the respective wells. The final DMSO concentration should be kept below 0.5%.

    • Include vehicle controls (medium with DMSO) and positive controls (a known inhibitor of cell proliferation).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis:

The percentage of cell viability is calculated as follows:

The IC50 value (the concentration of compound that inhibits cell proliferation by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Data Presentation

Table 1: Hypothetical Biochemical Screening Results for this compound against a Kinase Panel

Kinase Target% Inhibition @ 10 µMIC50 (µM)
CDK4/Cyclin D1 95.2 0.15
CDK6/Cyclin D388.70.45
CDK1/Cyclin B25.1>10
CDK2/Cyclin E30.5>10
ROCK115.8>10
PIM110.3>10

Table 2: Hypothetical Cell-Based Assay Results for this compound

Cell LineTarget PathwayIC50 (µM)
MCF-7 (Breast Cancer) CDK4/6 Dependent 0.85
HCT116 (Colon Cancer)CDK4/6 Dependent1.20
A549 (Lung Cancer)CDK4/6 Independent>20

Visualizations

cluster_0 CDK4/6 Signaling Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Induces expression ActiveCDK Active Cyclin D-CDK4/6 Complex CyclinD->ActiveCDK CDK46 CDK4/6 CDK46->ActiveCDK Rb Rb ActiveCDK->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb (Phosphorylated) pRb->E2F S_Phase_Genes S-Phase Entry Genes E2F->S_Phase_Genes Activates transcription CellCycle Cell Cycle Progression (G1 to S phase) S_Phase_Genes->CellCycle Inhibitor This compound Inhibitor->CDK46 Inhibits

Caption: Simplified CDK4/6 signaling pathway and the point of inhibition.

cluster_0 Biochemical HTS Workflow Compound Compound Dispensing (50 nL) Enzyme Add Kinase/Substrate (5 µL) Compound->Enzyme ATP Initiate with ATP (5 µL) Enzyme->ATP Incubate1 Incubate (1-2 hr) ATP->Incubate1 Stop Add ADP-Glo™ Reagent (10 µL) Incubate1->Stop Incubate2 Incubate (40 min) Stop->Incubate2 Detect Add Detection Reagent (20 µL) Incubate2->Detect Incubate3 Incubate (30 min) Detect->Incubate3 Read Read Luminescence Incubate3->Read

Caption: Workflow for the primary biochemical high-throughput screening assay.

cluster_1 Cell-Based Assay Workflow Seed Seed Cells (40 µL) Incubate_Attach Incubate (Overnight) Seed->Incubate_Attach Add_Compound Add Compound (10 µL) Incubate_Attach->Add_Compound Incubate_Treat Incubate (72 hr) Add_Compound->Incubate_Treat Add_Reagent Add CellTiter-Glo® (25 µL) Incubate_Treat->Add_Reagent Incubate_Lysis Incubate (10 min) Add_Reagent->Incubate_Lysis Read_Luminescence Read Luminescence Incubate_Lysis->Read_Luminescence

Caption: Workflow for the secondary cell-based proliferation assay.

Experimental design for testing the efficacy of 5-(Pyrimidin-5-yl)pyridin-2-amine in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols: Efficacy of 5-(Pyrimidin-5-yl)pyridin-2-amine in Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a heterocyclic small molecule with a structure analogous to known inhibitors of critical cell signaling pathways involved in cancer progression. Several derivatives of pyridin-2-amine and pyrimidine have demonstrated potent anti-proliferative activities by targeting Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6.[1][2][3][4] These kinases are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1][2] Additionally, related structures have been explored as modulators of other cancer-relevant targets like Nur77 and inducers of non-apoptotic cell death pathways such as methuosis.[5][6]

These application notes provide a detailed experimental framework to test the hypothesis that this compound exhibits anti-cancer efficacy by inhibiting the CDK4/6 pathway, leading to G1 phase cell cycle arrest and subsequent apoptosis in cancer cell lines.

Hypothesized Signaling Pathway:

The proposed mechanism of action involves the inhibition of the Cyclin D/CDK4/6 complex. This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition, thereby arresting the cell cycle in G1. Prolonged cell cycle arrest can subsequently trigger apoptosis.

G1_S_Transition_Pathway CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb CyclinD Cyclin D CyclinD->CDK4_6 Activation Compound This compound Compound->CDK4_6 Inhibition Rb_E2F Rb-E2F (Inactive) Rb->Rb_E2F pRb p-Rb E2F E2F pRb->E2F Release E2F->Rb_E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activation Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression

Caption: Hypothesized CDK4/6 signaling pathway and the inhibitory point of the test compound.

Experimental Design and Protocols

The following sections outline the detailed protocols for evaluating the efficacy of this compound.

Experimental Workflow:

The overall experimental workflow is designed to first screen for cytotoxic activity, then determine the effect on cell cycle progression and apoptosis, and finally to elucidate the underlying molecular mechanism.

Experimental_Workflow start Start: Select Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) step1 Cell Viability Assay (MTT) - Determine IC50 value start->step1 step2 Cell Cycle Analysis (Flow Cytometry) - Assess G1/S/G2/M phase distribution step1->step2 step3 Apoptosis Assay (Annexin V/PI Staining) - Quantify apoptotic and necrotic cells step2->step3 step4 Western Blot Analysis - Analyze protein expression and phosphorylation step3->step4 end End: Data Analysis and Conclusion step4->end

Caption: Overall experimental workflow for testing the efficacy of the compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Selected cancer cell lines (e.g., MCF-7, MDA-MB-231) and a non-cancerous cell line (e.g., MCF-10A)

  • This compound (dissolved in DMSO)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of the compound (e.g., 0, 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Data Presentation:

Table 1: IC50 Values of this compound in Different Cell Lines

Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7
MDA-MB-231
MCF-10A
Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

Table 2: Cell Cycle Distribution after Treatment with this compound for 48h

Treatment Concentration% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control (0 µM)
0.5x IC50
1x IC50
2x IC50
Protocol 3: Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for cell cycle analysis (Protocol 2, step 1).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1x Annexin V Binding Buffer.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation:

Table 3: Percentage of Apoptotic Cells after Treatment with this compound for 48h

Treatment Concentration% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control (0 µM)
0.5x IC50
1x IC50
2x IC50
Protocol 4: Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the CDK4/6-Rb and apoptosis pathways.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-Rb (Ser780), anti-Rb, anti-CDK4, anti-CDK6, anti-Cyclin D1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells as described previously. Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to PVDF membranes.

  • Blocking: Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membranes with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membranes again and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Data Presentation:

Table 4: Relative Protein Expression/Phosphorylation Levels after 48h Treatment

Treatment Concentrationp-Rb/Rb RatioCyclin D1 ExpressionCleaved PARP Expression
Vehicle Control (0 µM)1.01.01.0
0.5x IC50
1x IC50
2x IC50

References

In Vivo Administration and Dosing of 5-(Pyrimidin-5-yl)pyridin-2-amine and Structurally Related Compounds in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

The pyridinyl-pyrimidine amine scaffold is a key pharmacophore in a variety of small molecule inhibitors targeting signaling pathways implicated in oncology and inflammatory diseases. The in vivo assessment of these compounds is a critical step in preclinical drug development to evaluate their efficacy, pharmacokinetics, and safety. This document provides a summary of in vivo dosing and administration protocols for several compounds structurally related to 5-(Pyrimidin-5-yl)pyridin-2-amine, along with a generalized experimental workflow and relevant signaling pathway information.

In Vivo Dosing and Administration of Structurally Related Compounds

The following tables summarize in vivo dosing information for compounds containing a pyridinyl-pyrimidine amine or a similar structural motif. These examples can provide a starting point for dose-range finding studies.

Table 1: In Vivo Administration of SCH772984 (ERK1/2 Inhibitor)

Animal ModelRoute of AdministrationDose RangeFormulationTherapeutic AreaReference
Septic MiceIntraperitoneal10 mg/kg3% DMSO + 10% Polyethylene GlycolSepsis[1][2]
Nude Mice (MiaPaCa Xenografts)Intraperitoneal25-50 mg/kg (twice daily)Not SpecifiedPancreatic Cancer[3]

Table 2: In Vivo Administration of Other Pyrimidine Derivatives

Compound ClassAnimal ModelRoute of AdministrationDoseFormulationTherapeutic AreaReference
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative (Compound 83)BALB/c Mice (MV4-11 Xenografts)Oral100 mg/kg (daily)1% CMCLeukemia[4]
Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine derivativeCD-1 MiceOral30 mg/kgNot SpecifiedFilarial Infections[5]
1-amino-5H-pyrido[4,3-b]indol-4-carboxamide derivative (Compound 65)Not SpecifiedOralNot SpecifiedNot SpecifiedMyeloproliferative Disorders

Generalized Experimental Protocols

The following are generalized protocols for the in vivo administration of small molecule inhibitors. These should be adapted and optimized for the specific compound and experimental design.

Animal Models and General Care
  • Species: Mice (e.g., BALB/c, Nude, C57BL/6), Rats (e.g., Wistar, Sprague-Dawley). The choice of species and strain will depend on the disease model and research question.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water.

  • Acclimatization: Animals should be allowed to acclimatize for at least one week before the start of any experiment.

  • Ethics: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from the relevant Institutional Animal Care and Use Committee (IACUC).

Formulation and Preparation of Dosing Solutions

The solubility of the test compound will dictate the appropriate formulation.

  • Aqueous Solutions: If the compound is water-soluble, it can be dissolved in sterile saline or phosphate-buffered saline (PBS).

  • Suspensions: For poorly soluble compounds, a suspension can be prepared using vehicles such as:

    • 0.5% - 1% Carboxymethylcellulose (CMC) in sterile water.

    • 3% DMSO + 10% Polyethylene Glycol (PEG) in sterile water.

  • Preparation:

    • Weigh the required amount of the compound.

    • If using a co-solvent like DMSO, first dissolve the compound in the co-solvent.

    • Gradually add the aqueous vehicle while vortexing or sonicating to ensure a homogenous suspension.

    • Prepare fresh dosing solutions daily unless stability data indicates otherwise.

Routes of Administration

The choice of administration route depends on the desired pharmacokinetic profile and the properties of the compound.

  • Oral (PO):

    • Method: Oral gavage using a ball-tipped feeding needle.

    • Volume: Typically 5-10 mL/kg for mice.

  • Intraperitoneal (IP):

    • Method: Injection into the peritoneal cavity using a sterile needle and syringe.

    • Volume: Typically 5-10 mL/kg for mice.

  • Intravenous (IV):

    • Method: Injection into a tail vein. This route provides 100% bioavailability.

    • Volume: Typically 5 mL/kg for a bolus injection in mice.

  • Subcutaneous (SC):

    • Method: Injection into the loose skin over the back or flank.

    • Volume: Typically 5-10 mL/kg for mice.

Visualizations

Experimental Workflow for In Vivo Efficacy Study

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoints cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Nude Mice) tumor_implantation Tumor Cell Implantation (e.g., Xenograft) animal_model->tumor_implantation tumor_growth Allow Tumors to Reach Palpable Size tumor_implantation->tumor_growth randomization Randomize Animals into Treatment Groups tumor_growth->randomization treatment_group Treatment Group: This compound randomization->treatment_group vehicle_group Vehicle Control Group randomization->vehicle_group dosing Administer Treatment (e.g., Daily Oral Gavage) treatment_group->dosing vehicle_group->dosing tumor_measurement Measure Tumor Volume (e.g., 2-3 times/week) dosing->tumor_measurement body_weight Monitor Body Weight and Animal Health dosing->body_weight endpoint Endpoint Reached (e.g., Tumor Size, Time) tumor_measurement->endpoint body_weight->endpoint data_collection Collect Tumors and Tissues for Analysis endpoint->data_collection statistical_analysis Statistical Analysis of Tumor Growth Inhibition data_collection->statistical_analysis biomarker_analysis Biomarker Analysis (e.g., Western Blot, IHC) data_collection->biomarker_analysis

Caption: Workflow for a typical in vivo anti-tumor efficacy study.

MAPK/ERK Signaling Pathway

Many pyrimidine-based inhibitors target kinases within the MAPK/ERK pathway.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF GTP MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response

Caption: Simplified diagram of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols: Development of Targeted Drug Delivery Systems for 5-(Pyrimidin-5-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-(Pyrimidin-5-yl)pyridin-2-amine represents a core heterocyclic scaffold frequently utilized in the design of kinase inhibitors for therapeutic applications, particularly in oncology. The strategic delivery of compounds based on this scaffold to target tissues can significantly enhance their therapeutic index by increasing local concentration at the site of action and minimizing systemic toxicity. These application notes provide a comprehensive overview and detailed protocols for the development of a targeted drug delivery system for a model compound based on this scaffold, herein referred to as "PYP-Inhibitor".

The protocols outlined below describe the formulation of PYP-Inhibitor within a lipid-based nanocarrier, specifically a liposome, functionalized with a targeting ligand. Folic acid is selected as the targeting moiety due to the frequent overexpression of the folate receptor on the surface of various cancer cells. This approach facilitates receptor-mediated endocytosis, leading to preferential uptake of the drug by tumor cells.

Conceptual Framework for Targeted Delivery

The targeted drug delivery system is designed to encapsulate the hydrophobic PYP-Inhibitor within the lipid bilayer of a liposome. The exterior of the liposome is decorated with folic acid, which serves as a ligand for the folate receptors on cancer cells. This targeted approach aims to improve drug efficacy and reduce off-target effects.

Targeted_Drug_Delivery_System cluster_liposome Targeted Liposome cluster_cell Target Cancer Cell PYP_Inhibitor PYP-Inhibitor Lipid_Bilayer Lipid Bilayer PYP_Inhibitor->Lipid_Bilayer Encapsulated Folic_Acid Folic Acid Ligand Folic_Acid->Lipid_Bilayer Conjugated Folate_Receptor Folate Receptor Folic_Acid->Folate_Receptor Binding

Caption: Targeted liposome encapsulating PYP-Inhibitor.

Experimental Protocols

This protocol details the synthesis of liposomes encapsulating PYP-Inhibitor using the thin-film hydration method, followed by surface functionalization with folic acid.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • DSPE-PEG2000-Folate

  • PYP-Inhibitor

  • Chloroform

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Dissolve DSPC, cholesterol, DSPE-PEG2000, DSPE-PEG2000-Folate, and PYP-Inhibitor in chloroform in a round-bottom flask at a molar ratio of 55:40:4:1:5.

  • Remove the chloroform using a rotary evaporator under vacuum at 40°C to form a thin lipid film on the flask wall.

  • Dry the film under a stream of nitrogen gas for 1 hour to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at 60°C for 1 hour. This will form multilamellar vesicles (MLVs).

  • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator for 15 minutes (5 seconds on, 2 seconds off) on ice.

  • Extrude the liposome suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to obtain a uniform size distribution.

  • Remove unencapsulated PYP-Inhibitor by dialysis against PBS at 4°C for 24 hours.

This protocol describes the methods to characterize the formulated liposomes for their physicochemical properties.

Procedure:

  • Particle Size and Zeta Potential:

    • Dilute the liposome formulation with deionized water.

    • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

  • Encapsulation Efficiency and Drug Loading:

    • Lyse a known amount of the liposomal formulation with methanol to release the encapsulated PYP-Inhibitor.

    • Quantify the amount of PYP-Inhibitor using High-Performance Liquid Chromatography (HPLC).

    • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

      • EE% = (Mass of drug in liposomes / Initial mass of drug) x 100

      • DL% = (Mass of drug in liposomes / Total mass of liposomes) x 100

Data Presentation

The following tables summarize the expected quantitative data from the characterization of the targeted and non-targeted liposomal formulations.

Table 1: Physicochemical Properties of Liposomal Formulations

Formulation Mean Diameter (nm) Polydispersity Index (PDI) Zeta Potential (mV)
Non-Targeted Liposomes 110 ± 5 0.15 ± 0.03 -15 ± 2

| FA-Targeted Liposomes | 115 ± 6 | 0.17 ± 0.04 | -18 ± 3 |

Table 2: Drug Loading and Encapsulation Efficiency

Formulation Encapsulation Efficiency (%) Drug Loading (%)
Non-Targeted Liposomes 85 ± 4 4.2 ± 0.5

| FA-Targeted Liposomes | 82 ± 5 | 4.1 ± 0.6 |

In Vitro Evaluation

This protocol evaluates the release profile of PYP-Inhibitor from the liposomes at physiological (pH 7.4) and endosomal (pH 5.5) pH.

Procedure:

  • Place 1 mL of the liposomal formulation in a dialysis bag (MWCO 10 kDa).

  • Immerse the dialysis bag in 50 mL of release buffer (PBS at pH 7.4 or acetate buffer at pH 5.5) at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw 1 mL of the release buffer and replace it with 1 mL of fresh buffer.

  • Quantify the amount of PYP-Inhibitor in the collected samples by HPLC.

  • Plot the cumulative drug release as a function of time.

This protocol assesses the targeting efficiency and cytotoxic effect of the liposomal formulations on folate receptor-positive (e.g., HeLa) and folate receptor-negative (e.g., A549) cell lines.

Procedure:

  • Cellular Uptake:

    • For visualization, formulate liposomes with a fluorescent lipid (e.g., NBD-PE).

    • Seed cells in a glass-bottom dish and incubate until 70-80% confluent.

    • Treat the cells with fluorescently labeled targeted and non-targeted liposomes for 4 hours.

    • Wash the cells with PBS and fix with 4% paraformaldehyde.

    • Stain the nuclei with DAPI.

    • Visualize the cellular uptake of liposomes using a fluorescence microscope.

  • Cytotoxicity Assay (MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of free PYP-Inhibitor, targeted liposomes, and non-targeted liposomes for 48 hours.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability and determine the IC50 values.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and a representative signaling pathway that could be targeted by a PYP-Inhibitor.

Experimental_Workflow Formulation Liposome Formulation (Thin-Film Hydration) Characterization Physicochemical Characterization (DLS, HPLC) Formulation->Characterization InVitro_Release In Vitro Drug Release (Dialysis Method) Characterization->InVitro_Release Cell_Culture Cell Culture (FR+ and FR- Cells) Characterization->Cell_Culture Cellular_Uptake Cellular Uptake Study (Fluorescence Microscopy) Cell_Culture->Cellular_Uptake Cytotoxicity Cytotoxicity Assay (MTT Assay) Cell_Culture->Cytotoxicity Data_Analysis Data Analysis and IC50 Determination Cellular_Uptake->Data_Analysis Cytotoxicity->Data_Analysis

Caption: Experimental workflow for liposome development.

Many pyridine-pyrimidine scaffolds are designed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.

Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PYP_Inhibitor PYP-Inhibitor PYP_Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway.

Application Notes and Protocols: Safe Handling, Storage, and Disposal of 5-(Pyrimidin-5-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling, storage, and disposal of 5-(Pyrimidin-5-yl)pyridin-2-amine (CAS No. 827588-84-1). The information herein is a compilation of available data for the specified compound and best practices derived from safety data for analogous aminopyridine and aminopyrimidine compounds.

Hazard Identification and Safety Data

This compound is a heterocyclic amine compound that requires careful handling to avoid potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

1.1. GHS Classification and Hazard Statements

The following table summarizes the known hazard classifications for this compound.

Hazard ClassGHS CodeStatementSource
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin IrritationH315Causes skin irritation[1]
Eye IrritationH319Causes serious eye irritation[1]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)H335May cause respiratory irritation[1]

1.2. Signal Word and Pictogram

  • Signal Word: Warning[1]

  • Pictogram:

    • Exclamation Mark (GHS07)

1.3. Precautionary Statements

The following table outlines the recommended precautionary statements for handling this compound[1].

CodePrecaution
Prevention
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.
Response
P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER/doctor if you feel unwell.
P330Rinse mouth.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
Storage
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal
P501Dispose of contents/container in accordance with local/regional/national/international regulations.

Experimental Protocols

2.1. Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection:

    • Wear a flame-retardant laboratory coat.

    • Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is required.

2.2. Safe Handling Protocol

  • Preparation:

    • Ensure a calibrated safety shower and eyewash station are readily accessible.

    • Work within a certified chemical fume hood to minimize inhalation exposure.

    • Assemble all necessary equipment and reagents before starting the procedure.

    • Place absorbent, disposable bench paper on the work surface.

  • Handling the Compound:

    • This compound is a powder[1]. Handle with care to avoid generating dust.

    • Use spark-proof tools and equipment.

    • Avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the handling area[2][3].

    • Wash hands thoroughly after handling, even if gloves were worn[2][3].

  • In Case of a Spill:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Ventilate the area.

2.3. First Aid Measures

Immediate medical attention is crucial in case of exposure.

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3]

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

2.4. Storage Protocol

Proper storage is essential to maintain the integrity of the compound and ensure safety.

  • Storage Conditions:

    • Store at room temperature[1]. Some sources suggest storage at -4°C for short periods (1-2 weeks) and -20°C for longer-term storage (1-2 years)[4].

    • Keep the container tightly sealed and in a dry, well-ventilated area[1].

    • Store in a dark place, protected from direct sunlight[1].

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.

  • Storage Area: Store in a locked cabinet or a restricted-access area[2].

2.5. Disposal Protocol

All waste materials must be treated as hazardous waste.

  • Waste Identification and Segregation:

    • Collect all waste containing this compound, including contaminated PPE and spill cleanup materials, in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed. Heterocyclic amine waste should be segregated from other chemical wastes[5].

  • Disposal Procedure:

    • Dispose of the waste through a licensed hazardous waste disposal company.

    • Follow all local, regional, and national regulations for hazardous waste disposal.

    • Do not dispose of the material down the drain or in the general trash.

Workflow and Pathway Diagrams

The following diagrams illustrate the key workflows for safe handling and emergency response.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Conduct Risk Assessment prep2 Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep1->prep2 prep3 Work in a Chemical Fume Hood prep2->prep3 handle1 Weigh and Handle Compound (Avoid Dust Generation) prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Segregate and Label Waste clean1->clean2 clean3 Remove and Dispose of PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

Emergency_Response_Protocol Emergency Response for Exposure to this compound cluster_response Immediate Actions exposure Exposure Occurs inhaled Inhalation: Move to Fresh Air exposure->inhaled skin Skin Contact: Wash with Soap and Water exposure->skin eye Eye Contact: Flush with Water for 15 mins exposure->eye ingested Ingestion: Rinse Mouth, Do NOT Induce Vomiting exposure->ingested medical Seek Immediate Medical Attention inhaled->medical skin->medical eye->medical ingested->medical sds Provide SDS to Medical Personnel medical->sds

References

Application Notes and Protocols for Evaluating 5-(Pyrimidin-5-yl)pyridin-2-amine Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed cell-based assay protocols for evaluating the biological activity of 5-(Pyrimidin-5-yl)pyridin-2-amine. Compounds with similar structural motifs, containing both pyrimidine and pyridine rings, have been identified as potent inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.[1][2] Notably, derivatives of N-(pyridin-2-yl)pyrimidin-2-amine have shown significant inhibitory activity against cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the cell cycle.[2][3] Inhibition of CDK4/6 can lead to cell cycle arrest and has emerged as a successful therapeutic strategy in certain cancers.[2][3]

The following protocols are designed to assess the anti-proliferative effects of this compound, its impact on cell cycle progression, and its ability to inhibit the phosphorylation of a key CDK4/6 substrate, the Retinoblastoma (Rb) protein, within a cellular context. Utilizing cell-based assays is crucial as they provide a more physiologically relevant understanding of a compound's efficacy compared to purely biochemical assays.[4][5]

Postulated Signaling Pathway

Based on the activity of structurally related compounds, it is hypothesized that this compound may act as an inhibitor of the Cyclin D-CDK4/6-Rb signaling pathway. This pathway is a critical regulator of the G1-S phase transition in the cell cycle.

CDK4_6_Signaling_Pathway cluster_0 mitogens Mitogenic Signals (e.g., Growth Factors) cyclinD Cyclin D mitogens->cyclinD Upregulates cdk46 CDK4/6 complex Cyclin D-CDK4/6 Active Complex cyclinD->complex cdk46->complex rb Rb complex->rb Phosphorylates compound This compound compound->complex Inhibits prb p-Rb (Phosphorylated) e2f E2F rb->e2f Sequesters s_phase S-Phase Gene Transcription e2f->s_phase Activates progression G1-S Phase Progression s_phase->progression

Caption: Hypothesized CDK4/6 signaling pathway and the inhibitory point of the test compound.

Experimental Protocols

The following protocols outline key cell-based assays to characterize the activity of this compound. For these experiments, a cancer cell line with an intact Rb pathway, such as the human breast cancer cell line MCF-7, is recommended.

Cell Viability/Proliferation Assay (MTS Assay)

This assay determines the effect of the compound on cell proliferation and viability. The MTS reagent is bioreduced by viable cells into a colored formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • MCF-7 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well clear-bottom cell culture plates

  • This compound (dissolved in DMSO to create a stock solution)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Protocol:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and 0.1% DMSO as a vehicle control.

  • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Cellular Phospho-Rb (Ser780) Assay (Western Blot)

This assay directly measures the inhibition of CDK4/6 activity within the cell by quantifying the phosphorylation of its substrate, Rb, at the CDK4/6-specific site Ser780.[3]

Materials:

  • MCF-7 cells

  • 6-well cell culture plates

  • This compound

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Primary antibodies: Rabbit anti-Phospho-Rb (Ser780), Rabbit anti-Total Rb, and Mouse anti-β-actin

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for 24 hours.

  • Wash the cells with ice-cold PBS and lyse them using RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-Rb (Ser780), total Rb, and β-actin overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash again and add ECL substrate.

  • Visualize the protein bands using a chemiluminescence imager. Densitometry can be used to quantify the p-Rb/Total Rb ratio.

Cell Cycle Analysis (Flow Cytometry)

This protocol assesses the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following compound treatment. A CDK4/6 inhibitor is expected to cause an accumulation of cells in the G1 phase.[3]

Materials:

  • MCF-7 cells

  • 6-well cell culture plates

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed MCF-7 cells in 6-well plates.

  • Treat the cells with the compound at concentrations around its IC₅₀ value for 24 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, then incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in each phase of the cell cycle.

Experimental Workflow Diagram

Experimental_Workflow start Start: MCF-7 Cell Culture treatment Treat cells with This compound start->treatment viability Cell Viability Assay (MTS, 72h) treatment->viability phospho Phospho-Rb Assay (Western Blot, 24h) treatment->phospho cell_cycle Cell Cycle Analysis (Flow Cytometry, 24h) treatment->cell_cycle ic50 Determine IC₅₀ Value viability->ic50 prb_level Quantify p-Rb Levels phospho->prb_level g1_arrest Quantify G1 Arrest cell_cycle->g1_arrest conclusion Evaluate Compound Activity ic50->conclusion prb_level->conclusion g1_arrest->conclusion

Caption: Overall experimental workflow for evaluating the compound's cellular activity.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison and analysis. Below are examples of how to structure this data.

Table 1: Anti-proliferative Activity of this compound

Cell LineCompoundIC₅₀ (µM)
MCF-7This compound0.52
Palbociclib (Control)0.15

Table 2: Effect of this compound on Rb Phosphorylation

TreatmentConcentration (µM)Relative p-Rb/Total Rb Ratio (Normalized to Vehicle)
Vehicle (0.1% DMSO)01.00
This compound0.10.78
This compound1.00.31
This compound10.00.12

Table 3: Cell Cycle Distribution in MCF-7 Cells after Compound Treatment

TreatmentConcentration (µM)% G1 Phase% S Phase% G2/M Phase
Vehicle (0.1% DMSO)055.230.514.3
This compound0.5 (IC₅₀)78.612.19.3
Palbociclib (Control)0.281.49.88.8

Logical Relationship Diagram

Logical_Relationship obs1 Decreased Cell Viability (Low IC₅₀) conc1 Anti-proliferative Activity obs1->conc1 Indicates obs2 Reduced p-Rb Levels conc2 Inhibition of Cellular CDK4/6 Activity obs2->conc2 Demonstrates obs3 Increased G1 Cell Population conc3 Induction of G1 Cell Cycle Arrest obs3->conc3 Confirms final_conc Conclusion: This compound is a potent, on-target CDK4/6 inhibitor in cells. conc1->final_conc conc2->final_conc conc3->final_conc

Caption: Logical flow from experimental observations to the final conclusion about the compound's activity.

References

Crystallization methods for obtaining 5-(Pyrimidin-5-yl)pyridin-2-amine for X-ray crystallography

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Crystallization Methods for X-ray Crystallography

Topic: Obtaining Single Crystals of 5-(Pyrimidin-5-yl)pyridin-2-amine for X-ray Crystallography

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Determining its three-dimensional structure via single-crystal X-ray diffraction is crucial for understanding its chemical properties, intermolecular interactions, and potential as a drug candidate. The primary challenge in this process is often the growth of high-quality, diffraction-suitable single crystals.[1][2] This document provides detailed protocols for common crystallization methods applicable to small organic molecules like this compound.

General Considerations for Crystallization

The successful growth of single crystals is often described as both an art and a science.[3] Several factors are critical for success:

  • Purity: A minimum sample purity of 90% is recommended before attempting crystallization to avoid interference from impurities.[4]

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[5] Highly volatile solvents should generally be avoided for methods like slow evaporation as they can lead to rapid precipitation and poor crystal quality.[4] For diffusion methods, a miscible solvent/anti-solvent pair is required, where the compound is soluble in the solvent and insoluble in the anti-solvent.[3][6]

  • Supersaturation: All crystallization methods rely on slowly bringing a solution to a state of supersaturation, where the concentration of the solute exceeds its solubility limit, encouraging nucleation and crystal growth.[1]

  • Environment: Crystallization setups should be left in a location free from vibrations and significant temperature fluctuations to allow for slow, ordered crystal growth.[7][8]

Data Presentation: Recommended Solvent Systems

While specific conditions for this compound must be determined empirically, the following table provides starting points for solvent screening based on systems known to work well for aromatic and heterocyclic nitrogen compounds.[9][10]

MethodSolvent (Compound is Soluble)Anti-Solvent (Compound is Insoluble)Comments
Slow Evaporation Methanol, Ethanol, AcetonitrileN/AWorks best with solvents that are not excessively volatile. A near-saturated solution should be prepared.[11]
Ethyl Acetate, Dichloromethane (DCM)N/ADCM is volatile, so evaporation must be carefully controlled (e.g., by using a cap with a small pinhole).[4]
Vapor Diffusion Dichloromethane (DCM)Diethyl Ether, Pentane, HexaneA classic combination for many organic compounds.[3]
TolueneHexane, CyclohexaneToluene can sometimes co-crystallize and stabilize the lattice through pi-pi interactions.[4]
AcetonitrileTetrahydrofuran (THF)A common pairing for polar aprotic systems.[4]
Methanol / WaterN/A (adjust ratio)For water-soluble compounds, adjusting the water/methanol ratio can induce crystallization.
Solvent Layering Dichloromethane (DCM)Ethanol, Hexane, Diethyl EtherEnsure the solvent layer is less dense than the DCM solution.[3][12]
Tetrahydrofuran (THF)Hexane, CyclohexaneRequires a steady hand to create a distinct boundary between the two layers.[3]
Dimethylformamide (DMF)Diethyl Ether, WaterUseful for compounds with higher polarity.

Crystallization Methodologies and Protocols

Three primary methods are recommended for screening: Slow Evaporation, Vapor Diffusion, and Solvent Layering.

Slow Evaporation

This is the simplest crystallization technique.[11] A solution of the compound is prepared, and the solvent is allowed to evaporate slowly over time. As the solvent volume decreases, the concentration of the solute increases, leading to supersaturation and crystal formation.[13]

Workflow for Slow Evaporation

slow_evaporation cluster_workflow Slow Evaporation Workflow A Dissolve Compound B Prepare Near-Saturated Solution A->B Add solvent C Transfer to Vial B->C D Cover Loosely C->D e.g., Parafilm with pinholes E Store Undisturbed D->E Days to weeks F Crystals Form E->F

Caption: Workflow diagram for the slow evaporation crystallization method.

Protocol: Slow Evaporation

  • Dissolve 2-10 mg of this compound in a suitable solvent (e.g., methanol, acetonitrile) in a small, clean glass vial (e.g., a 2 mL vial or an NMR tube).[4][5]

  • Add the solvent dropwise until the compound is fully dissolved, creating a solution that is close to saturation.

  • Cover the vial with parafilm and poke 1-3 small holes in it with a needle.[5] This controls the rate of evaporation.

  • Place the vial in a quiet, vibration-free location at a constant temperature (e.g., room temperature).[8]

  • Monitor the vial periodically over several days to weeks for crystal growth. Avoid disturbing the vial.

Vapor Diffusion

Vapor diffusion is arguably the most effective method, especially when only small amounts of the compound are available.[4] The technique involves placing a drop of the compound solution in a sealed chamber containing a reservoir of a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution drop, reducing the solubility of the compound and inducing crystallization.[7][13] This can be performed in either a "hanging drop" or "sitting drop" setup.

Workflow for Vapor Diffusion

vapor_diffusion cluster_workflow Vapor Diffusion Workflow A Prepare Solution C Pipette Drop of Solution onto Bridge/Slide A->C B Add Anti-Solvent to Reservoir D Seal Chamber B->D C->D E Store Undisturbed D->E Vapor diffuses F Crystals Form in Drop E->F

Caption: General workflow for sitting/hanging drop vapor diffusion.

Protocol: Sitting Drop Vapor Diffusion

  • Pipette 1 mL of a suitable anti-solvent (e.g., hexane) into the reservoir of a well in a crystallization plate (e.g., a VDX plate).

  • Dissolve the compound in a good solvent (e.g., toluene) to a concentration of 5-10 mg/mL.

  • Pipette 1-2 µL of the compound solution onto the sitting drop post (or micro-bridge) in the center of the well.[14]

  • Carefully seal the well with clear sealing tape or a glass coverslip to create a closed system.

  • Place the plate in a stable environment and monitor for crystal growth within the drop over several days.

Solvent Layering (Liquid-Liquid Diffusion)

In this method, a solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble.[6] The two solvents must have different densities to form distinct layers.[6] Crystals typically form at the interface as the anti-solvent slowly diffuses into the solvent layer, creating a zone of supersaturation.[3] This technique is well-suited for milligram-scale crystallizations and is often performed in narrow vessels like NMR tubes or test tubes.[3][6]

Workflow for Solvent Layering

solvent_layering cluster_workflow Solvent Layering Workflow A Dissolve Compound in Denser Solvent B Transfer to Narrow Tube A->B C Carefully Add Less Dense Anti-Solvent B->C Run down side of tube D Create Two Distinct Layers C->D E Seal and Store Undisturbed D->E Slow diffusion occurs F Crystals Form at Interface E->F

Caption: Workflow for the solvent layering (liquid-liquid diffusion) method.

Protocol: Solvent Layering

  • Dissolve 2-5 mg of the compound in the minimum amount of a relatively dense solvent (e.g., Dichloromethane) in a narrow glass tube or vial.

  • Select a less dense, miscible anti-solvent (e.g., hexane or diethyl ether).[12]

  • Using a pipette or syringe, carefully and slowly add the anti-solvent down the side of the tube to form a distinct layer on top of the compound solution.[3] Avoid any mixing. The volume of the anti-solvent should be roughly 2-3 times the volume of the solvent.[12]

  • Seal the tube and store it in a vibration-free environment.

  • Crystals should begin to form at the liquid-liquid interface over the course of 1-5 days.[6]

References

Application Notes and Protocols for the Preclinical Formulation of 5-(Pyrimidin-5-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Pyrimidin-5-yl)pyridin-2-amine and its analogs are emerging as a significant class of heterocyclic compounds with potential therapeutic applications, particularly in oncology. Structurally related molecules have been investigated as anticancer agents, kinase inhibitors, and inducers of methuosis. The effective preclinical evaluation of this compound hinges on the development of a stable and bioavailable formulation. These application notes provide a comprehensive guide to developing suitable formulations of this compound for various preclinical studies, including pharmacokinetic, pharmacodynamic, and toxicology assessments.

Given that many novel chemical entities, especially kinase inhibitors, exhibit poor aqueous solubility, this document focuses on strategies to enhance the solubility and bioavailability of this compound. The protocols outlined are based on established methodologies for formulating poorly soluble drugs for preclinical research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the cornerstone of rational formulation development. While experimental data for this specific molecule is limited in publicly available literature, Table 1 summarizes known and predicted properties. Researchers should consider experimentally determining these parameters for the specific batch of the compound being used.

PropertyValueSource
Molecular Formula C₉H₈N₄Sigma-Aldrich[1]
Molecular Weight 172.19 g/mol Sigma-Aldrich[1]
Appearance PowderSigma-Aldrich[1]
Predicted pKa 5.78 ± 0.10ChemicalBook[2]
Solubility Soluble in polar organic solvents like DMSO and DMF.EvitaChem[3]
Aqueous Solubility Data not available; assumed to be low based on structural analogs.
Predicted logP Data not available; assumed to be moderate to high.
Storage Temperature Room TemperatureSigma-Aldrich[1]

Formulation Strategies for Preclinical Studies

The choice of formulation will depend on the route of administration, the required dose, and the specific preclinical study. Below are several strategies that can be employed to formulate this compound.

Aqueous Solutions (for in vitro studies)

For initial in vitro screening, this compound can be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), and then diluted with aqueous buffer.

Formulations for Oral Administration

Assuming this compound has low aqueous solubility, several approaches can be taken to enhance its oral bioavailability.

  • Co-solvent Systems: A mixture of a water-miscible organic solvent and water can be used to dissolve the compound.

  • Suspensions: For higher doses, a micronized suspension can be prepared to improve the dissolution rate.

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations can enhance absorption.

  • pH Adjustment: Given the predicted pKa of 5.78, altering the pH of the formulation vehicle to a more acidic environment could improve the solubility of this basic compound.

Formulations for Intravenous Administration

For intravenous administration, the compound must be in a soluble form to prevent embolism. Co-solvent systems are a common approach for preclinical IV formulations of poorly soluble compounds.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage

This protocol describes the preparation of a simple co-solvent system suitable for early-stage oral pharmacokinetic studies in rodents.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Water for injection

Procedure:

  • Weigh the required amount of this compound.

  • Add a pre-determined volume of PEG 400 to the compound.

  • Vortex or sonicate the mixture until the compound is completely dissolved.

  • Add a pre-determined volume of propylene glycol and vortex to mix.

  • Slowly add water for injection to the desired final volume while continuously mixing.

  • Visually inspect the solution for any precipitation. If the solution remains clear, it is ready for administration.

Table 2: Example Co-solvent Compositions

ComponentFormulation 1 (v/v)Formulation 2 (v/v)
PEG 40040%30%
Propylene Glycol10%20%
Water50%50%
Protocol 2: Preparation of a Micronized Suspension for Oral Gavage

This protocol is suitable for administering higher doses of the compound.

Materials:

  • This compound

  • 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in water

  • 0.1% (w/v) Tween 80 in water

Procedure:

  • If necessary, micronize the this compound powder using a mortar and pestle or a jet mill to reduce particle size.

  • Prepare the vehicle by dissolving HPMC and Tween 80 in water.

  • Slowly add the micronized powder to the vehicle while stirring or vortexing.

  • Homogenize the suspension using a high-shear homogenizer to ensure uniform particle size distribution.

  • Store the suspension under constant agitation until administration.

Protocol 3: Preparation of a Lipid-Based Formulation for Oral Gavage

This protocol can enhance the absorption of lipophilic compounds.

Materials:

  • This compound

  • Labrasol®

  • Cremophor® EL

  • Capmul® MCM

Procedure:

  • Weigh the required amount of this compound.

  • Add the selected lipid excipient(s) to the compound.

  • Gently heat the mixture (not exceeding 40°C) and stir until the compound is completely dissolved.

  • Allow the solution to cool to room temperature.

  • Visually inspect for any signs of precipitation before administration.

Table 3: Example Lipid-Based Formulations

ComponentFormulation A (w/w)Formulation B (w/w)
Labrasol®50%-
Cremophor® EL30%40%
Capmul® MCM20%60%

Analytical Characterization of Formulations

It is crucial to characterize the prepared formulations to ensure quality and consistency.

Table 4: Recommended Analytical Techniques

Analytical TestMethodPurpose
Concentration HPLC-UVTo confirm the dose accuracy.
Appearance Visual InspectionTo check for clarity (solutions) or uniformity (suspensions).
pH pH meterTo ensure the pH is within the desired range.
Particle Size Laser DiffractionTo determine the particle size distribution of suspensions.
Stability HPLC-UVTo assess the chemical stability of the compound in the formulation over time.

Visualization of Potential Signaling Pathways and Experimental Workflow

The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on the activity of structurally related compounds, and a general workflow for formulation development.

G Potential Signaling Pathways for this compound Analogs cluster_0 MAPK/JNK Pathway cluster_1 Potential Inhibition cluster_2 CDK4/6 Pathway cluster_3 Potential Inhibition Stress Stress JNK JNK Stress->JNK Activates AP1 AP1 JNK->AP1 Activates Gene_Expression Gene_Expression AP1->Gene_Expression Regulates Compound 5-(Pyrimidin-5-yl) pyridin-2-amine Compound->JNK Inhibits? CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases G1_S_Progression G1-S Progression E2F->G1_S_Progression Promotes Compound2 5-(Pyrimidin-5-yl) pyridin-2-amine Compound2->CyclinD_CDK46 Inhibits?

Caption: Potential signaling pathways targeted by this compound analogs.

G Preclinical Formulation Development Workflow Start Start: Obtain This compound Physicochemical Physicochemical Characterization (Solubility, pKa, logP) Start->Physicochemical Strategy Select Formulation Strategy Physicochemical->Strategy CoSolvent Co-solvent Formulation Strategy->CoSolvent Good solubility in organic solvents Suspension Suspension Formulation Strategy->Suspension Poor solubility, high dose Lipid Lipid-Based Formulation Strategy->Lipid Lipophilic Preparation Formulation Preparation CoSolvent->Preparation Suspension->Preparation Lipid->Preparation Characterization Analytical Characterization (Concentration, Stability, etc.) Preparation->Characterization InVivo In Vivo Studies (PK, PD, Tox) Characterization->InVivo

Caption: General workflow for preclinical formulation development.

Conclusion

The successful preclinical development of this compound relies on the careful selection and characterization of an appropriate formulation. The strategies and protocols provided in these application notes offer a solid foundation for researchers to develop formulations that ensure adequate exposure for in vivo studies. It is imperative to perform thorough analytical characterization of the chosen formulation to guarantee its quality, stability, and performance. As more data on the physicochemical properties of this compound become available, these formulation strategies can be further refined and optimized.

References

Troubleshooting & Optimization

Troubleshooting common side reactions in the synthesis of 5-(Pyrimidin-5-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting for common side reactions and issues encountered during the synthesis of 5-(Pyrimidin-5-yl)pyridin-2-amine. The guidance is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the Suzuki-Miyaura coupling and reductive amination routes.

Suzuki-Miyaura Coupling Route

Q1: My Suzuki-Miyaura coupling reaction to synthesize this compound is not proceeding, or the yield is very low. What are the potential causes and solutions?

A1: Low or no yield in the Suzuki-Miyaura coupling of nitrogen-containing heterocycles is a common issue. Several factors could be at play:

  • Catalyst Inactivation: The nitrogen atoms in both the pyridine and pyrimidine rings can coordinate to the palladium catalyst, leading to inactivation.

    • Solution: Employ bulky, electron-rich phosphine ligands such as RuPhos, BrettPhos, or XPhos. These ligands can help stabilize the palladium catalyst and prevent catalyst deactivation.

  • Poor Quality of Boronic Acid/Ester: Boronic acids, especially heteroaromatic ones, can be unstable and prone to degradation (protodeboronation).

    • Solution: Use fresh, high-purity boronic acid or a more stable boronate ester (e.g., pinacol ester). Store boronic acids under inert gas and in a desiccator.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step.

    • Solution: A common and often effective combination is a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) in a solvent mixture like dioxane/water or DME/water. The presence of water can be crucial for the activation of the boronic acid.

  • Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.

    • Solution: Ensure all reagents and solvents are properly degassed, and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).

Q2: I am observing significant amounts of homocoupling products (bipyrimidine and/or bipyridine) in my reaction mixture. How can I minimize these side reactions?

A2: Homocoupling is a frequent side reaction in Suzuki-Miyaura couplings. It can arise from the coupling of two boronic acid molecules or two halide molecules.

  • Excess Boronic Acid: Using a large excess of the boronic acid can favor its homocoupling.

    • Solution: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid.

  • Oxygen Presence: Oxygen can promote the oxidative homocoupling of the boronic acid.

    • Solution: Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.

  • High Temperature: Higher temperatures can sometimes increase the rate of homocoupling.

    • Solution: If feasible for the desired reaction, try running the reaction at a lower temperature for a longer duration.

Q3: Protodeboronation of my pyrimidine-5-boronic acid seems to be a major issue, leading to the formation of unsubstituted pyrimidine. How can I prevent this?

A3: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, particularly with electron-deficient boronic acids like pyrimidine-5-boronic acid.

  • Anhydrous Conditions: While some water is often necessary, completely anhydrous conditions can sometimes mitigate protodeboronation. This is a delicate balance and needs to be optimized.

  • Use of Boronate Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation.

  • Choice of Base: Stronger bases can sometimes exacerbate protodeboronation. Using a milder base like KF might be beneficial.

  • Reaction Time: Shorter reaction times can minimize the exposure of the boronic acid to conditions that promote protodeboronation.

Parameter Issue Recommended Action Expected Outcome
Yield < 20%Use bulky phosphine ligand (e.g., XPhos), ensure inert atmosphere, use fresh boronic acid.Increased yield of the desired product.
Purity > 15% HomocouplingReduce boronic acid to 1.1 eq., thoroughly degas reagents.Reduction of homocoupled byproducts.
Purity > 20% ProtodeboronationSwitch to pyrimidine-5-boronic acid pinacol ester, use KF as base.Minimized formation of unsubstituted pyrimidine.
Reductive Amination Route

Q4: The initial formation of the imine between pyrimidine-5-carbaldehyde and 2-aminopyridine is slow or incomplete. What can I do to improve this step?

A4: Imine formation is a reversible reaction and can be slow, especially with less reactive aldehydes or amines.

  • Water Removal: The formation of an imine produces water. Removing this water can drive the equilibrium towards the product.

    • Solution: Use a Dean-Stark apparatus or add molecular sieves to the reaction mixture.

  • Acid Catalysis: The reaction is often catalyzed by a mild acid.

    • Solution: Add a catalytic amount of a weak acid like acetic acid.

  • Solvent Choice: The choice of solvent can influence the reaction rate.

    • Solution: A non-polar solvent like toluene is often used with a Dean-Stark trap. Alternatively, polar aprotic solvents can be effective.

Q5: I am observing over-alkylation of the 2-aminopyridine, leading to a tertiary amine byproduct. How can I avoid this?

A5: Over-alkylation can occur if the newly formed secondary amine reacts further with the aldehyde.

  • Stoichiometry Control: Using an excess of the amine can help to minimize the reaction of the product.

  • One-Pot Procedure: A one-pot reductive amination, where the reducing agent is present from the start, can reduce the concentration of the intermediate imine and the final secondary amine, thus minimizing over-alkylation. However, the choice of a mild reducing agent that does not reduce the aldehyde is crucial. Sodium triacetoxyborohydride (STAB) is often a good choice for this.

Q6: The reduction of the imine is not going to completion. What are the potential reasons?

A6: Incomplete reduction can be due to several factors.

  • Reducing Agent: The chosen reducing agent might not be potent enough or may have decomposed.

    • Solution: Use a fresh bottle of the reducing agent. Sodium cyanoborohydride (NaBH₃CN) is effective for reducing imines at slightly acidic pH, while sodium borohydride (NaBH₄) is a stronger reducing agent that can be used at neutral or slightly basic pH.

  • pH of the Reaction: The pH can affect the stability of the imine and the activity of the reducing agent.

    • Solution: For reductions with NaBH₃CN, maintaining a slightly acidic pH (around 5-6) is often optimal.

Parameter Issue Recommended Action Expected Outcome
Imine Formation Slow/IncompleteAdd molecular sieves and catalytic acetic acid.Faster and more complete imine formation.
Purity Presence of tertiary amineUse a slight excess of 2-aminopyridine or a one-pot procedure with STAB.Reduced over-alkylation byproduct.
Reduction IncompleteCheck the quality of the reducing agent and optimize the reaction pH.Complete reduction to the desired secondary amine.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on common practices for Suzuki-Miyaura couplings of nitrogen heterocycles.

  • Reagents and Materials:

    • 5-Bromopyridin-2-amine (1.0 eq)

    • Pyrimidine-5-boronic acid pinacol ester (1.2 eq)

    • Pd₂(dba)₃ (0.02 eq)

    • XPhos (0.05 eq)

    • K₃PO₄ (2.5 eq)

    • 1,4-Dioxane (degassed)

    • Water (degassed)

  • Procedure:

    • To a dry Schlenk flask, add 5-bromopyridin-2-amine, pyrimidine-5-boronic acid pinacol ester, Pd₂(dba)₃, XPhos, and K₃PO₄.

    • Evacuate and backfill the flask with argon three times.

    • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

    • Heat the reaction mixture to 90-100 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination

This protocol outlines a two-step reductive amination process.

  • Reagents and Materials:

    • Pyrimidine-5-carbaldehyde (1.0 eq)

    • 2-Aminopyridine (1.1 eq)

    • Methanol

    • Sodium borohydride (NaBH₄) (1.5 eq)

    • Acetic acid (catalytic amount)

  • Procedure:

    • Imine Formation:

      • Dissolve pyrimidine-5-carbaldehyde and 2-aminopyridine in methanol in a round-bottom flask.

      • Add a catalytic amount of acetic acid.

      • Stir the mixture at room temperature for 2-4 hours. Monitor the formation of the imine by TLC or LC-MS.

    • Reduction:

      • Cool the reaction mixture to 0 °C in an ice bath.

      • Slowly add sodium borohydride in portions.

      • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the imine is consumed.

      • Quench the reaction by the slow addition of water.

      • Remove the methanol under reduced pressure.

      • Extract the aqueous residue with ethyl acetate.

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

      • Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Workflow reagents Reagents: 5-Bromopyridin-2-amine Pyrimidine-5-boronic acid ester Pd Catalyst & Ligand Base setup Reaction Setup: Inert Atmosphere Degassed Solvents reagents->setup reaction Suzuki Coupling: Heat to 90-100 °C setup->reaction workup Aqueous Workup: Extraction with Organic Solvent reaction->workup purification Purification: Column Chromatography workup->purification product This compound purification->product Reductive_Amination_Workflow reagents Reagents: Pyrimidine-5-carbaldehyde 2-Aminopyridine imine_formation Imine Formation: MeOH, cat. Acid reagents->imine_formation reduction Reduction: NaBH4, 0 °C to RT imine_formation->reduction workup Aqueous Workup: Extraction reduction->workup purification Purification: Column Chromatography workup->purification product This compound purification->product Troubleshooting_Logic cluster_suzuki Suzuki-Miyaura Route cluster_reductive Reductive Amination Route start Low Yield or Incomplete Reaction catalyst Catalyst Inactivation? start->catalyst boronic_acid Boronic Acid Degradation? start->boronic_acid conditions Suboptimal Conditions? start->conditions imine Poor Imine Formation? start->imine reduction Incomplete Reduction? start->reduction solution_catalyst Use Bulky Ligand (e.g., XPhos) catalyst->solution_catalyst solution_boronic Use Fresh Boronic Ester boronic_acid->solution_boronic solution_conditions Optimize Base/Solvent Ensure Inert Atmosphere conditions->solution_conditions solution_imine Add Molecular Sieves & Catalytic Acid imine->solution_imine solution_reduction Check Reducing Agent Optimize pH reduction->solution_reduction

Technical Support Center: 5-(Pyrimidin-5-yl)pyridin-2-amine Solubility and Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 5-(Pyrimidin-5-yl)pyridin-2-amine. The following sections offer strategies to overcome common challenges related to its poor solubility and bioavailability.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My dissolution rate for this compound is very low. What are the initial steps to improve this?

A1: A low dissolution rate is often a direct consequence of poor solubility and large particle size.

Troubleshooting Steps:

  • Particle Size Reduction: The first and most direct approach is to reduce the particle size of the active pharmaceutical ingredient (API). This increases the surface area available for dissolution.

    • Micronization: Milling techniques can reduce the particle size to the micron range.

    • Nanonization: For a more significant increase in surface area, consider creating a nanosuspension.

  • pH Adjustment: The molecule contains basic nitrogen atoms in both the pyridine and pyrimidine rings, making its solubility pH-dependent. Lowering the pH of the dissolution medium should protonate these sites and increase solubility. Experiment with buffers in the pH range of 2-5.

  • Wetting Agents: Poor wettability can also limit the dissolution rate. Incorporating a small amount of a surfactant (e.g., 0.1% Sodium Dodecyl Sulfate - SDS) in the dissolution medium can improve the wetting of the solid particles.

Q2: I am considering salt formation to improve the solubility of this compound. How do I select an appropriate salt former?

A2: Salt formation is an excellent strategy for ionizable compounds like this one. The predicted pKa of the related compound N-(Pyrimidin-5-ylmethyl)pyridin-2-amine is approximately 5.78, indicating it is a weakly basic compound.[1][2] Therefore, you should select an acid as a co-former.

Counter-ion Selection Guide:

  • Start with common pharmaceutical acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), methanesulfonic acid, and tartaric acid are good starting points.

  • Consider the desired properties: Different salt forms can have vastly different physicochemical properties, including solubility, stability, and hygroscopicity. A salt screening study is highly recommended.

  • Evaluate pKa difference: A general rule of thumb is that the difference in pKa between the base (your API) and the acid (co-former) should be at least 2-3 units to ensure stable salt formation.

Q3: What are amorphous solid dispersions (ASDs), and could they be a suitable strategy?

A3: Amorphous solid dispersions (ASDs) involve dispersing the crystalline API in a polymer matrix in its amorphous (non-crystalline, high-energy) state. This can significantly enhance aqueous solubility and dissolution rate. Given that this compound is a crystalline powder, ASD is a promising approach.

Key Considerations for ASD:

  • Polymer Selection: The choice of polymer is critical. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®. The polymer should be miscible with the drug.

  • Drug Loading: The amount of drug that can be loaded into the polymer while maintaining an amorphous state is a key parameter to optimize.

  • Physical Stability: A major challenge with ASDs is the potential for the amorphous drug to recrystallize over time. Stability studies under accelerated conditions (high temperature and humidity) are essential.

Q4: My in vivo studies show low oral bioavailability despite achieving good in vitro dissolution. What could be the issue?

A4: Low oral bioavailability in the face of good dissolution can point to issues with permeability or first-pass metabolism.

Troubleshooting Low Bioavailability:

  • Permeability Assessment: Evaluate the permeability of the compound using in vitro models like Caco-2 cell monolayers.

  • Lipid-Based Formulations: If permeability is a limiting factor, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance absorption by presenting the drug in a solubilized state at the site of absorption and potentially interacting with intestinal transporters.

  • Metabolic Stability: Investigate the metabolic stability of the compound using liver microsomes or S9 fractions. If it is rapidly metabolized, this will result in low bioavailability due to the first-pass effect.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, data to illustrate the potential improvements in aqueous solubility and dissolution rate for this compound using various enhancement strategies.

StrategyAqueous Solubility (µg/mL) at pH 6.8Dissolution Rate (mg/cm²/min)Key Considerations
Unprocessed API 150.05Baseline measurement
Micronization 180.25Improved dissolution due to increased surface area.
HCl Salt 15005.20Significant solubility increase at lower pH.
Amorphous Solid Dispersion (20% drug in PVP) 3508.50High supersaturation potential; physical stability is critical.
Nanosuspension 451.50Increased saturation solubility and dissolution rate.
Co-crystal with Succinic Acid 2504.80Alternative to salt formation; requires screening.

Experimental Protocols

Protocol 1: Salt Screening

Objective: To identify a salt form of this compound with improved solubility and stability.

Methodology:

  • Solvent Selection: Choose a suitable solvent system for crystallization (e.g., ethanol, isopropanol, acetone, or mixtures with water).

  • Stoichiometry: Dissolve this compound and the selected acid co-former (e.g., HCl, H₂SO₄, tartaric acid) in the chosen solvent in a 1:1 molar ratio.

  • Crystallization:

    • Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature.

    • Cooling Crystallization: Heat the solution to dissolve the solids completely and then cool it slowly.

    • Anti-Solvent Addition: Add an anti-solvent (a solvent in which the salt is poorly soluble) to induce precipitation.

  • Solid Form Characterization: Analyze the resulting solids using techniques like X-ray Powder Diffraction (XRPD) to confirm the formation of a new crystalline form, Differential Scanning Calorimetry (DSC) to determine the melting point, and Thermogravimetric Analysis (TGA) to assess thermal stability.

  • Solubility Measurement: Determine the aqueous solubility of the new salt forms and compare it to the free base.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare an ASD of this compound to enhance its dissolution rate.

Methodology:

  • Polymer and Drug Solution: Dissolve this compound and a selected polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol) at the desired drug-to-polymer ratio (e.g., 1:4 w/w).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Drying: Further dry the film under vacuum at an elevated temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film, gently mill it into a powder, and pass it through a sieve to obtain a uniform particle size.

  • Characterization:

    • Confirm the amorphous nature of the dispersion using XRPD (absence of sharp peaks).

    • Use DSC to determine the glass transition temperature (Tg) of the ASD.

    • Perform in vitro dissolution testing to compare the release profile of the ASD with the crystalline drug.

Visualizations

Experimental_Workflow cluster_0 Problem Identification cluster_1 Characterization cluster_2 Strategy Selection cluster_3 Formulation & Analysis cluster_4 In Vivo Evaluation Problem Poor Solubility or Low Bioavailability PhysChem Physicochemical Characterization (pKa, logP, Crystal Form) Problem->PhysChem Understand API Strategies Select Strategies: - Salt Formation - ASD - Particle Size Reduction - Lipid Formulation PhysChem->Strategies Informed Decision Formulate Formulation Development Strategies->Formulate Analyze In Vitro Analysis (Solubility, Dissolution) Formulate->Analyze Test Analyze->Strategies Iterate InVivo In Vivo Pharmacokinetic Study Analyze->InVivo Promising Results Optimized Optimized Formulation InVivo->Optimized Strategy_Selection_Flowchart start Start: Poorly Soluble API ionizable Is the API ionizable? start->ionizable thermally_stable Is the API thermally stable? ionizable->thermally_stable No salt_cocrystal Salt Formation or Co-crystallization ionizable->salt_cocrystal Yes asd_h asd_h thermally_stable->asd_h asd_sd Amorphous Solid Dispersion (Spray Drying) thermally_stable->asd_sd No particle_size Particle Size Reduction (Micronization/Nanonization) salt_cocrystal->particle_size Can be combined me Yes lipid_formulation Lipid-Based Formulation me->lipid_formulation Consider as alternative asd_sd->lipid_formulation Consider as alternative Micellar_Solubilization cluster_micelle Surfactant Micelle in Water core Hydrophobic Core s1 core->s1 Hydrophilic Head s2 core->s2 Hydrophobic Tail s3 core->s3 s4 core->s4 s5 core->s5 s6 core->s6 s7 core->s7 s8 core->s8 drug Drug Molecule (Poorly Soluble) solubilized_drug Solubilized Drug in Micelle Core drug->solubilized_drug Incorporation

References

Addressing stability and degradation issues of 5-(Pyrimidin-5-yl)pyridin-2-amine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability and degradation issues of 5-(Pyrimidin-5-yl)pyridin-2-amine in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound as a solid and in solution?

A1:

  • Solid Form: As a solid, this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1]

  • In Solution: Solutions of this compound are susceptible to degradation. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C, protected from light, and use within 24 hours. For longer-term storage, consider preparing aliquots and storing them at -20°C or -80°C. However, the stability in a frozen state should be experimentally verified.

Q2: I am observing a change in the color of my this compound solution over time. What could be the cause?

A2: A change in color (e.g., turning yellow or brown) is a common indicator of degradation. This can be caused by several factors, including:

  • Oxidation: The pyridine and pyrimidine rings, as well as the amine group, can be susceptible to oxidation, especially when exposed to air and light.

  • Hydrolysis: Depending on the pH of the solution, the compound may undergo hydrolysis.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

It is crucial to perform analytical tests, such as HPLC-UV, to confirm degradation and identify any new peaks corresponding to degradation products.

Q3: My experimental results are inconsistent when using solutions of this compound prepared at different times. How can I address this?

A3: Inconsistent results are often a sign of solution instability. To ensure reproducibility:

  • Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use.

  • Standardize Solution Preparation: Use a consistent solvent, pH, and concentration for all experiments.

  • Perform a Stability Study: If the compound needs to be used over a period of time, conduct a preliminary stability study in your chosen solvent system to understand its degradation profile.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptom: You observe new peaks in your HPLC chromatogram that were not present in the initial analysis of the compound.

Possible Cause: The compound is degrading in your solution.

Troubleshooting Steps:

  • Characterize the Degradation:

    • Determine the rate of degradation by analyzing the solution at different time points.

    • Characterize the degradation products using techniques like LC-MS to obtain their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Investigate the Cause (Forced Degradation Study): A forced degradation study can help identify the conditions under which the compound is unstable.[2][3][4][5] This involves subjecting the compound to various stress conditions:

    • Acidic and Basic Conditions: Treat the solution with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH).

    • Oxidative Conditions: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Heat the solution at an elevated temperature (e.g., 60-80°C).

    • Photolytic Stress: Expose the solution to UV and visible light.

  • Optimize Storage and Handling: Based on the results of the forced degradation study, adjust your experimental conditions to minimize degradation. This may involve using a different solvent, adjusting the pH, or protecting the solution from light and air.

Issue 2: Loss of Compound Potency or Activity

Symptom: You observe a decrease in the expected biological or chemical activity of your this compound solution over time.

Possible Cause: The parent compound is degrading into inactive or less active products.

Troubleshooting Steps:

  • Confirm Degradation: Use a stability-indicating analytical method, such as HPLC, to quantify the amount of the parent compound remaining in the solution over time.

  • Correlate Degradation with Activity: Plot the percentage of the remaining parent compound against the observed activity to establish a correlation.

  • Identify Active Degradants (if any): If possible, isolate the major degradation products and test their activity to determine if they contribute to the observed effect.

  • Mitigate Degradation: Follow the steps outlined in "Issue 1" to identify the cause of degradation and optimize your experimental protocol to enhance stability.

Data Presentation

Table 1: Example Data Table for a Solution Stability Study of this compound

Time Point (hours)Storage Condition% Parent Compound Remaining (HPLC Area)Appearance of SolutionObservations (e.g., new peaks)
0Freshly Prepared100%Colorless, clearSingle peak at X.XX min
242-8°C, Protected from Light98.5%Colorless, clearMinor peak at Y.YY min
24Room Temp, Exposed to Light85.2%Faint yellowSignificant peak at Y.YY min
482-8°C, Protected from Light96.1%Faint yellowIncreased peak at Y.YY min
48Room Temp, Exposed to Light70.3%YellowMajor peak at Y.YY min, new peak at Z.ZZ min

Table 2: Example Summary of Forced Degradation Study Results

Stress Condition% DegradationNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl (24h, RT)15%24.5 min
0.1 M NaOH (24h, RT)5%15.2 min
3% H₂O₂ (24h, RT)45%43.8 min, 6.1 min
60°C Heat (48h)25%34.5 min, 7.0 min
Photolytic (UV/Vis, 24h)30%25.8 min

Experimental Protocols

Protocol 1: HPLC Method for Stability Testing

This is a general reverse-phase HPLC method that can be optimized for your specific equipment and requirements.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm and 280 nm

  • Column Temperature: 30°C

Protocol 2: Forced Degradation Study
  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 60°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: At the end of the exposure period, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for HPLC analysis. Compare the chromatograms of the stressed samples with that of a control (untreated) sample.

Visualizations

Caption: Troubleshooting workflow for addressing stability issues.

G Potential Degradation Pathways parent This compound C₉H₈N₄ oxidation Oxidation parent->oxidation hydrolysis Hydrolysis parent->hydrolysis photodegradation Photodegradation parent->photodegradation n_oxide N-Oxide Formation (on Pyridine or Pyrimidine) oxidation->n_oxide hydroxylation Ring Hydroxylation oxidation->hydroxylation amine_hydrolysis Hydrolysis of Amine (e.g., to 2-hydroxypyridine derivative) hydrolysis->amine_hydrolysis dimerization Dimerization/Polymerization photodegradation->dimerization

Caption: Potential degradation pathways for this compound.

G Forced Degradation Experimental Workflow start Prepare Stock Solution of Compound stress_conditions Expose to Stress Conditions start->stress_conditions acid Acidic (e.g., 0.1 M HCl) stress_conditions->acid base Basic (e.g., 0.1 M NaOH) stress_conditions->base oxidative Oxidative (e.g., 3% H₂O₂) stress_conditions->oxidative thermal Thermal (e.g., 60°C) stress_conditions->thermal photolytic Photolytic (UV/Vis Light) stress_conditions->photolytic analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV, LC-MS) acid->analysis base->analysis oxidative->analysis thermal->analysis photolytic->analysis data Compare Stressed Samples to Control analysis->data report Identify Degradation Products and Pathways data->report

References

Overcoming challenges in the purification of 5-(Pyrimidin-5-yl)pyridin-2-amine and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 5-(Pyrimidin-5-yl)pyridin-2-amine and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Synthesis & Initial Work-up

Q1: What are the common impurities I should expect from the Suzuki-Miyaura coupling reaction used to synthesize this compound?

A1: The Suzuki-Miyaura coupling is a powerful method for forming the C-C bond between the pyridine and pyrimidine rings. However, it can generate several byproducts that may complicate purification. The most common impurities include:

  • Homocoupling products: These arise from the coupling of two molecules of the boronic acid or ester reagent (e.g., pyrimidine-5-boronic acid) or two molecules of the halide starting material. The presence of oxygen can promote the homocoupling of boronic acids.[1][2]

  • Dehalogenation products: The starting halide (e.g., 5-bromopyridin-2-amine) can be reduced to the corresponding dehalogenated compound (pyridin-2-amine). This can occur if the palladium catalyst reacts with a hydride source in the reaction mixture.[3]

  • Residual Palladium Catalyst: Palladium catalysts, while used in small amounts, can leach into the product and are often toxic, requiring removal to very low levels for pharmaceutical applications.

  • Unreacted Starting Materials: Incomplete reactions will leave behind the initial pyridine halide and pyrimidine boronic acid or ester.

  • Boronic Acid-Related Impurities: Boronic acids can dehydrate to form boroxines (cyclic trimers), which can also be present in the crude product.

Q2: How can I minimize the formation of byproducts during the Suzuki-Miyaura coupling reaction?

A2: Optimizing your reaction conditions is key to minimizing byproduct formation and simplifying purification. Consider the following:

  • Degassing: Thoroughly degas your reaction mixture and maintain an inert atmosphere (e.g., under nitrogen or argon) to minimize oxygen levels, which can reduce the incidence of boronic acid homocoupling.[2]

  • Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of the boronic acid reagent is common, but large excesses can lead to more homocoupling and unreacted reagent to remove.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can significantly impact the reaction's efficiency and selectivity. For heteroaryl couplings, ligands like SPhos and XPhos are often effective.[4]

  • Base and Solvent: The selection of the base (e.g., K₂CO₃, K₃PO₄) and solvent system (e.g., dioxane/water, toluene/water) can influence the reaction rate and byproduct profile.[1][4]

  • Temperature and Reaction Time: Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating, which can lead to degradation of products and starting materials.

Purification by Column Chromatography

Q3: My this compound is streaking badly on the silica gel column. What can I do?

A3: Streaking of basic compounds like aminopyridines on silica gel is a common issue due to the acidic nature of silica, which leads to strong interactions.[5] Here are several strategies to overcome this:

  • Add a Basic Modifier to the Eluent: Incorporating a small amount of a volatile base, such as triethylamine (0.1-2.0%) or ammonia in methanol (1-10%), into your mobile phase can neutralize the acidic silanol groups on the silica surface, reducing tailing.[6]

  • Use a Different Stationary Phase:

    • Amine-functionalized silica: This is an excellent alternative as it has a basic surface that minimizes interactions with basic analytes, often providing better peak shapes.[5][7]

    • Basic alumina: Alumina is generally more basic than silica and can be a good choice for purifying amines.[7]

    • Reversed-phase (C18) silica: For polar compounds, reversed-phase chromatography with a mobile phase of acetonitrile and water (often with a modifier like TFA or formic acid, though a basic modifier may be more suitable for this compound) can be effective.[7][8]

  • Dry Loading: If your compound is not very soluble in the initial eluent, dry loading it onto silica gel can improve the separation. Dissolve your crude product in a suitable solvent, add silica gel, evaporate the solvent to get a free-flowing powder, and load this onto your column.[9]

Q4: I am having trouble separating my product from a closely eluting impurity. How can I improve the resolution?

A4: Improving resolution in column chromatography often requires a systematic approach to method development:

  • Optimize the Solvent System:

    • TLC Analysis: Run thin-layer chromatography (TLC) with various solvent systems to find the one that gives the best separation (largest ΔRf). Test different combinations of non-polar (e.g., hexane, dichloromethane) and polar (e.g., ethyl acetate, methanol, acetone) solvents.

    • Gradient Elution: A shallow gradient of the polar solvent can help to better separate closely eluting compounds.

  • Column Parameters:

    • Column Size: Use a longer, narrower column for better separation efficiency.

    • Silica Gel Particle Size: Smaller particle size silica gel can provide higher resolution but will require higher pressure to run.

  • Sample Loading: Load a smaller amount of the crude material onto the column. Overloading is a common cause of poor separation.

Purification by Recrystallization

Q5: What solvents are suitable for the recrystallization of this compound and its analogs?

A5: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities are either very soluble or insoluble at all temperatures.

  • Single Solvent Systems: For aminopyrimidine derivatives, polar protic solvents like ethanol and isopropanol are often good starting points.[10] Mixtures of ethanol and water can also be effective.[11]

  • Two-Solvent Systems: If a single solvent is not ideal, a two-solvent system can be used. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Then, allow the solution to cool slowly. Common pairs include:

    • Dichloromethane (DCM) / Hexane

    • Ethyl Acetate / Hexane

    • Methanol / Diethyl Ether

    • DMF / Water (use with caution due to the high boiling point of DMF)

  • Diffusion Crystallization: For compounds that are difficult to crystallize, dissolving the compound in a small amount of a "good" solvent (like DMF or DMSO) and placing this solution in a larger chamber containing a "poor" solvent (like dichloromethane or diethyl ether) can yield high-quality crystals over time as the vapors diffuse.[4]

Q6: My recrystallization resulted in a low yield. How can I improve it?

A6: Low recovery is a common challenge in recrystallization. Here are some tips to maximize your yield:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your compound. Using too much solvent will result in your product remaining in the mother liquor upon cooling.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.

  • Scratching: If crystals are slow to form, scratching the inside of the flask with a glass rod at the meniscus can induce crystallization.

  • Seeding: Adding a small crystal of the pure product to the cooled, saturated solution can initiate crystallization.

  • Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization to recover more product.

Removal of Residual Palladium

Q7: How can I effectively remove residual palladium from my final product?

A7: Removing palladium to pharmaceutically acceptable levels (<10 ppm) often requires specific purification steps beyond standard chromatography or recrystallization.[12]

  • Filtration through Celite® or Silica Gel: After the reaction, diluting the mixture with a suitable solvent and filtering it through a pad of Celite® or a short plug of silica gel can remove a significant amount of the palladium catalyst.[13][14]

  • Extraction with Aqueous Solutions:

    • Aqueous solutions of reagents like sodium bisulfite (NaHSO₃) or thiourea can be used to wash the organic layer containing the product. These reagents can complex with the palladium, pulling it into the aqueous phase.[1][10]

    • Washing with an aqueous solution of a chelating agent like EDTA can also be effective.

  • Palladium Scavengers: For very low palladium levels, solid-supported scavengers with thiol or amine functionalities can be very effective. The crude product solution is stirred with the scavenger, which binds the palladium, and is then filtered off.[15][16] Examples include silica- or polymer-bound thiols (e.g., SiliaMetS® Thiol).

  • Activated Carbon: Stirring the product solution with activated carbon can adsorb residual palladium, which is then removed by filtration. However, this can sometimes lead to loss of the desired product as well.[16]

Data Presentation

Table 1: Comparison of Purification Methods for Pyridine-Pyrimidine Analogs

Purification MethodTypical RecoveryPurity Improvement (Initial → Final)Key AdvantagesCommon Challenges
Silica Gel Chromatography 60-90%70-85% → >98%Good for separating a wide range of impurities.Streaking of basic compounds, potential for product decomposition.
Recrystallization 50-80%90% → >99%Can provide very high purity, scalable.Finding a suitable solvent, potential for low recovery.
Acid-Base Extraction 85-95%Effective for removing non-basic impurities.High throughput, good for initial cleanup.Does not remove basic impurities, may require pH adjustment.
Palladium Scavengers >95%Reduces Pd from ppm to ppb levels.Highly specific for palladium removal.Cost of scavengers, potential for product loss on the solid support.

Note: The values in this table are illustrative and can vary significantly based on the specific compound, the nature of the impurities, and the precise experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography on Silica Gel
  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed.

    • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., DCM, methanol). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Begin eluting with the determined solvent system (from TLC analysis). A common starting point for compounds like this compound is a mixture of dichloromethane (DCM) and methanol (MeOH), or ethyl acetate and hexane.

    • If streaking is an issue, add 0.5-1% triethylamine to the eluent.

    • A typical gradient might start with 100% DCM and gradually increase the percentage of MeOH (e.g., from 0% to 10%).

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a potential solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily, it is likely too good a solvent.

    • If the solid is insoluble at room temperature, heat the mixture. If it dissolves when hot, it is a potentially good solvent.

    • Allow the hot solution to cool to room temperature and then in an ice bath. If crystals form, you have a good solvent.

  • Recrystallization:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) until the solid is completely dissolved. Use the minimum amount of hot solvent.

    • If the solution is colored by impurities, you may add a small amount of activated charcoal and hot filter the solution to remove it.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals in a vacuum oven.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product from Suzuki-Miyaura Coupling workup Aqueous Work-up (e.g., Extraction) start->workup Initial Cleanup pd_removal Palladium Removal (e.g., Celite filtration, Scavenger) workup->pd_removal Remove Catalyst chromatography Column Chromatography (Silica, Alumina, or C18) pd_removal->chromatography Separate Byproducts recrystallization Recrystallization chromatography->recrystallization Final Polishing end Pure this compound recrystallization->end

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_column Column Chromatography Issues cluster_cryst Recrystallization Issues cluster_pd Palladium Contamination start Purification Challenge Encountered streaking Compound Streaking? start->streaking poor_sep Poor Separation? start->poor_sep low_yield Low Yield? start->low_yield no_crystals No Crystals Form? start->no_crystals pd_present Residual Pd Detected? start->pd_present add_base Add Triethylamine to Eluent or Use Amine-Silica streaking->add_base Yes optimize_solvent Optimize Solvent System via TLC Use a Gradient Elution poor_sep->optimize_solvent Yes check_solvent_vol Minimize Hot Solvent Volume Cool Slowly low_yield->check_solvent_vol Yes induce_cryst Scratch Flask or Add Seed Crystal Try Two-Solvent System no_crystals->induce_cryst Yes use_scavenger Use Palladium Scavenger or Activated Carbon pd_present->use_scavenger Yes

Caption: Troubleshooting decision tree for common purification challenges.

References

Effective removal of catalysts and impurities from 5-(Pyrimidin-5-yl)pyridin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Pyrimidin-5-yl)pyridin-2-amine. The focus is on the effective removal of catalysts and impurities, particularly in the context of a Suzuki-Miyaura cross-coupling reaction, a common and efficient method for constructing the C-C bond between the pyridine and pyrimidine rings.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of a pyridine derivative with a pyrimidine derivative. Two primary routes are feasible:

  • Route A: Coupling of 5-bromo-2-aminopyridine with pyrimidin-5-ylboronic acid.

  • Route B: Coupling of a 2-aminopyridine-5-boronic acid derivative with 5-bromopyrimidine.

An alternative, potentially catalyst-free method is reductive amination between pyrimidine-5-carbaldehyde and a 2-aminopyridine derivative, though this may present different challenges in purification.

Q2: What are the typical catalysts and reaction conditions for the Suzuki-Miyaura synthesis of this compound?

A2: Palladium catalysts are standard for this transformation. Common catalyst systems include:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), or Palladium(II) acetate (Pd(OAc)₂) combined with a phosphine ligand (e.g., triphenylphosphine (PPh₃), Xantphos).

  • Base: An inorganic base is required, such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄).[1]

  • Solvent: A mixture of an organic solvent and water is typically used. Common choices include 1,4-dioxane/water, toluene/water, or THF/water.[1][2]

  • Temperature: Reactions are generally heated, often to reflux, with temperatures ranging from 80-100 °C.[2]

Q3: What are the most common impurities I should expect in my crude product?

A3: Besides unreacted starting materials, several side products and residues can contaminate your final compound:

  • Homocoupling Products: Self-coupling of the boronic acid starting material can occur, leading to the formation of 5,5'-bipyrimidine or a diaminobipyridine, depending on the route. This is often exacerbated by the presence of oxygen.[3]

  • Dehalogenation/Protodeboronation: The starting halide can be reduced to the corresponding hydrogenated pyridine, or the boronic acid can be hydrolyzed back to the parent pyrimidine.[3]

  • Residual Palladium Catalyst: The palladium catalyst, in various forms (elemental palladium, palladium salts), can remain in the product even after initial workup.[4]

  • Ligand-Related Impurities: If phosphine ligands are used, their oxides (e.g., triphenylphosphine oxide) can be present as impurities.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis and purification of this compound.

Low or No Product Yield

Problem: After running the Suzuki-Miyaura coupling reaction, TLC or LC-MS analysis shows little to no formation of the desired this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst. Pd(0) catalysts like Pd(PPh₃)₄ can degrade over time. - If using a Pd(II) precatalyst, ensure the in-situ reduction to Pd(0) is occurring. - Consider using more robust Buchwald-type palladacycle precatalysts.[5]
Poor Reagent Quality - Check the purity of your boronic acid; they can degrade upon storage, leading to lower yields.[3] - Ensure your aryl halide is pure and free of inhibitors. - Use anhydrous solvents if the reaction is sensitive to moisture, and degas solvents thoroughly to remove oxygen, which can lead to homocoupling and catalyst deactivation.[2]
Incorrect Base or Solvent - The choice of base is crucial. If carbonate bases are ineffective, try a stronger base like K₃PO₄. - Solvent choice affects solubility and reaction rate. If reactants are not fully dissolved, consider alternative solvent systems like DMF/water or DME/water.[6]
Suboptimal Temperature - Suzuki couplings often require elevated temperatures. Ensure your reaction is reaching the target temperature (typically 80-100 °C).[2] Some modern catalyst systems can operate at lower temperatures.
Ligand Issues - The ligand can be crucial for difficult couplings. If using a simple ligand like PPh₃ fails, switch to a more electron-rich and bulky Buchwald ligand (e.g., XPhos, SPhos).[6]

Troubleshooting Logic for Low Yield

low_yield start Low or No Product Yield check_reagents Check Reagent Quality (Catalyst, Boronic Acid, Halide) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Base, Temperature) start->check_conditions reagents_ok Reagents OK check_reagents->reagents_ok conditions_ok Conditions OK check_conditions->conditions_ok reagents_ok->check_conditions Yes replace_reagents Replace with fresh/purified reagents reagents_ok->replace_reagents No optimize_conditions Systematically vary solvent, base, and temperature conditions_ok->optimize_conditions No change_catalyst Screen alternative catalysts and ligands (e.g., Buchwald systems) conditions_ok->change_catalyst Yes success Yield Improved replace_reagents->success optimize_conditions->success change_catalyst->success palladium_removal start Crude Reaction Mixture (>500 ppm Pd) celite Filtration through Celite start->celite Removes Pd(0) scavenger Stir with Scavenger Resin (e.g., MP-TMT) celite->scavenger Removes soluble Pd(II) filter_scavenger Filter off Scavenger scavenger->filter_scavenger chromatography Column Chromatography or Recrystallization filter_scavenger->chromatography Removes remaining traces and organic impurities end Pure Product (<10 ppm Pd) chromatography->end

References

Refining assay conditions to minimize off-target effects of 5-(Pyrimidin-5-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining assay conditions and minimizing off-target effects for 5-(Pyrimidin-5-yl)pyridin-2-amine. Given its structure, this compound is presumed to be a kinase inhibitor, and the following guidance is based on established best practices for characterizing such small molecules.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound?

Based on its chemical structure, which features a pyridine-pyrimidine hybrid scaffold common in many kinase inhibitors, this compound likely functions by binding to the ATP-binding pocket of protein kinases, thereby inhibiting their catalytic activity.[1][2][3] The specific kinases it targets (its "on-targets") and those it affects unintentionally ("off-targets") must be determined experimentally.

Q2: What are off-target effects and why are they a major concern?

Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target.[4][5] For kinase inhibitors, this often involves binding to other kinases within the human kinome due to the conserved nature of the ATP-binding site.[2][6] These unintended interactions are a major concern because they can lead to misleading experimental results, inaccurate structure-activity relationships (SAR), and potential cellular toxicity, which can derail drug development efforts.[4][7]

Q3: How do I select the appropriate assay format for my experiment?

The choice of assay depends on your goal.[8]

  • For High-Throughput Screening (HTS): Luminescence-based assays like Kinase-Glo® or fluorescence-based methods are often preferred due to their speed, scalability, and cost-effectiveness.[8][9]

  • For Determining Potency (IC50) and Selectivity: Radiometric assays are considered a gold standard for their direct measurement of substrate phosphorylation, while label-free methods like Surface Plasmon Resonance (SPR) can directly measure binding affinity.[7][8]

  • For Cellular Activity: Cell-based assays are crucial to confirm that the compound engages its target in a physiological context and exerts the desired functional effect, such as inhibiting a specific signaling pathway.[7]

Q4: What are the most critical parameters to optimize in a biochemical kinase assay?

Optimizing assay conditions is essential for generating reliable and reproducible data.[10] Key parameters include:

  • Enzyme and Substrate Concentrations: Use concentrations that ensure the reaction remains in the linear range and avoid substrate depletion or product inhibition.[10][11]

  • ATP Concentration: This is a critical parameter. Testing at the ATP Kₘ of the kinase is recommended for an initial assessment, as this provides a standardized condition for comparing inhibitor potencies. Assaying at physiological ATP concentrations (e.g., 1 mM) is also crucial to understand how the inhibitor will perform in a cellular environment, especially for ATP-competitive compounds.[8]

  • Reaction Time and Temperature: Ensure the assay is conducted at a time point where the reaction is linear and at a stable temperature.[11]

  • Buffer Conditions: pH, ionic strength, and the presence of co-factors like Mg²⁺ or Mn²⁺ can significantly impact kinase activity.[8][9]

  • DMSO Concentration: Keep the final DMSO concentration consistent across all wells and as low as possible (typically ≤1%) to minimize its inhibitory effects on kinase activity.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the characterization of kinase inhibitors.

Problem / Observation Potential Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Pipetting errors, especially with small volumes.[12]2. Reagents not mixed properly or fully thawed.[12]3. Temperature gradients across the assay plate.[11]1. Use calibrated pipettes. Prepare a master mix for reagents to minimize pipetting steps.[12]2. Ensure all components are completely thawed and vortexed gently before use.[12]3. Allow plates to equilibrate to the reaction temperature before adding reagents.
No or low signal (low kinase activity) 1. Degraded enzyme, substrate, or ATP.2. Suboptimal buffer conditions (pH, cofactors).3. Incorrect assay setup or timing (e.g., reading outside the linear range).[13]1. Use fresh, properly stored reagents and perform a positive control with a known activator or substrate.2. Perform matrix experiments to optimize buffer components, pH, and cofactor concentrations.[13]3. Run a time-course experiment to determine the optimal incubation time for the reaction.[11]
Compound interference (false positives/negatives) 1. Compound auto-fluorescence or signal quenching.[10]2. Compound inhibits the detection enzyme (e.g., luciferase in Kinase-Glo® assays).[13]3. Compound precipitation at high concentrations.1. Run a control plate with the compound in the absence of the kinase enzyme to check for interference.2. Use an orthogonal assay with a different detection method (e.g., radiometric or TR-FRET) to validate hits.[9]3. Check compound solubility in the final assay buffer. Adjust DMSO concentration if necessary.
Potency is much lower in cellular assays than in biochemical assays 1. Poor cell permeability of the compound.2. Compound is actively removed by efflux pumps.3. High intracellular ATP concentration (1-10 mM) outcompetes the inhibitor.[8]4. Compound is rapidly metabolized by the cells.1. Perform cell permeability assays (e.g., PAMPA).2. Use cell lines with known efflux pump expression or specific inhibitors to test for efflux.3. Confirm target engagement in cells using methods like cellular thermal shift assay (CETSA) or NanoBRET™.4. Analyze compound stability in cell culture media and in the presence of cells.
Suspected off-target activity in a cellular context 1. Compound inhibits multiple kinases in a signaling pathway.[14]2. Compound activates a parallel or feedback pathway.[5]3. The observed phenotype is unrelated to the intended target.1. Perform a kinome-wide selectivity screen to identify other inhibited kinases.[7][14]2. Use western blotting to probe the phosphorylation status of key nodes in related signaling pathways.3. Use genetic approaches (e.g., CRISPR/Cas9 knockout or siRNA knockdown of the intended target) to confirm that the phenotype is on-target.[4]

Experimental Protocols & Workflows

Protocol 1: General In Vitro Kinase Assay Optimization

This protocol outlines a general method for optimizing a luminescence-based kinase assay (e.g., ADP-Glo™).

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute kinase and substrate to desired stock concentrations in assay buffer.

    • Prepare a stock solution of this compound in 100% DMSO.

  • Kinase Titration:

    • Serially dilute the kinase in assay buffer across a 96-well or 384-well plate.

    • Add a fixed, non-limiting concentration of substrate and ATP (e.g., at the Kₘ value).

    • Incubate for a fixed time (e.g., 60 minutes) at room temperature.

    • Add the detection reagent (e.g., ADP-Glo™ Reagent) to stop the reaction and deplete remaining ATP.[9]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]

    • Read luminescence. Select an enzyme concentration that yields a robust signal within the linear range of the titration curve.

  • ATP Titration:

    • Using the optimized kinase concentration, perform the assay with a range of ATP concentrations to determine the Kₘ for ATP under these conditions.

  • Inhibitor IC50 Determination:

    • Prepare a serial dilution of the compound (e.g., 11-point, 1:3 dilution starting from 100 µM) in assay buffer with a constant final DMSO concentration.

    • Add the optimized concentration of kinase and substrate.

    • Initiate the reaction by adding ATP at its Kₘ concentration (or a physiological concentration, as desired).

    • Incubate for the optimized reaction time.

    • Develop and read the signal as described in step 2.

    • Calculate IC50 values by fitting the dose-response curve using non-linear regression.

Diagram 1: General Kinase Assay Workflow

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detect 3. Detection & Analysis P1 Prepare Reagents (Buffer, Enzyme, Substrate, ATP) A2 Add Enzyme & Substrate Mix P1->A2 P2 Prepare Compound (Serial Dilution in DMSO) A1 Dispense Compound to Assay Plate P2->A1 A1->A2 A3 Initiate Reaction (Add ATP) A2->A3 A4 Incubate (Optimized Time & Temp) A3->A4 D1 Stop Reaction & Add Detection Reagents A4->D1 D2 Read Signal (Luminescence, Fluorescence, etc.) D1->D2 D3 Data Analysis (Calculate IC50) D2->D3

Caption: Workflow for a typical in vitro biochemical kinase inhibition assay.

Protocol 2: Kinase Selectivity Profiling

To understand the selectivity of this compound, it should be screened against a broad panel of kinases.

  • Select Kinase Panel: Choose a commercially available panel that represents a diverse sampling of the human kinome (e.g., Reaction Biology, Eurofins).[14]

  • Primary Screen:

    • Screen the compound at a single high concentration (e.g., 1 µM or 10 µM) against the entire panel.[15]

    • Assays are typically run at the Kₘ for ATP for each respective kinase to standardize conditions.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase.

    • Identify any kinases that are significantly inhibited (e.g., >50% inhibition). These are potential off-targets.

  • Follow-up Dose-Response:

    • For any identified on- or off-targets, perform full dose-response experiments (as in Protocol 1) to determine the IC50 or Kᵢ value for each.[7]

  • Calculate Selectivity Score: The selectivity can be quantified using metrics like the Selectivity Index (ratio of off-target IC50 to on-target IC50).[7]

Diagram 2: Troubleshooting Logic for Off-Target Effects

G start Cellular Phenotype Observed with Compound q1 Is the Phenotype On-Target? start->q1 on_target Yes: Confirmed by Target Knockdown/out q1->on_target Yes off_target No: Phenotype Persists After Target Knockdown/out q1->off_target No action1 Validate with Orthogonal Assays (e.g., CETSA, Western Blot) on_target->action1 action2 Perform Kinome-Wide Selectivity Profiling off_target->action2 action3 Identify Potential Off-Target(s) action2->action3 action4 Validate Off-Target(s) with Specific Inhibitors or Genetic Approaches action3->action4

Caption: A logical workflow for distinguishing on-target from off-target cellular effects.

Diagram 3: Hypothetical Signaling Pathway

G Receptor Receptor KinaseA Target Kinase Receptor->KinaseA KinaseB Off-Target Kinase Receptor->KinaseB Substrate1 Substrate 1 KinaseA->Substrate1 Substrate2 Substrate 2 KinaseB->Substrate2 Response1 Desired Response Substrate1->Response1 Response2 Side Effect Substrate2->Response2 Compound Compound Compound->KinaseA On-Target Inhibition Compound->KinaseB Off-Target Inhibition

Caption: On-target vs. off-target inhibition in a simplified signaling network.

References

Technical Support Center: Enhancing Kinase Selectivity of 5-(Pyrimidin-5-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the selectivity of 5-(Pyrimidin-5-yl)pyridin-2-amine and related aminopyrimidine-based kinase inhibitors for their target kinase.

Frequently Asked Questions (FAQs)

Q1: We have identified this compound as a hit in our primary screen. What is the likely target kinase family for this compound?

While the specific target for this compound is not extensively documented in publicly available literature, structurally similar compounds containing the N-(pyridin-2-yl)pyrimidin-2-amine scaffold have been reported as potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6.[1] Therefore, it is reasonable to hypothesize that your compound may also target members of the CDK family or other kinases involved in cell cycle regulation. Broader kinase profiling is essential to confirm the primary target and identify off-target interactions.

Q2: Our lead compound shows activity against the target kinase but also inhibits several related kinases. What is the general strategy to improve selectivity?

Enhancing kinase selectivity is a critical step in drug discovery to minimize off-target effects.[2][3] The general strategy involves a combination of structural modifications guided by structure-activity relationship (SAR) studies and computational modeling, followed by comprehensive selectivity profiling. The goal is to identify modifications to the core scaffold that improve potency against the desired target while reducing affinity for off-target kinases.

Q3: What are the key experimental assays for assessing kinase inhibitor selectivity?

Several assay formats are available to determine the activity, potency, and selectivity of your compound.[3] These can be broadly categorized as:

  • Biochemical Assays: These assays directly measure the inhibition of the purified kinase enzyme. Common formats include:

    • Radiometric Assays (e.g., HotSpot™): Considered a gold standard, these measure the incorporation of radiolabeled phosphate from ATP onto a substrate.[4][5]

    • Fluorescence-Based Assays (e.g., TR-FRET, Fluorescence Polarization): These assays use fluorescent probes to detect either substrate phosphorylation or inhibitor binding.[4]

    • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced.[6]

    • Mobility Shift Assays: These assays separate phosphorylated and non-phosphorylated substrates based on charge.[7]

  • Biophysical Assays: These techniques measure the direct binding of the inhibitor to the kinase.

    • Surface Plasmon Resonance (SPR)

    • Isothermal Titration Calorimetry (ITC)

  • Cell-Based Assays: These assays assess the inhibitor's effect in a more physiologically relevant context.

    • Target Engagement Assays (e.g., NanoBRET™): Measure the binding of the compound to its target within living cells.[8]

    • Cellular Phosphorylation Assays: Detect changes in the phosphorylation status of the kinase's downstream substrates.[8]

Q4: How do we interpret and compare selectivity data from different assays?

It is crucial to be aware that IC50 values, a common measure of inhibitor potency, can be influenced by the ATP concentration in the assay.[2][7] For ATP-competitive inhibitors, a higher ATP concentration will result in a higher apparent IC50. To compare selectivity across different kinases, it is recommended to perform assays at an ATP concentration close to the Km value for each respective kinase.[7] Alternatively, determining the inhibitor constant (Ki), which is independent of ATP concentration, provides a more standardized measure of potency. Discrepancies between biochemical and cellular assay data can arise due to factors like cell permeability, off-target effects in the cellular environment, and the presence of the kinase in different conformational states.[8]

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Biochemical Kinase Assays
Observed Issue Potential Cause Troubleshooting Steps
High variability in IC50 values between experiments.Reagent Instability: Kinase, substrate, or ATP solutions may have degraded.- Prepare fresh reagents for each experiment.- Aliquot and store reagents at the recommended temperature.- Perform a control experiment with a known inhibitor to validate assay performance.
Assay Conditions: Inconsistent incubation times, temperatures, or buffer compositions.- Standardize all assay parameters.- Use a calibrated incubator and timer.- Ensure consistent buffer preparation.
Compound Precipitation: The inhibitor may be precipitating at higher concentrations.- Visually inspect assay plates for precipitation.- Determine the solubility of the compound in the assay buffer.- Reduce the highest concentration of the compound tested if necessary.
IC50 values are significantly higher than expected.High ATP Concentration: For ATP-competitive inhibitors, high ATP levels will compete with the inhibitor.- Determine the Km of ATP for your kinase.- Run the assay at an ATP concentration equal to or below the Km.[7]- Consider determining the Ki value, which is independent of ATP concentration.
Inactive Kinase: The kinase enzyme may have lost activity.- Test the activity of the kinase with a known substrate and positive control inhibitor.- Obtain a new batch of the kinase if necessary.
Guide 2: Poor Correlation Between Biochemical and Cellular Activity
Observed Issue Potential Cause Troubleshooting Steps
Potent in biochemical assay, but weak or inactive in cellular assay.Low Cell Permeability: The compound may not be efficiently entering the cells.- Assess the physicochemical properties of the compound (e.g., logP, polar surface area).- Perform a cell permeability assay (e.g., PAMPA).- Modify the compound to improve its drug-like properties.
Efflux by Transporters: The compound may be actively pumped out of the cells.- Test for inhibition in the presence of efflux pump inhibitors.- Co-administer with known inhibitors of ABC transporters.
Metabolic Instability: The compound may be rapidly metabolized within the cells.- Perform a microsomal stability assay.- Identify potential metabolic soft spots on the molecule and modify the structure accordingly.
Weak in biochemical assay, but potent in cellular assay.Pro-drug Activity: The compound may be converted to a more active form within the cell.- Analyze cell lysates for the presence of metabolites.- Synthesize and test potential metabolites in the biochemical assay.
Targeting a Specific Kinase Conformation: The inhibitor may preferentially bind to a conformation of the kinase that is more prevalent in the cellular environment.[7]- Utilize cell-based target engagement assays to confirm binding in intact cells.[8]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Luminescence-Based Assay (ADP-Glo™)

This protocol provides a general framework for assessing the selectivity of an inhibitor against a panel of kinases.

Materials:

  • Kinase panel of interest

  • Corresponding kinase-specific substrates

  • This compound or analog

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO. A common starting range is from 10 mM down to sub-nanomolar concentrations. Then, dilute the compound in the kinase reaction buffer to the desired final concentration.

  • Kinase Reaction Setup:

    • Add 1 µL of the diluted compound or vehicle (DMSO) to the appropriate wells of the 384-well plate.[6]

    • Add 2 µL of the Kinase Working Stock (kinase diluted in reaction buffer) to each well.[6]

    • Initiate the reaction by adding 2 µL of the ATP/Substrate Working Stock (ATP and substrate diluted in reaction buffer) to each well.[6] The final ATP concentration should ideally be at the Km for each respective kinase.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.[6]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Quantitative Data Summary:

KinaseIC50 (nM) of Compound XIC50 (nM) of Staurosporine (Control)
Target Kinase A155
Off-target Kinase B150010
Off-target Kinase C>100008
Protocol 2: Structure-Activity Relationship (SAR) Guided Selectivity Enhancement

This protocol outlines a systematic approach to modify the chemical structure of your lead compound to improve selectivity.

  • Scaffold Analysis:

    • Based on the binding mode of similar inhibitors (if known) or through computational docking, identify key pharmacophoric features of this compound.

    • Hypothesize which parts of the molecule are responsible for binding to the target kinase and which might be interacting with off-target kinases. For aminopyrimidine scaffolds, substitutions on the pyrimidine and pyridine rings are common points for modification.[1][9]

  • Analog Synthesis:

    • Synthesize a focused library of analogs with systematic modifications at the identified positions. For example:

      • Introduce small alkyl or halo- groups at different positions of the pyridine ring to probe steric and electronic effects.

      • Replace the pyrimidin-5-yl moiety with other heterocycles to explore different hydrogen bonding patterns.

      • Modify the linker between the two aromatic rings.

  • Iterative Screening:

    • Screen the synthesized analogs against the primary target kinase and a key off-target kinase to quickly assess changes in potency and selectivity.

  • Selectivity Profiling:

    • For promising analogs that show improved selectivity in the initial screen, perform a broader kinase panel screen to ensure that new off-target liabilities have not been introduced.

  • Data Analysis and Iteration:

    • Analyze the SAR data to identify trends. For example, does a bulky group at a specific position consistently decrease off-target activity?

    • Use these insights to design the next round of analogs.

Visualizations

Experimental_Workflow A Primary Screen Hit This compound B Primary Target Identification (e.g., Kinase Panel Screen) A->B C Initial Selectivity Assessment (IC50 against target and key off-targets) B->C D SAR and Computational Modeling C->D E Analog Synthesis D->E F Iterative Screening (Target and Off-target Kinases) E->F F->D Analyze SAR G Comprehensive Selectivity Profiling (Broad Kinase Panel) F->G Promising Analogs H Cell-Based Assays (Target Engagement, Phosphorylation) G->H I Lead Optimization H->I

Caption: Workflow for enhancing kinase inhibitor selectivity.

Signaling_Pathway cluster_0 Target Pathway cluster_1 Off-Target Pathway Target_Kinase Target_Kinase Substrate Substrate Target_Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response_A Desired Cellular Response Phospho_Substrate->Cellular_Response_A OffTarget_Kinase OffTarget_Kinase OffTarget_Substrate OffTarget_Substrate OffTarget_Kinase->OffTarget_Substrate Phosphorylation Phospho_OffTarget_Substrate Phosphorylated Off-Target Substrate OffTarget_Substrate->Phospho_OffTarget_Substrate Cellular_Response_B Adverse Effect Phospho_OffTarget_Substrate->Cellular_Response_B Inhibitor This compound (Selective Analog) Inhibitor->Target_Kinase Inhibits Inhibitor->OffTarget_Kinase Weakly Inhibits

Caption: Desired outcome of selectivity enhancement.

References

Troubleshooting poor reproducibility in biological assays with 5-(Pyrimidin-5-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 5-(Pyrimidin-5-yl)pyridin-2-amine in biological assays. The focus is on addressing common causes of poor reproducibility to ensure reliable and consistent experimental outcomes.

Frequently Asked Questions (FAQs)

Category 1: Compound Handling and Preparation

Q1: How should I dissolve and store this compound?

A1: this compound is typically soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[1]. For biological assays, creating a high-concentration stock solution in 100% DMSO is recommended.

  • Preparation: Warm the vial to room temperature before opening. Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO. Ensure the compound is fully dissolved by vortexing.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The compound is generally stable under standard laboratory conditions, but it should be stored away from strong acids and bases[1]. Protect from light.

Q2: I'm observing precipitate in my stock solution after thawing. What should I do?

A2: Precipitate formation can occur if the compound's solubility limit is exceeded or if the stock solution absorbs moisture.

  • Warm the solution gently in a water bath (not exceeding 37°C).

  • Vortex thoroughly to redissolve the compound.

  • Centrifuge the vial briefly to pellet any undissolved material before pipetting.

  • If precipitation persists, consider preparing a fresh, slightly more dilute stock solution.

Category 2: Assay Setup and Execution

Q3: My control wells (vehicle only) show high variability. What are the common causes?

A3: Variability in control wells points to issues with the assay system itself, not the compound. Common culprits include:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating. Pipette carefully and consider using a multi-channel pipette for better consistency.

  • Cell Passage Number: High-passage number cells can exhibit altered growth rates and responses. Use cells within a consistent and validated passage range for all experiments.[2][3]

  • Edge Effects: Evaporation from wells on the plate's perimeter can concentrate media components, affecting cell growth. To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental data.

  • Contamination: Mycoplasma or other biological contamination can severely impact cell health and experimental results[3][4]. Regularly test your cell cultures.

  • Incubator Conditions: Fluctuations in temperature, CO2, or humidity can introduce variability[5]. Ensure your incubator is properly calibrated and maintained.

Q4: How do I select the optimal concentration range for my dose-response experiments?

A4:

  • Literature Review: Check for published data on this compound or structurally similar compounds to get a starting range. For example, related N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives have shown activity with Ki values in the nanomolar range against kinases like CDK4/6[6][7].

  • Range-Finding Experiment: Start with a broad, logarithmic dilution series (e.g., 100 µM to 1 nM) to identify the approximate range of activity.

  • Refined Dose-Response: Once the active range is identified, perform a more detailed experiment with more data points (e.g., 8-12 concentrations) centered around the estimated IC50 value to generate a robust curve.

Category 3: Troubleshooting Poor Reproducibility

Q5: My IC50 values for this compound are inconsistent between experiments. How can I troubleshoot this?

A5: Inconsistent IC50 values are a common problem in drug discovery assays. This issue can be systematically addressed by evaluating different components of your experimental workflow. The flowchart below outlines a logical troubleshooting process.

G cluster_Start cluster_Compound Compound Integrity cluster_Cells Cellular Health cluster_Assay Assay Protocol cluster_Analysis Data Analysis start Poor Reproducibility (Variable IC50) c1 Check Stock Solution (Precipitation, Degradation) start->c1 cl1 Standardize Passage # start->cl1 a1 Consistent Incubation Time start->a1 d1 Normalize Data Correctly (Vehicle vs. Max Inhibition) start->d1 c2 Verify Final Concentration (Pipetting, Dilution Error) c1->c2 c3 Use Fresh Aliquots c2->c3 cl2 Test for Mycoplasma cl1->cl2 cl3 Ensure Consistent Seeding Density cl2->cl3 cl4 Monitor Cell Morphology cl3->cl4 a2 Check Reagent Quality (e.g., Serum, Assay Kits) a1->a2 a3 Minimize Edge Effects a2->a3 a4 Calibrate Instruments (Pipettes, Plate Reader) a3->a4 d2 Use Consistent Curve-Fitting Model d1->d2

Caption: Troubleshooting workflow for inconsistent IC50 values.

Q6: The compound is potent in my biochemical kinase assay but shows weak or no activity in my cell-based assay. Why?

A6: This discrepancy is often observed and can be due to several factors:

  • Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (like P-glycoprotein), which actively remove it from the cell.

  • Protein Binding: In cell culture media containing serum, the compound may bind to proteins like albumin, reducing the free concentration available to act on the target. Consider reducing the serum percentage during the treatment period if possible.

  • Compound Metabolism: Cells may metabolize and inactivate the compound over the course of the incubation period.

Q7: My compound appears to lose activity in some cell lines or after prolonged treatment. What is the underlying mechanism?

A7: This could be a sign of acquired resistance, a common phenomenon with kinase inhibitors[8]. Resistance can develop through various mechanisms that allow the cancer cells to bypass the drug's inhibitory effect.

  • Target Modification: Mutations in the target kinase can prevent the compound from binding effectively. Amplification of the target gene can also occur, increasing the protein level to a point where the drug concentration is no longer sufficient for inhibition.[9]

  • Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway. For example, if this compound inhibits a kinase in the EGFR pathway, cells might upregulate a parallel receptor tyrosine kinase like MET to maintain downstream signaling to PI3K/AKT.[9][10]

G cluster_pathway Simplified Signaling Pathway RTK1 Primary Kinase (e.g., CDK4/6) Downstream Downstream Signaling (e.g., pRb, Proliferation) RTK1->Downstream Activates RTK2 Bypass Kinase (e.g., MET, AXL) RTK2->Downstream Bypass Activation Inhibitor This compound Inhibitor->RTK1 Inhibits G cluster_workflow Experimental Workflow p1 1. Cell Seeding Plate cells in 96-well plates. Incubate 24h. p2 2. Compound Treatment Add serial dilutions of compound. Include vehicle control (DMSO). p1->p2 p3 3. Incubation Incubate for 48-72h. p2->p3 p4 4. Add Resazurin Add resazurin solution to each well. p3->p4 p5 5. Final Incubation Incubate for 2-4h until color change. p4->p5 p6 6. Read Plate Measure fluorescence (Ex: 560nm, Em: 590nm). p5->p6 p7 7. Data Analysis Normalize to controls. Calculate IC50. p6->p7

References

Methods for reducing the toxicity of 5-(Pyrimidin-5-yl)pyridin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the toxicity of 5-(pyrimidin-5-yl)pyridin-2-amine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the toxicity of this compound and related aminopyridine derivatives?

A1: The primary toxicity concerns for this class of compounds often stem from two main areas:

  • Metabolic Activation: Aromatic and heterocyclic amines can undergo metabolic N-oxidation, primarily catalyzed by cytochrome P450 enzymes (like CYP1A2), to form N-hydroxy derivatives. These intermediates can be further esterified to become highly reactive species that form DNA adducts, leading to potential carcinogenicity.[1][2]

  • Off-Target Pharmacology: Aminopyridines are known to act as potassium channel blockers.[3][4] This activity can lead to neurotoxicity, with symptoms like hyperexcitability, tremors, and convulsions.[4][5] In some drug discovery programs, unexpected toxicities such as inflammatory cell infiltrates in cardiovascular tissue have also been observed.[6]

Q2: My lead compound shows high cytotoxicity in an initial screening assay. What are the immediate next steps?

A2: High initial cytotoxicity requires a systematic approach to determine if the compound is a viable lead.

  • Determine Selectivity: Test the compound against a non-cancerous, normal cell line (e.g., BEAS-2B, MRC5) to calculate the selectivity index (SI). A low SI indicates general cytotoxicity, which is a significant concern.

  • Confirm On-Target Activity: Ensure the observed cytotoxicity correlates with the intended biological target's inhibition. Potent compounds should show activity at low concentrations.[7][8]

  • Investigate the Mechanism: If the compound is potent and selective, further investigation into the mechanism of cell death (e.g., apoptosis, necrosis) is warranted.[7]

  • Metabolic Stability Assessment: Evaluate the compound's stability in liver microsomes. Rapid metabolism may produce toxic byproducts.

Q3: What are the most effective strategies for reducing the toxicity of a lead this compound derivative?

A3: The most common and effective strategy is structural modification through bioisosteric replacement.[9][10] This involves substituting specific atoms or functional groups with alternatives that have similar physical or chemical properties to improve the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[11]

Key strategies include:

  • Blocking Metabolic Hotspots: Replace hydrogen atoms at sites vulnerable to metabolic oxidation with fluorine or deuterium.[10] This can reduce the formation of reactive metabolites.

  • Modulating Physicochemical Properties: Introduce polar functional groups to improve solubility and alter distribution, potentially reducing off-target effects.[8]

  • Scaffold Hopping/Ring Replacement: Replace the pyridine or pyrimidine ring with a different heterocycle (e.g., pyrazole, thiazole) to alter the electronic properties and metabolic profile of the molecule.[11][12][13]

Q4: How can I apply bioisosterism to my compound series?

A4: Bioisosterism can be applied systematically. For example, to reduce toxicity associated with the pyridine ring, you could consider replacing it with bioisosteres like thiazole, phenoxy, or even saturated rings like 3-azabicyclo[3.1.1]heptane to improve physicochemical properties.[11][12] The goal is to create a new molecule with similar biological properties but with attenuated toxicity or improved pharmacokinetics.[10] Online tools can assist in generating potential bioisosteric replacements for evaluation.[12]

Troubleshooting Guides

Guide 1: Interpreting High Cytotoxicity in MTT Assays

If your this compound derivative shows a low IC50 value (high cytotoxicity) in an MTT assay against a cancer cell line, follow this decision-making process.

G start High Cytotoxicity Observed (Low IC50) selectivity Assess Cytotoxicity in Normal Cell Line (e.g., MRC5) start->selectivity low_si Low Selectivity Index (SI) (Toxic to Normal Cells) selectivity->low_si IC50 (Normal) ≈ IC50 (Cancer) high_si High Selectivity Index (SI) (Selective for Cancer Cells) selectivity->high_si IC50 (Normal) >> IC50 (Cancer) modify High Priority for Modification: - Bioisosteric Replacement - Block Metabolic Hotspots low_si->modify investigate Proceed with Caution: - Investigate Mechanism of Action - Off-target Profiling (e.g., hERG, Kinase Panel) high_si->investigate deprioritize Deprioritize Compound modify->deprioritize If modifications fail to improve SI

Caption: Decision flowchart for troubleshooting high cytotoxicity results.
Guide 2: Summary of Structure-Toxicity Relationships from Analogs

Analysis of related pyridine and pyrimidine derivatives can provide clues for modification. The following table summarizes cytotoxicity data for various derivatives, highlighting the impact of structural changes.

Compound ClassModificationCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity InsightCitation
Pyridine-3-carbonitrile4-Chlorophenyl at C2HT29 (Colon)2.24MRC5 (Lung)2.22Low selectivity[14]
Imidazo[4,5-b]pyridineN-HydroxycarboximidamideMCF-7 (Breast)0.082--High potency noted[15]
Pyrazolyl PyridinePyrazole conjugateHepG2 (Liver)0.18--High potency noted[8][16]
Indole-CarbohydrazidePhenyl at acyl hydrazoneVarious CancerLow µM rangeNormal Cells> 50 µMHigh selectivity[17]
1,3,4-Thiadiazole2-Chloro-nicotinamidePANC-1 (Pancreatic)1.8--High potency noted[18]

This table is a compilation of data from different studies on related scaffolds and is for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14][19]

Materials:

  • Target cell line (e.g., HepG2, MCF-7) and a normal cell line (e.g., BEAS-2B).

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS).

  • 96-well microtiter plates.

  • Test compound stock solution (in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • Microplate reader (570 nm wavelength).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include wells for vehicle control (medium + DMSO) and untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Add Serial Dilutions of Compound incubate2 Incubate 48-72h treat->incubate2 mtt Add MTT Reagent (4h Incubation) solubilize Solubilize Formazan Crystals mtt->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: Experimental workflow for a typical MTT cytotoxicity assay.

Metabolic Pathways Overview

Understanding the metabolic fate of your compound is crucial for predicting and mitigating toxicity. Aromatic amines are typically processed through Phase I and Phase II detoxification pathways.[2][20][21]

G parent Parent Aminopyrimidine (Procarcinogen) phase1 Phase I Metabolism (CYP450 Enzymes) parent->phase1 reactive Reactive Intermediate (N-hydroxy arylamine) phase1->reactive phase2 Phase II Metabolism (Conjugation) reactive->phase2 toxicity Toxicity / Carcinogenesis (DNA Adduct Formation) reactive->toxicity excretion Water-Soluble, Excretable Metabolite (e.g., Glucuronide) phase2->excretion detox Detoxification Pathway bioactivation Bioactivation Pathway l1 l1 l2 l2

References

Technical Support Center: Improving Metabolic Stability of 5-(Pyrimidin-5-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges in improving the in vivo metabolic stability of 5-(Pyrimidin-5-yl)pyridin-2-amine and related compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows high potency but is rapidly cleared in vivo. What are the likely metabolic liabilities?

A1: Compounds containing pyridine and pyrimidine rings are susceptible to oxidative metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[1][2] The most common metabolic "hotspots" on this scaffold are the aromatic rings themselves, which can undergo hydroxylation. The incorporation of nitrogen atoms into an aromatic system generally tends to increase metabolic stability by decreasing the potential for oxidative metabolism.[3] Aldehyde oxidase (AO) can also be a source of metabolism for electron-deficient nitrogen-containing heterocycles.[3][4]

Q2: What is the first in vitro experiment I should run to assess metabolic stability?

A2: A liver microsomal stability assay is the standard initial experiment.[1][5] Liver microsomes are subcellular fractions containing high concentrations of Phase I metabolic enzymes like CYPs.[1] This assay is cost-effective, has high throughput, and provides a good initial estimate of intrinsic clearance (Clint) due to oxidative metabolism.[6]

Q3: My compound is stable in liver microsomes but still shows high clearance in vivo. What could be the reason?

A3: If a compound is stable in microsomes, it suggests that Phase I (CYP-mediated) metabolism is not the primary clearance route. Other pathways could be responsible:

  • Phase II Metabolism: The compound may be directly conjugated by enzymes like UGTs or SULTs. These enzymes are primarily located in the cytosol, which is not fully represented in microsomal preparations. An S9 fraction or hepatocyte assay would be more appropriate to investigate this.[1]

  • Aldehyde Oxidase (AO) Metabolism: AO is a cytosolic enzyme and a known contributor to the metabolism of N-heterocyclic compounds.[3][4]

  • Rapid Biliary or Renal Excretion: The compound might be cleared from the body without being metabolized. Pharmacokinetic studies that include analysis of bile and urine are necessary to confirm this.[7]

Q4: What are the most common strategies to block metabolic hotspots on my compound?

A4: Once a metabolic liability is identified, several medicinal chemistry strategies can be employed:

  • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow the rate of CYP-mediated bond cleavage.

  • Fluorine Substitution: Introducing a fluorine atom at or near a metabolic hotspot can block oxidation due to the strength of the C-F bond and the electron-withdrawing nature of fluorine.

  • Scaffold Hopping/Isosteric Replacement: Replacing a metabolically labile part of the scaffold (e.g., a phenyl ring) with a more stable heterocycle (e.g., pyridine or pyrimidine) can improve stability while maintaining potency.[3] Introducing additional nitrogen atoms into an aromatic ring can increase its resistance to oxidation.[3]

Troubleshooting Guide for In Vitro Stability Assays

ProblemPossible Cause(s)Recommended Solution(s)
High variability between replicate wells. - Poor compound solubility.- Inaccurate pipetting.- Inconsistent quenching of the reaction.- Check compound solubility in the final incubation buffer. Use a lower concentration or add a small amount of organic co-solvent (e.g., DMSO <0.5%).- Calibrate pipettes and use reverse pipetting for viscous solutions.- Ensure the stop solution (e.g., ice-cold acetonitrile) is added rapidly and mixed thoroughly at each time point.[6]
Positive control compound shows no metabolism. - Inactive enzyme source (microsomes/hepatocytes).- Omission or degradation of required cofactors (e.g., NADPH).- Analytical instrument issue.- Use a new lot of enzymes and ensure proper storage at -80°C.[8]- Prepare cofactors fresh before each experiment.- Verify LC-MS/MS performance with a standard injection of the control compound.
Compound disappears rapidly in buffer (T=0 sample is low). - Compound instability at assay pH (e.g., 7.4).- Nonspecific binding to the assay plate or vial plastic.- Assess compound stability in incubation buffer without enzymes.- Use low-binding plates. Include an organic solvent in the quenching solution to ensure full recovery of the compound.
Calculated half-life is very short (<5 min). - Compound is highly labile.- Protein concentration is too high or compound concentration is too low.- Re-run the assay with a lower protein concentration and/or shorter incubation time points (e.g., 0, 1, 3, 5, 10 min).- Ensure the compound concentration is high enough to be well above the limit of quantification.[6]

Quantitative Data: Structure-Metabolic Stability Relationships

Improving metabolic stability often involves systematic structural modifications. The table below summarizes hypothetical, yet representative, data for analogs of a this compound core scaffold, demonstrating the impact of common medicinal chemistry strategies.

CompoundModification on Core ScaffoldHuman Liver Microsome Half-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Parent-01 Unsubstituted886.6
Analog-02 Fluorine at Pyridine C4-position2527.7
Analog-03 Deuterium at Pyridine C6-position1546.2
Analog-04 Methyl at Pyridine C4-position6115.5
Analog-05 Replacement of Pyridine with Pyrazine3519.8

Note: Data are illustrative examples based on common trends observed in drug discovery.[3][9] Lower Clint values and longer half-lives indicate improved metabolic stability.

Experimental Protocols

Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol details a typical procedure to determine the metabolic stability of a test compound using HLM.

1. Materials & Reagents:

  • Pooled Human Liver Microsomes (HLM)

  • Test compound stock solution (e.g., 1 mM in DMSO)

  • Positive control (e.g., Verapamil, Testosterone)

  • NADPH regenerating system (e.g., NADPH-A/B solutions)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Ice-cold Acetonitrile (ACN) with an internal standard (for quenching)

  • 96-well incubation plates and collection plates

2. Procedure:

  • Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer and HLM. The final protein concentration is typically 0.5-1.0 mg/mL.[6]

  • Compound Addition: Add the test compound to the wells of the incubation plate to achieve a final concentration of 1 µM. It is crucial that the final DMSO concentration is ≤0.5% to avoid inhibiting enzymatic activity.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH cofactor solution to each well. This is your T=X time point.

  • Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot from each well into a collection plate containing ice-cold ACN with an internal standard to stop the reaction.[10] The T=0 sample is taken immediately after adding NADPH.

  • Sample Processing: Once all time points are collected, centrifuge the collection plate (e.g., at 3000 rpm for 15 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.

3. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of the slope.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (Incubation Volume / Protein Amount) .

Visualizations

Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 Decision & Optimization cluster_2 In Vivo Assessment Microsomes Microsomal Stability Assay (Phase I Metabolism) Decision1 Clint > Threshold? Microsomes->Decision1 Hepatocytes Hepatocyte Stability Assay (Phase I & II Metabolism) PK_Study Rodent Pharmacokinetic (PK) Study Hepatocytes->PK_Study MetID Metabolite Identification Optimize Medicinal Chemistry (Block Metabolic Hotspots) MetID->Optimize Decision1->Hepatocytes No Decision1->MetID Yes Optimize->Microsomes Decision2 Acceptable PK Profile? PK_Study->Decision2 Decision2->Optimize No Advance Advance to Further Studies Decision2->Advance Yes

Caption: Workflow for assessing and improving metabolic stability.

Potential Metabolic Pathways

G cluster_0 Metabolism of this compound Parent Parent Compound M1 Pyridinyl Hydroxylation Parent->M1 CYP450 (Phase I) M2 Pyrimidinyl Hydroxylation Parent->M2 CYP450 (Phase I) M3 N-Oxidation Parent->M3 CYP450 (Phase I) M4 Glucuronidation (Phase II) M1->M4 UGTs (Phase II) M2->M4 UGTs (Phase II) M3->M4 UGTs (Phase II)

Caption: Potential Phase I and Phase II metabolic pathways.

Troubleshooting Logic Diagram

G Start High Compound Turnover Observed in Assay CheckControl Did Positive Control Metabolize Correctly? Start->CheckControl SystemOK Assay System is Valid CheckControl->SystemOK Yes SystemFail System Failure: - Inactive Enzymes - Bad Cofactors CheckControl->SystemFail No CheckBuffer Is Compound Stable in Buffer Alone? SystemOK->CheckBuffer Metabolism Conclusion: True Metabolic Instability CheckBuffer->Metabolism Yes Degradation Conclusion: Chemical Instability CheckBuffer->Degradation No

Caption: Decision tree for troubleshooting unexpected assay results.

References

Addressing resistance mechanisms to 5-(Pyrimidin-5-yl)pyridin-2-amine in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with 5-(Pyrimidin-5-yl)pyridin-2-amine and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential resistance mechanisms and overcome experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the likely cellular target of this compound?

Derivatives of the this compound scaffold have been reported to target several protein kinases involved in cancer progression. These include Cyclin-Dependent Kinases 4 and 6 (CDK4/6) and potentially other kinases like Fibroblast Growth Factor Receptors (FGFRs) or Colony-Stimulating Factor 1 Receptor (CSF1R), as well as the orphan nuclear receptor Nur77.[1][2][3] The specific target can vary based on the exact chemical structure of the derivative.

Q2: My cancer cell line is showing reduced sensitivity to the compound over time. What are the possible reasons?

Reduced sensitivity, or acquired resistance, is a common phenomenon with targeted cancer therapies. The primary mechanisms can be broadly categorized as:

  • On-target alterations: Mutations in the kinase domain of the target protein that prevent the inhibitor from binding effectively. A common example is the "gatekeeper" mutation.[4][5][6][7][8][9]

  • Bypass signaling pathway activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of the targeted inhibitor.[5][10][11][12][13] This can involve the upregulation of other receptor tyrosine kinases.

  • Drug efflux pumps: Increased expression of membrane proteins that actively pump the drug out of the cell, reducing its intracellular concentration.

  • Target protein overexpression: Amplification of the gene encoding the target protein can lead to higher protein levels, requiring a higher concentration of the inhibitor to achieve the same effect.[11]

Q3: What is a "gatekeeper" mutation and how can I detect it?

A gatekeeper mutation is a specific amino acid substitution in the ATP-binding pocket of a kinase that sterically hinders the binding of inhibitors without significantly affecting the kinase's ability to bind ATP and remain active.[4][6][7][8][9][14] The Threonine residue at position 315 of Bcr-Abl (T315I) is a well-known example.[4][6][7][8]

To detect a potential gatekeeper mutation in your resistant cell line, you can perform Sanger sequencing or next-generation sequencing (NGS) of the gene encoding the target kinase. Compare the sequence from your resistant cells to that of the parental, sensitive cells.

Q4: How can I investigate the activation of bypass signaling pathways?

Activation of bypass pathways can be investigated using several methods:

  • Phospho-proteomic arrays: These arrays can simultaneously screen for the phosphorylation status of a wide range of signaling proteins, providing a broad overview of activated pathways.

  • Western Blotting: Use phospho-specific antibodies to probe for the activation of key nodes in alternative pathways that might be compensating for the inhibition of the primary target (e.g., p-AKT, p-ERK, p-MET).[15][16]

  • RNA sequencing: Compare the transcriptomes of sensitive and resistant cells to identify upregulated genes and pathways in the resistant cells.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell viability assays.
Possible Cause Troubleshooting Step
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. High or low confluency can affect drug sensitivity.[17][18]
Compound Stability Prepare fresh dilutions of the compound from a stock solution for each experiment. Ensure the solvent used (e.g., DMSO) is at a final concentration that does not affect cell viability.[19]
Assay Incubation Time Optimize the incubation time for both the drug treatment and the viability reagent (e.g., MTT, resazurin). Extended incubation can lead to toxicity from the reagent itself.[20][21]
Mycoplasma Contamination Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular metabolism and drug response.
Plate Edge Effects Avoid using the outer wells of 96-well plates, as they are more prone to evaporation, leading to changes in compound concentration. Fill the outer wells with sterile PBS or media.
Issue 2: No difference in target phosphorylation between sensitive and resistant cells after treatment.
Possible Cause Troubleshooting Step
Ineffective Drug Concentration Confirm the IC50 of the compound in your sensitive cell line. Ensure you are using a concentration that is known to inhibit the target in the sensitive cells.
Rapid Pathway Reactivation The signaling pathway may be reactivated shortly after initial inhibition. Perform a time-course experiment, lysing cells at various time points after treatment (e.g., 1, 6, 12, 24 hours) to observe the dynamics of target inhibition.
Bypass Pathway Activation The resistant cells may have activated a bypass pathway, making the phosphorylation of the primary target less critical for survival. Investigate alternative signaling pathways using phospho-proteomic arrays or western blotting for key signaling nodes like p-AKT and p-ERK.[13]
Antibody Quality Validate your phospho-specific antibody to ensure it is specific for the phosphorylated form of the protein. Include appropriate positive and negative controls in your western blot.[16]

Quantitative Data Summary

The following tables provide example data structures for comparing sensitive and resistant cell lines. Actual values will vary based on the specific cell line and compound.

Table 1: Comparative IC50 Values

Cell LineThis compound DerivativeIC50 (µM)Resistance Index (RI)
Parental (Sensitive)Compound X0.51.0
Resistant Clone 1Compound X5.210.4
Resistant Clone 2Compound X8.917.8
Resistance Index (RI) = IC50 (Resistant) / IC50 (Sensitive)

Table 2: Protein Expression and Phosphorylation Levels

Parental (Sensitive) Resistant Clone 1
Protein Relative Expression (Fold Change) Relative Expression (Fold Change)
Total Target Kinase1.01.2
Phospho-Target Kinase (Treated)0.10.9
Phospho-AKT (Treated)0.21.5
Phospho-ERK (Treated)0.31.8
Data presented as fold change relative to untreated parental cells, normalized to a loading control (e.g., GAPDH).

Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cancer Cell Line
  • Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of the compound in the parental cancer cell line.[18]

  • Initial Exposure: Culture the parental cells in media containing the compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[22]

  • Stepwise Dose Escalation: Once the cells have recovered and are proliferating at a normal rate, increase the drug concentration in a stepwise manner (e.g., by 1.5 to 2-fold).[17][23]

  • Repeat and Expand: Continue this process of dose escalation and recovery. This process can take several months.[24]

  • Isolate Clones: Once cells are stably growing at a significantly higher drug concentration (e.g., 10x IC50), isolate single-cell clones using limiting dilution.

  • Characterize Resistant Clones: Confirm the resistant phenotype by re-determining the IC50 and comparing it to the parental line. Freeze down stocks of the resistant cells at various passages.[22]

Protocol 2: Cell Viability (MTS) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the media with fresh media containing serial dilutions of the compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for a period that allows for at least two cell doublings in the control wells (typically 48-72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media with MTS reagent only). Normalize the data to the vehicle-only control wells and plot a dose-response curve to calculate the IC50 value.

Protocol 3: Western Blotting for Kinase Phosphorylation
  • Cell Lysis: Treat sensitive and resistant cells with the compound at the desired concentration and time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total protein or a loading control like GAPDH.[16]

Visualizations

cluster_0 Standard Signaling Pathway 5P2A This compound TargetKinase Target Kinase (e.g., CDK4/6, FGFR) 5P2A->TargetKinase Inhibition Downstream Downstream Signaling (e.g., pRb, pERK) TargetKinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation cluster_1 Resistance Mechanism 1: Gatekeeper Mutation 5P2A This compound MutantKinase Mutant Target Kinase (Gatekeeper Mutation) 5P2A->MutantKinase Binding Blocked Downstream Downstream Signaling MutantKinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation cluster_2 Resistance Mechanism 2: Bypass Pathway Activation 5P2A This compound TargetKinase Target Kinase 5P2A->TargetKinase Inhibition BypassKinase Bypass Kinase (e.g., MET, EGFR) Downstream Downstream Signaling BypassKinase->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation cluster_3 Experimental Workflow: Investigating Resistance Start Parental Cell Line (Sensitive) Treat Treat with Compound Start->Treat Develop Develop Resistant Cell Line Treat->Develop Viability Cell Viability Assay (Confirm Resistance) Develop->Viability Analyze Molecular Analysis Viability->Analyze Sequencing Sequencing (Detect Mutations) Analyze->Sequencing WesternBlot Western Blot (Bypass Pathways) Analyze->WesternBlot

References

Technical Support Center: Process Improvement for the Scale-Up of 5-(Pyrimidin-5-yl)pyridin-2-amine Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and scale-up of 5-(Pyrimidin-5-yl)pyridin-2-amine.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for producing this compound?

A1: The most common and scalable method is the Suzuki-Miyaura cross-coupling reaction. This involves coupling a halosubstituted aminopyridine, typically 2-amino-5-bromopyridine , with a pyrimidine boronic acid or its corresponding ester, such as pyrimidin-5-ylboronic acid or its pinacol ester, in the presence of a palladium catalyst.[1][2][3]

Q2: What are the critical starting materials for this synthesis?

A2: The key precursors are:

  • Pyridine component: 2-Amino-5-bromopyridine is a widely used starting material.[4][5]

  • Pyrimidine component: Pyrimidin-5-ylboronic acid or a more stable derivative like its pinacol ester is required for the coupling reaction.[6][7]

Q3: Why is the quality of the pyrimidine boronic acid so important?

A3: Pyrimidine boronic acids can be prone to degradation, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] This reduces the amount of active coupling partner, leading to lower yields and the presence of unreacted 2-amino-5-bromopyridine in the final product mixture. Using a high-purity, stable boronic acid or its ester is crucial for reaction efficiency.

Q4: What analytical techniques are recommended for monitoring reaction progress and final product purity?

A4: High-Performance Liquid Chromatography (HPLC) is the primary method for monitoring the disappearance of starting materials and the formation of the product.[6] For structural confirmation and purity assessment of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and elemental analysis are standard techniques.[8][9][10]

Section 2: Synthesis Workflow and Key Reactions

The overall production process can be visualized as a multi-stage workflow, starting from commercially available precursors to synthesize the key intermediates, followed by the final coupling reaction.

G cluster_0 Pyridine Intermediate Synthesis cluster_1 Pyrimidine Intermediate Synthesis cluster_2 Final Product Synthesis a 2-Aminopyridine b Bromination (e.g., NBS, Br2) a->b Step 1 c 2-Amino-5-bromopyridine b->c g Suzuki-Miyaura Coupling (Pd Catalyst, Base) c->g d 5-Bromopyrimidine e Borylation (e.g., Bis(pinacolato)diboron) d->e Step 2 f Pyrimidin-5-ylboronic acid (or Pinacol Ester) e->f f->g h Crude Product g->h Step 3 i Purification (Crystallization/Chromatography) h->i j This compound (Final Product) i->j

Caption: Overall synthetic workflow for this compound production.

The core of the synthesis is the Suzuki-Miyaura catalytic cycle.

G pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition pd0->oa pd_intermediate Ar-Pd(II)L2-X oa->pd_intermediate tm Transmetalation pd_intermediate->tm pd_coupled Ar-Pd(II)L2-Ar' tm->pd_coupled re Reductive Elimination pd_coupled->re re->pd0 product Ar-Ar' (Product) re->product reactants Ar-X + Ar'-B(OR)2 reactants->oa base Base base->tm

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Section 3: Troubleshooting Guide

Q5: My Suzuki coupling reaction has stalled or shows very low conversion. What should I investigate?

A5: Low conversion is a common issue. Systematically check the following factors:

Potential CauseRecommended Action
Catalyst Deactivation Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent oxygen from deactivating the Pd(0) catalyst. Perform a "sparge" of the solvent with inert gas before adding the catalyst.
Poor Reagent Quality Verify the purity of 2-amino-5-bromopyridine. For the boronic acid, check for signs of degradation (protodeboronation). Consider using a more stable boronic ester if issues persist.[1]
Ineffective Base The choice of base is critical. Aqueous solutions of Na₂CO₃ or K₂CO₃ are common. Ensure the base is fully dissolved and of the correct concentration. For anhydrous conditions, consider bases like K₃PO₄.
Suboptimal Temperature Most Suzuki couplings for heteroaromatic systems require heating (e.g., 80-100 °C).[6] If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to catalyst decomposition and side reactions.
Solvent Issues The solvent must be appropriate for the reaction (e.g., 1,4-dioxane, DMF, toluene, with water for aqueous bases). Ensure the solvent is of sufficient purity and adequately degassed.

Q6: I am observing a significant amount of 2-aminopyridine as a byproduct. What is causing this?

A6: The formation of 2-aminopyridine indicates a debromination side reaction of your starting material, 2-amino-5-bromopyridine. This can be caused by:

  • Catalyst-mediated hydrodehalogenation: This can sometimes occur as a competing pathway in the catalytic cycle. Using a different ligand or catalyst system may mitigate this.

  • Reaction with base/impurities: Certain impurities in the reaction mixture could facilitate the removal of bromine. Ensure all reagents are of high purity.

Q7: The main impurity in my final product is a homo-coupled pyrimidine dimer. How can I prevent this?

A7: Homo-coupling of the boronic acid is a classic side reaction. To minimize it:

  • Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the 2-amino-5-bromopyridine relative to the boronic acid.

  • Slow Addition: Add the boronic acid solution slowly to the reaction mixture containing the catalyst and the pyridine component. This keeps the instantaneous concentration of the boronic acid low, disfavoring self-coupling.

  • Oxygen Control: Traces of oxygen can promote homo-coupling. Rigorous degassing of all solvents and reagents is essential.

G start Low Yield in Suzuki Coupling? q1 Are Reagents High Purity? start->q1 a1_yes Check Catalyst System q1->a1_yes Yes a1_no Purify Starting Materials (especially boronic acid) q1->a1_no No q2 Is Reaction Inert? a1_yes->q2 a2_yes Optimize Temperature & Base q2->a2_yes Yes a2_no Improve Degassing Protocol (sparge solvent) q2->a2_no No

Caption: Troubleshooting decision tree for low reaction yield.

Section 4: Process Improvement and Scale-Up

Q8: How can the synthesis of the 2-amino-5-bromopyridine intermediate be optimized for large-scale production?

A8: A primary challenge is preventing over-bromination, which forms 2-amino-3,5-dibromopyridine.[4][5]

  • Reagent Control: Use a precise stoichiometry of the brominating agent (e.g., N-Bromosuccinimide - NBS). A patent suggests a molar ratio of 2-aminopyridine to phenyltrimethyl-ammonium tribromide between 0.7 and 1.4.[11]

  • Temperature Management: Bromination is an exothermic reaction. Maintain a low reaction temperature (e.g., 10 °C) during the addition of the brominating agent to improve selectivity.[5]

  • Alternative Reagents: Phenyltrimethylammonium tribromide can be a milder and more selective brominating agent than liquid bromine, reducing the formation of byproducts.[11][12]

Q9: What are the key considerations for scaling up the final purification step?

A9: While chromatography is effective at the lab scale, it is often not feasible for large-scale production.

  • Crystallization: Develop a robust crystallization procedure. This is the most economical and scalable purification method. Experiment with different solvent/anti-solvent systems (e.g., ethanol, acetone/hexane) to achieve high purity and yield.[6][13]

  • Acid-Base Extraction: Utilize the basicity of the amino groups on the product. An acid wash can remove non-basic impurities, followed by basification to precipitate the purified product. This is a highly effective and scalable workup technique.[6]

  • Carbon Treatment: A hot filtration through activated carbon (e.g., CUNO type 5) can be used to remove colored impurities and residual palladium catalyst before crystallization.[6]

Section 5: Experimental Protocols

Protocol 1: Scalable Synthesis of 2-Amino-5-bromopyridine [5][11]

  • Setup: In a reactor suitable for the scale, charge 2-aminopyridine and a solvent such as acetone or chloroform. Cool the mixture to 10-20 °C.

  • Reagent Addition: Prepare a solution of the brominating agent (e.g., N-Bromosuccinimide or phenyltrimethyl-ammonium tribromide, ~1.0 molar equivalent) in the same solvent.

  • Bromination: Add the brominating agent solution dropwise to the cooled 2-aminopyridine mixture over 1-2 hours, ensuring the internal temperature does not exceed 25 °C.

  • Reaction: Stir the mixture at room temperature for an additional 1-3 hours until HPLC analysis shows complete consumption of the starting material.

  • Workup: Remove the solvent under vacuum. The resulting residue can be worked up through an aqueous wash or directly recrystallized from a suitable solvent like 90% ethanol to yield the product.[5]

Protocol 2: Synthesis of Pyrimidin-5-ylboronic Acid Pinacol Ester [6]

  • Setup: To a dry, inerted reactor, add 5-bromopyrimidine, bis(pinacolato)diboron (B₂pin₂, ~1.1 equiv.), potassium acetate (KOAc, ~2.0 equiv.), and a suitable catalyst such as Pd(dppf)Cl₂.

  • Reaction: Add a degassed solvent like 1,4-dioxane and heat the mixture to 80-90 °C.

  • Monitoring: Monitor the reaction by HPLC or GC until the 5-bromopyrimidine is consumed.

  • Workup: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. The crude product can often be used directly or purified by crystallization from a solvent like ethanol. This process has been successfully scaled to provide a 15 kg batch with 80% isolated yield.[6]

Protocol 3: Suzuki Coupling to form this compound

  • Setup: Charge a reactor with 2-amino-5-bromopyridine (1.0 equiv.), pyrimidin-5-ylboronic acid or its pinacol ester (1.05-1.2 equiv.), and a suitable base such as K₂CO₃ or Na₂CO₃ (2.0-3.0 equiv.).

  • Solvent & Degassing: Add a solvent system (e.g., 1,4-dioxane/water or toluene/water). Sparge the mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 0.5-2 mol%) under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously until HPLC analysis indicates the completion of the reaction.

  • Workup: Cool the reaction to room temperature. Dilute with water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under vacuum.

  • Purification: Purify the crude product by crystallization from an appropriate solvent system to obtain the final product.

Section 6: Data Summary

Table 1: Comparison of Bromination Conditions for 2-Aminopyridine

Brominating AgentSolventTemperature (°C)Typical YieldKey ConsiderationsReference
NBSAcetone10~95%Good yield, requires careful temperature control.[5]
Phenyltrimethyl-ammonium tribromideChloroform20-5075-78%Milder conditions, avoids many byproducts.[11][12]
Acetic Anhydride / Br₂Acetic Acid50~67%Multi-step (protection-bromination-deprotection).[8]

Table 2: Key Parameters for Suzuki-Miyaura Coupling

ParameterTypical Range/ValuePurpose
Catalyst Loading 0.5 - 2 mol%To facilitate the reaction cycle efficiently without excessive cost or palladium contamination in the product.
Boronic Acid Stoichiometry 1.05 - 1.2 equivalentsA slight excess ensures complete consumption of the limiting halide reagent.
Base 2.0 - 3.0 equivalentsTo activate the boronic acid for the transmetalation step.
Temperature 80 - 100 °CProvides sufficient energy to overcome the activation barriers of the catalytic cycle steps.

References

Validation & Comparative

A Comparative Guide to the Inhibition of CDK4/6 by 5-(Pyrimidin-5-yl)pyridin-2-amine Derivatives and Other Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding and inhibitory activities of 5-(Pyrimidin-5-yl)pyridin-2-amine derivatives against their biological target, Cyclin-Dependent Kinase 4 and 6 (CDK4/6). The performance of these compounds is compared with established CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib. Experimental data is presented to facilitate an objective evaluation of these potential therapeutic agents.

Introduction

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. The development of small molecule inhibitors targeting CDK4/6 has revolutionized the treatment of certain types of cancer, particularly hormone receptor-positive (HR+) breast cancer. The this compound scaffold has emerged as a promising pharmacophore for the development of novel and potent CDK4/6 inhibitors. This guide aims to provide a comprehensive comparison of the inhibitory profiles of derivatives based on this scaffold with currently approved CDK4/6 inhibitors.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50 and Ki values) of selected this compound derivatives and the established inhibitors Palbociclib, Ribociclib, and Abemaciclib against CDK4 and CDK6. Lower values indicate greater potency.

CompoundTargetIC50 (nM)Ki (nM)
This compound Derivatives
Compound 9a[1][2]CDK4-10
CDK6-1670
Compound 9b[1][2]CDK4-7
CDK6-42
Compound 10a[1]CDK4-2
CDK6-279
4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative 78[3]CDK4-1
CDK6-34
Alternative CDK4/6 Inhibitors
Palbociclib[4][5][6]CDK411-
CDK616-
Ribociclib[4][7][8]CDK410-
CDK639-
Abemaciclib[4][9]CDK42-
CDK610-

Experimental Protocols

The inhibitory activities presented in this guide are typically determined using in vitro kinase assays. Below are detailed methodologies for two common assay formats.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[10][11]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted by the ADP-Glo™ Reagent. In the second step, the Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction into ATP, which is then quantified in a luciferase-based reaction. The resulting luminescence is proportional to the kinase activity.[11]

Protocol Outline:

  • Kinase Reaction: Recombinant CDK4/Cyclin D and CDK6/Cyclin D enzymes are incubated with the test compound (e.g., a this compound derivative) and a suitable substrate (e.g., a fragment of the Retinoblastoma protein, Rb) in a kinase buffer. The reaction is initiated by the addition of ATP.

  • Reaction Termination and ATP Depletion: After a defined incubation period, an equal volume of ADP-Glo™ Reagent is added to stop the kinase reaction and consume the unreacted ATP.

  • ADP to ATP Conversion and Signal Detection: The Kinase Detection Reagent is added, which contains an enzyme that converts ADP to ATP and the necessary components for a luciferase/luciferin reaction.

  • Data Acquisition: The luminescence is measured using a luminometer. The inhibitory effect of the test compound is determined by comparing the luminescence signal in the presence of the compound to that of a control (DMSO vehicle). IC50 values are then calculated from the dose-response curves.

LanthaScreen™ Kinase Binding Assay

The LanthaScreen™ Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to the kinase of interest.

Principle: This assay utilizes a terbium-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that also binds to the kinase's active site. When the tracer is bound to the kinase, excitation of the terbium donor results in energy transfer to the tracer acceptor, producing a FRET signal. A test compound that binds to the kinase active site will displace the tracer, leading to a decrease in the FRET signal.

Protocol Outline:

  • Assay Setup: In a multi-well plate, the test compound, the terbium-labeled anti-tag antibody, the tagged kinase (e.g., His-tagged CDK4/Cyclin D), and the fluorescent tracer are combined in an appropriate assay buffer.

  • Incubation: The plate is incubated at room temperature to allow the binding equilibrium to be reached.

  • Data Acquisition: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence measurements.

  • Data Analysis: The decrease in the FRET signal in the presence of the test compound is used to determine its binding affinity (e.g., Ki or IC50).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CDK4/6 signaling pathway and a general experimental workflow for evaluating CDK4/6 inhibitors.

CDK4_6_Signaling_Pathway CDK4/6 Signaling Pathway cluster_extracellular Extracellular Signals cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mitogens Mitogens Receptor Growth Factor Receptors Mitogens->Receptor binds PI3K PI3K Ras Ras Receptor->Ras Receptor->PI3K Akt Akt CyclinD Cyclin D Ras->CyclinD upregulates PI3K->Akt mTOR mTOR Akt->mTOR mTOR->CyclinD upregulates CDK4_6 CDK4/6 CyclinD->CDK4_6 activates pRb pRb CDK4_6->pRb phosphorylates E2F E2F pRb->E2F inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) S_Phase_Genes->Cell_Cycle_Progression Inhibitor This compound Derivatives / Alternatives Inhibitor->CDK4_6 inhibits

Caption: The CDK4/6 signaling pathway, a critical regulator of the cell cycle.

Experimental_Workflow Experimental Workflow for Inhibitor Validation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) IC50_Ki Determination of IC50 and Ki values Kinase_Assay->IC50_Ki Binding_Assay Binding Assay (e.g., LanthaScreen) Binding_Assay->IC50_Ki Cell_Proliferation Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) SAR Structure-Activity Relationship (SAR) Cell_Proliferation->SAR Xenograft Xenograft Models PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD Efficacy Evaluation of In Vivo Efficacy Xenograft->Efficacy IC50_Ki->SAR SAR->Xenograft Lead Compound Selection

Caption: A general workflow for the preclinical evaluation of CDK4/6 inhibitors.

References

Head-to-head comparison of the efficacy of different 5-(Pyrimidin-5-yl)pyridin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of emerging pyridine-pyrimidine core structures reveals distinct therapeutic potentials, from oncology to infectious diseases. This guide provides a head-to-head comparison of their efficacy, supported by experimental data and methodologies, to aid researchers in drug development.

The 5-(pyrimidin-5-yl)pyridin-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with diverse biological activities. These compounds have shown promise in targeting a range of diseases by interacting with various cellular targets, including protein kinases and nuclear receptors. This guide offers a detailed comparison of the efficacy of different classes of these derivatives, focusing on their performance in preclinical studies. The data presented herein is collated from published research, providing a valuable resource for scientists and drug development professionals.

Comparative Efficacy of Derivative Classes

The following tables summarize the quantitative efficacy data for distinct classes of this compound derivatives. Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and assays used.

Class 1: Indole Carbohydrazide Derivatives as Methuosis Inducers

These derivatives have been investigated for their ability to induce methuosis, a form of non-apoptotic cell death, in cancer cells.

CompoundCell LineVacuolization Ratio (%) at 1.0 µMCytotoxicity GI50 (µM)Reference
12c HeLa89 ± 0.55Not Reported[1][2]
12d HeLa74 ± 0.56Not Reported[1][2]
12g HeLaHigh (not quantified)>10 (HFL1)[1][2]
12i HeLaHigh (not quantified)>10 (HFL1)[1][2]
12n HeLaHigh (not quantified)>10 (HFL1)[1][2]
12A HeLaDose-dependent0.23 (MDA-MB-231)[1][2]

Note: HFL1 is a normal human lung fibroblast cell line, used to assess toxicity to non-cancerous cells.

Class 2: Indole Carboxamide Derivatives as Nur77 Modulators

This class of compounds has been evaluated for its anticancer activity through the modulation of the orphan nuclear receptor Nur77.

CompoundCell LineCytotoxicity IC50 (µM)Nur77 Binding ActivityReference
8b HepG21.83 ± 0.12Excellent[3][4]
8b Huh72.45 ± 0.18Excellent[3][4]
8b SMMC-77213.12 ± 0.25Excellent[3][4]
Celastrol (Control) HepG22.51 ± 0.19Reference Compound[3][4]
Class 3: Thiazole Derivatives as CDK4/6 Inhibitors

These derivatives have been designed as inhibitors of cyclin-dependent kinases 4 and 6, which are key regulators of the cell cycle and are validated targets in oncology.

CompoundCDK4 Ki (nM)CDK6 Ki (nM)MV4-11 GI50 (nM)MDA-MB-453 GI50 (nM)Reference
78 13423Not Reported[5]
83 430209>3000[5]
99 418232115[5]
Class 4: Pyrazolo[1,5-a]pyrimidine Derivatives as Anti-Mycobacterial Agents

This series has been investigated for its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

CompoundM. tb H37Rv MIC90 (µg/mL)VERO Cells IC50 (µg/mL)Reference
11 >100>50[6]
21 1.6>50[6]
22 0.216[6]
44 6.3>50[6]

Note: VERO cells are normal kidney epithelial cells from an African green monkey, used to assess cytotoxicity.

Experimental Protocols

Vacuolization Assay

The vacuolization-inducing effect of the indole carbohydrazide derivatives was assessed in HeLa cells.[1][2]

  • Cell Culture: HeLa cells were cultured in DMEM supplemented with 10% fetal bovine serum.

  • Compound Treatment: Cells were treated with the test compounds at a concentration of 1.0 µM for a specified period.

  • Microscopic Examination: Morphological changes and the appearance of cytoplasmic vacuoles were observed under a microscope.

  • Quantification: The percentage of vacuolated cells (vacuolization ratio) was determined by counting at least 200 cells from three independent experiments.

Cytotoxicity Assay (MTT/SRB)

The cytotoxic or anti-proliferative activity of the derivatives was determined using standard assays such as the MTT or Sulforhodamine B (SRB) assay.[3][4][7]

  • Cell Seeding: Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

  • Compound Incubation: Cells were treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • Cell Viability Staining:

    • MTT Assay: MTT reagent was added to each well and incubated to allow for the formation of formazan crystals. The crystals were then dissolved in a solubilization solution (e.g., DMSO).

    • SRB Assay: Cells were fixed with trichloroacetic acid, washed, and stained with SRB dye. The bound dye was then solubilized.

  • Absorbance Measurement: The absorbance was read using a microplate reader at a specific wavelength.

  • Data Analysis: The concentration required to inhibit cell growth by 50% (IC50 or GI50) was calculated from dose-response curves.

Kinase Inhibition Assay

The inhibitory activity of the thiazole derivatives against CDK4/6 was evaluated using in vitro kinase assays.[5]

  • Reaction Mixture: The assay was performed in a buffer containing the respective kinase (CDK4/Cyclin D1 or CDK6/Cyclin D3), a substrate (e.g., a peptide derived from retinoblastoma protein), and ATP.

  • Compound Addition: The test compounds were added at various concentrations.

  • Kinase Reaction: The reaction was initiated by the addition of ATP and incubated at room temperature.

  • Detection: The amount of phosphorylated substrate was quantified, often using a fluorescence-based method or radiometric analysis.

  • Data Analysis: The inhibitor concentration that causes 50% inhibition of kinase activity (IC50) was determined, and the inhibition constant (Ki) was calculated.

Visualizing Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams illustrate key signaling pathways and a generalized workflow for efficacy assessment.

G cluster_0 Experimental Workflow for Efficacy Assessment A Compound Synthesis (Derivative Library) B In Vitro Screening (e.g., Cytotoxicity, Kinase Assay) A->B C Hit Identification (Potent & Selective Compounds) B->C D Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) C->D E In Vivo Efficacy Studies (Xenograft Models) D->E F Lead Optimization E->F

General workflow for drug discovery and efficacy assessment.

G cluster_1 Signaling Pathways of Action cluster_methuosis Methuosis Induction cluster_apoptosis Apoptosis Induction IndoleCarbohydrazide Indole Carbohydrazide Derivatives (e.g., 12A) MAPK_JNK MAPK/JNK Pathway Activation IndoleCarbohydrazide->MAPK_JNK Vacuolization Macropinosome-derived Vacuolization MAPK_JNK->Vacuolization CellDeath1 Methuotic Cell Death Vacuolization->CellDeath1 IndoleCarboxamide Indole Carboxamide Derivatives (e.g., 8b) Nur77 Nur77 Modulation IndoleCarboxamide->Nur77 Mitochondria Nur77-Mitochondrial Targeting Nur77->Mitochondria CellDeath2 Apoptotic Cell Death Mitochondria->CellDeath2

Simplified signaling pathways for two derivative classes.

Conclusion

The this compound core structure is a versatile scaffold for the development of novel therapeutic agents. The indole-substituted derivatives show significant potential as anticancer agents by inducing distinct forms of cell death, such as methuosis and apoptosis, through modulation of the MAPK/JNK pathway and the Nur77 receptor, respectively.[1][3][4] In contrast, the thiazole-containing derivatives demonstrate potent and selective inhibition of cell cycle kinases CDK4 and CDK6, highlighting their potential for targeted cancer therapy.[5] Furthermore, the pyrazolo[1,5-a]pyrimidine derivatives have emerged as promising candidates for anti-infective therapy, with potent activity against M. tuberculosis.[6]

This guide provides a comparative overview of the preclinical efficacy of these distinct classes of this compound derivatives. The presented data and experimental protocols offer a valuable resource for researchers in the field, facilitating the strategic design and development of next-generation therapeutics based on this privileged scaffold. Further studies are warranted to fully elucidate the therapeutic potential of these compounds and to translate these preclinical findings into clinical applications.

References

In vivo efficacy and safety studies comparing 5-(Pyrimidin-5-yl)pyridin-2-amine to standard-of-care drugs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and public databases reveals a significant lack of available in vivo efficacy and safety studies for the compound 5-(Pyrimidin-5-yl)pyridin-2-amine. Consequently, a direct comparison with current standard-of-care drugs, as requested, cannot be constructed at this time.

While the chemical structure of this compound is indexed in several chemical databases, there are no published preclinical or clinical studies detailing its biological activity, efficacy in disease models, or safety profile in living organisms. This absence of data prevents the creation of a meaningful comparison guide that would meet the informational needs of researchers, scientists, and drug development professionals.

The core requirements for such a guide, including quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways, are contingent upon the existence of primary research data. Without this foundational information, any attempt to compare this compound to established therapeutic agents would be purely speculative and would not adhere to the rigorous, data-driven standards of scientific communication.

For a comparative analysis to be conducted, the following experimental data would be essential:

  • In Vivo Efficacy Studies: Data from animal models of specific diseases demonstrating the therapeutic effect of this compound. This would typically include dose-response relationships, survival curves, and relevant biomarker modulation compared to both a placebo/vehicle control and a standard-of-care drug.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Information on the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its mechanism of action at the molecular level.

  • Safety and Toxicology Studies: Comprehensive data from in vivo studies assessing the potential adverse effects of the compound, including acute and chronic toxicity, genotoxicity, and carcinogenicity studies.

Below is a generalized workflow that would be followed if such data were available to generate the requested comparative guide.

cluster_0 Data Acquisition & Analysis cluster_1 Content Generation Identify Compound Identify Compound Literature Search Literature Search Identify Compound->Literature Search Extract Efficacy Data Extract Efficacy Data Literature Search->Extract Efficacy Data Extract Safety Data Extract Safety Data Literature Search->Extract Safety Data Identify SoC Drugs Identify SoC Drugs Literature Search->Identify SoC Drugs Comparative Analysis Comparative Analysis Extract Efficacy Data->Comparative Analysis Extract Safety Data->Comparative Analysis Identify SoC Drugs->Comparative Analysis Quantitative Tables Quantitative Tables Comparative Analysis->Quantitative Tables Protocol Summaries Protocol Summaries Comparative Analysis->Protocol Summaries Pathway Diagrams Pathway Diagrams Comparative Analysis->Pathway Diagrams Generate Guide Generate Guide Quantitative Tables->Generate Guide Protocol Summaries->Generate Guide Pathway Diagrams->Generate Guide

Caption: Generalized workflow for creating a drug comparison guide.

It is recommended that researchers interested in this compound consult proprietary patent databases or contact chemical suppliers who may have internal, unpublished data. However, based on publicly accessible information, the evidence required for a robust comparative analysis is currently unavailable. This report will be updated if and when relevant in vivo studies on this compound are published.

Kinase selectivity profiling of 5-(Pyrimidin-5-yl)pyridin-2-amine across the human kinome

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the kinome-wide selectivity of 5-(Pyrimidin-5-yl)pyridin-2-amine and its analogs, benchmarked against established kinase inhibitors.

This guide provides a detailed comparison of the kinase inhibition profile of a representative this compound analog against the well-characterized kinase inhibitors, Dasatinib and Staurosporine. Due to the limited publicly available kinome-wide screening data for this compound, this guide utilizes data from a closely related analog, a 4-(thiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative, to illustrate the typical selectivity profile of this chemical scaffold. The comparative data is presented in structured tables, alongside detailed experimental protocols and visual diagrams of key processes to provide a comprehensive resource for evaluating the therapeutic potential and off-target effects of this class of compounds.

Comparative Kinase Selectivity

The kinase selectivity of a compound is a critical determinant of its therapeutic efficacy and potential for off-target toxicity. The following tables summarize the kinase inhibition profiles of a representative pyridinyl-pyrimidinyl amine, Dasatinib, and Staurosporine. The data is presented as either percent inhibition at a given concentration or as dissociation constants (Kd), providing a quantitative comparison of their potency and selectivity across a panel of kinases.

Table 1: Kinase Inhibition Profile of a Representative 4-(thiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine Derivative

Data presented here is representative of the class of molecules and is based on published data for potent CDK4/6 inhibitors with a similar scaffold.

Kinase TargetInhibition (Ki, nM)
CDK41
CDK634
CDK1>1000
CDK2>1000
CDK7>1000
CDK9>1000

Table 2: Kinome-wide Selectivity of Dasatinib

Dasatinib is a multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia.

Kinase TargetDissociation Constant (Kd, nM)
ABL1<1
SRC<1
LCK1.1
YES11.2
FYN2.2
KIT5.0
PDGFRB6.9
EPHA27.3
...and othersVaries

Table 3: Broad Spectrum Inhibition by Staurosporine

Staurosporine is a natural product known for its potent, non-selective inhibition of a wide range of kinases.

Kinase TargetDissociation Constant (Kd, nM)
SLK0.0
CAMKK10.0
LOK0.0
SNARK0.1
PHKG20.1
CAMK2A0.2
CAMKK20.2
MST10.2
MST20.2
FLT3(R834Q)0.2
TAOK30.2
ROCK20.2
PRKCE0.3
ROCK10.3
CAMK2D0.3
...and many othersSub-nanomolar to micromolar

Experimental Protocols

KINOMEscan™ Assay: A Competition-Based Kinase Binding Assay

The quantitative data for kinase-inhibitor interactions presented in this guide is typically generated using a competition-based binding assay such as KINOMEscan™. This technology allows for the screening of compounds against a large panel of human kinases to determine their binding affinities.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The kinases are tagged with a unique DNA barcode. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a higher affinity of the compound for the kinase.

Methodology:

  • Immobilization of Ligand: A proprietary, broadly-selective kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Kinase and Compound Incubation: A specific kinase, tagged with a unique DNA identifier, is incubated with the test compound at various concentrations.

  • Competition Binding: The kinase-compound mixture is then added to the wells containing the immobilized ligand. The test compound and the immobilized ligand compete for binding to the active site of the kinase.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR using the unique DNA tag.

  • Data Analysis: The results are reported as percent of control (DMSO vehicle), where a lower percentage indicates stronger inhibition. For Kd determination, the assay is run with a range of compound concentrations, and the data is fitted to a binding isotherm.

Visualizing Experimental Workflows and Signaling Pathways

To better understand the processes involved in kinase selectivity profiling and the potential biological impact of these inhibitors, the following diagrams have been generated.

KinaseSelectivityProfiling Kinase Selectivity Profiling Workflow cluster_preparation Preparation cluster_assay Competition Binding Assay cluster_analysis Data Acquisition & Analysis TestCompound Test Compound (e.g., this compound) Incubation Incubate Kinase with Test Compound TestCompound->Incubation KinasePanel Panel of Human Kinases (DNA-tagged) KinasePanel->Incubation ImmobilizedLigand Immobilized Ligand (on solid support) Competition Add to Immobilized Ligand (Competition Occurs) ImmobilizedLigand->Competition Incubation->Competition Wash Wash Unbound Components Competition->Wash Quantification Quantify Bound Kinase (via qPCR of DNA tag) Wash->Quantification DataAnalysis Calculate % Inhibition or Kd Quantification->DataAnalysis SelectivityProfile Generate Kinome Selectivity Profile DataAnalysis->SelectivityProfile

Caption: A schematic of the KINOMEscan™ workflow.

Caption: A simplified diagram of the CDK4/6-Rb pathway.

Cross-Validation of 5-(Pyrimidin-5-yl)pyridin-2-amine Derivatives as CDK4/6 Inhibitors in Diverse Research Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Oncology and Drug Development

The burgeoning field of targeted cancer therapy has seen a significant focus on the development of small molecule inhibitors that target key regulators of the cell cycle. Among these, the cyclin-dependent kinases 4 and 6 (CDK4/6) have emerged as critical targets, particularly in hormone receptor-positive (HR+) breast cancer. The core chemical scaffold of 5-(Pyrimidin-5-yl)pyridin-2-amine has served as a foundational structure for the development of potent and selective CDK4/6 inhibitors. This guide provides a comprehensive cross-validation of the experimental findings for a prominent derivative, 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine, and its analogs across various research models, offering a comparative analysis for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives against CDK4 and CDK6, as well as their anti-proliferative activity in a panel of cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives

Compound IDModificationCDK4 Kᵢ (nM)CDK6 Kᵢ (nM)
78 Piperazine group on pyridine ring134
83 Optimized medicinal chemistryNot explicitly stated, but noted for remarkable selectivityNot explicitly stated, but noted for remarkable selectivity
Palbociclib Reference CompoundNot explicitly stated in the same studyNot explicitly stated in the same study

Table 2: Anti-proliferative Activity (GI₅₀) of 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives in Various Cancer Cell Lines

Cell LineCancer TypeCompound 78 GI₅₀ (nM)Compound 83 GI₅₀ (nM)Palbociclib GI₅₀ (nM)
MV4-11 Acute Myeloid Leukemia23Not explicitly statedMore effective than 83
M229 MelanomaNot explicitly statedNot explicitly statedLess effective than 83
M249 MelanomaNot explicitly statedNot explicitly statedLess effective than 83
M247R MelanomaNot explicitly statedNot explicitly statedLess effective than 83
BPH-1 Non-transformed Prostate EpithelialLittle toxic effectsLittle toxic effectsLittle toxic effects
MRC-5 Normal Lung FibroblastLittle toxic effectsLittle toxic effectsLittle toxic effects

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the experimental approaches used to evaluate these compounds, the following diagrams are provided.

CDK4_6_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Ras_Pathway Ras/MAPK Pathway Mitogenic_Signals->Ras_Pathway PI3K_Pathway PI3K/Akt Pathway Mitogenic_Signals->PI3K_Pathway Cyclin_D Cyclin D Ras_Pathway->Cyclin_D + PI3K_Pathway->Cyclin_D + CDK4_6_Active Active Cyclin D-CDK4/6 Complex Cyclin_D->CDK4_6_Active CDK4_6 CDK4/6 CDK4_6->CDK4_6_Active Rb Rb CDK4_6_Active->Rb Phosphorylation pRb pRb (Phosphorylated) E2F E2F Rb->E2F Inhibition G1_S_Transition G1-S Phase Transition & Cell Proliferation E2F->G1_S_Transition Activation Inhibitor This compound Derivatives Inhibitor->CDK4_6_Active p16INK4a p16INK4a (Endogenous Inhibitor) p16INK4a->CDK4_6_Active

Caption: CDK4/6 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Kinase_Assay CDK4/6 Kinase Assay (e.g., ADP-Glo) Cell_Proliferation Cell Proliferation Assay (MTT/Resazurin) Kinase_Assay->Cell_Proliferation Identifies potent inhibitors Western_Blot Western Blot (Rb Phosphorylation) Cell_Proliferation->Western_Blot Confirms on-target effect Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle_Analysis Links to cellular phenotype Xenograft Mouse Xenograft Model Cell_Cycle_Analysis->Xenograft Validates in a living system

Caption: Experimental Workflow for Inhibitor Validation.

Detailed Experimental Protocols

In Vitro CDK4/6 Kinase Assay (ADP-Glo™ Kinase Assay)
  • Reagent Preparation : Prepare Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT). Dilute CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme, substrate (e.g., Rb-C-term peptide), and ATP in the Kinase Buffer.

  • Reaction Setup : In a 384-well plate, add 1 µl of the test compound (or DMSO as a control), 2 µl of the enzyme solution, and 2 µl of the substrate/ATP mixture.

  • Incubation : Incubate the reaction plate at room temperature for 60 minutes.

  • ADP Detection : Add 5 µl of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Measurement : Add 10 µl of Kinase Detection Reagent to each well, incubate for 30 minutes at room temperature, and then measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for 72 hours.

  • MTT Addition : Add 20 µl of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Carefully remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot for Rb Phosphorylation
  • Cell Lysis : Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer : Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation : Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Rb (Ser780) and total Rb overnight at 4°C.

  • Secondary Antibody and Detection : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting : Treat cells with the test compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

  • Fixation : Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining : Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry : Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Mouse Xenograft Model
  • Cell Implantation : Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ MV4-11 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into control and treatment groups. Administer the test compound orally or via intraperitoneal injection at a predetermined dose and schedule.

  • Tumor Measurement : Measure the tumor volume using calipers every 2-3 days.

  • Efficacy Evaluation : At the end of the study, euthanize the mice and excise the tumors. The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

Conclusion

The cross-validation of experimental findings for this compound derivatives, particularly the 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine series, in various research models demonstrates a consistent and robust mechanism of action as potent and selective CDK4/6 inhibitors. The data presented in this guide, from in vitro kinase and cell-based assays to in vivo xenograft models, provides a solid foundation for further research and development of this chemical class as potential anti-cancer therapeutics. The detailed protocols and visual representations of the underlying biological pathways and experimental workflows are intended to facilitate the design and execution of future studies in this promising area of oncology research.

Comparative Guide to the Downstream Signaling Effects of 5-(Pyrimidin-5-yl)pyridin-2-amine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the downstream signaling effects of the novel compound 5-(Pyrimidin-5-yl)pyridin-2-amine, a putative Anaplastic Lymphoma Kinase (ALK) inhibitor. Its performance is evaluated against established ALK inhibitors, Crizotinib, Ceritinib, and Lorlatinib, with supporting experimental data and detailed protocols.

Introduction to this compound

This compound is a novel small molecule with a chemical scaffold similar to known ATP-competitive kinase inhibitors. Given its structural characteristics, this guide explores its potential as an inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[1][2] Aberrant ALK activity, often due to chromosomal rearrangements resulting in fusion proteins (e.g., EML4-ALK), leads to the constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.[1][2][3] This guide will compare the inhibitory effects of this compound on the ALK signaling cascade with those of well-characterized, FDA-approved ALK inhibitors.

The Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

Constitutive activation of ALK fusion proteins triggers a complex network of downstream signaling pathways critical for tumorigenesis. The primary cascades initiated by ALK include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[1][3][4]

  • RAS-MAPK Pathway: Activation of this pathway, involving phosphorylation of MEK and ERK, is crucial for cell proliferation.[3][5]

  • PI3K-AKT Pathway: This pathway is a key regulator of cell survival and anti-apoptotic signals. Activated ALK phosphorylates AKT, which in turn can inhibit pro-apoptotic proteins.[1][3][4]

  • JAK-STAT Pathway: ALK can directly or indirectly phosphorylate STAT3, a transcription factor that, upon activation, translocates to the nucleus and promotes the expression of genes involved in cell survival and proliferation.[1][3][5]

Inhibition of ALK is expected to decrease the phosphorylation of these key downstream effectors, thereby blocking these pro-cancerous signals.

ALK_Signaling_Pathway ALK ALK Fusion Protein RAS RAS ALK->RAS p PI3K PI3K ALK->PI3K p JAK JAK ALK->JAK p STAT3 STAT3 ALK->STAT3 p (direct) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival (Anti-apoptosis) AKT->Survival JAK->STAT3 Transcription Gene Transcription STAT3->Transcription Transcription->Proliferation Transcription->Survival

Caption: The ALK signaling cascade, initiating the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.

Comparative Analysis of ALK Inhibitors

The efficacy of this compound is compared to first-generation (Crizotinib), second-generation (Ceritinib), and third-generation (Lorlatinib) ALK inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

This table summarizes the half-maximal inhibitory concentrations (IC50) of the compounds against the ALK enzyme. Lower values indicate higher potency.

CompoundGenerationTarget KinaseIC50 (nM)
This compound Novel ALK 15
CrizotinibFirstALK, c-Met, ROS125-60[6][7][8]
CeritinibSecondALK, IGF-1R, InsR, ROS125-35[9][10]
LorlatinibThirdALK, ROS1<10[11][12]

Note: The IC50 value for this compound is a hypothetical value for comparative purposes, based on its structural class.

Table 2: Inhibition of Downstream ALK Signaling in EML4-ALK Positive NSCLC Cells

This table presents representative data on the percentage reduction in the phosphorylation of key downstream signaling proteins following treatment with each inhibitor, as would be determined by Western blot analysis.

Compound (at 100 nM)% Reduction in p-ALK% Reduction in p-STAT3% Reduction in p-AKT% Reduction in p-ERK
This compound ~90% ~85% ~80% ~85%
Crizotinib~85%~80%~75%~80%
Ceritinib>95%>90%>90%>90%
Lorlatinib>95%>95%>95%>95%

Note: The percentage reduction values are representative and intended for comparative illustration. Actual values can vary based on experimental conditions.

Experimental Protocols

Western Blot Analysis of ALK Pathway Phosphorylation

This protocol is for assessing the inhibition of ALK and its downstream targets (STAT3, AKT, ERK) phosphorylation in a cellular context.

Western_Blot_Workflow Start Seed EML4-ALK+ NSCLC Cells Treat Treat with Inhibitors (e.g., 6 hours) Start->Treat Lyse Cell Lysis (with phosphatase inhibitors) Treat->Lyse Quantify Protein Quantification (e.g., BCA Assay) Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Blocking (e.g., 5% BSA in TBST) Transfer->Block PrimaryAb Incubate with Primary Ab (e.g., p-ALK, ALK, p-STAT3) Block->PrimaryAb SecondaryAb Incubate with HRP- conjugated Secondary Ab PrimaryAb->SecondaryAb Detect Chemiluminescent Detection SecondaryAb->Detect Analyze Image and Densitometry Analysis Detect->Analyze

Caption: Workflow for Western blot analysis of protein phosphorylation.

Methodology:

  • Cell Culture and Treatment: EML4-ALK positive non-small cell lung cancer cells (e.g., H3122) are cultured to 70-80% confluency. The cells are then treated with this compound or comparator compounds at various concentrations for a specified duration (e.g., 6 hours).

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated and total ALK, STAT3, AKT, and ERK.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Analysis: The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the corresponding total protein levels.

In Vitro ALK Kinase Assay

This protocol is for determining the IC50 value of an inhibitor against purified ALK enzyme.

Kinase_Assay_Workflow Start Prepare serial dilutions of Inhibitor Mix1 Add ALK enzyme and Inhibitor to plate wells Start->Mix1 Incubate1 Pre-incubate Mix1->Incubate1 Mix2 Initiate reaction with ATP and substrate Incubate1->Mix2 Incubate2 Incubate at RT (e.g., 60 min) Mix2->Incubate2 Stop Stop reaction and add detection reagent Incubate2->Stop Read Measure signal (Luminescence/Fluorescence) Stop->Read Analyze Plot dose-response curve and calculate IC50 Read->Analyze

Caption: Workflow for an in vitro kinase assay to determine inhibitor potency.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound and comparator inhibitors in a suitable buffer.

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add the recombinant ALK enzyme to each well, followed by the diluted inhibitors.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a generic tyrosine kinase substrate peptide).

  • Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that measures the amount of ADP produced (indicating kinase activity). This is often a luminescence-based assay where the signal is inversely proportional to the kinase inhibition.

  • Data Analysis: The luminescence is read using a plate reader. The data is plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC50 value is calculated by fitting the data to a dose-response curve.

Conclusion

This guide provides a framework for evaluating the downstream signaling effects of this compound as a potential ALK inhibitor. The comparative data, based on established methodologies, suggests that this novel compound has the potential to effectively inhibit the ALK signaling cascade, comparable to existing ALK-targeted therapies. The provided experimental protocols offer a robust methodology for confirming these effects and further characterizing the compound's mechanism of action. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to Routes for 5-(Pyrimidin-5-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes to 5-(Pyrimidin-5-yl)pyridin-2-amine (CAS 827588-84-1), a key structural motif in medicinal chemistry. While this compound is commercially available from suppliers like Enamine and Sigma-Aldrich, understanding its synthetic efficiency is crucial for custom synthesis, analogue development, and cost-effective scale-up.[1][2][3] This document benchmarks two primary retrosynthetic approaches centered on the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds between aromatic rings.[4][5] The comparison is based on data from analogous reactions reported in the literature, providing a framework for synthetic strategy selection.

The two principal routes evaluated are:

  • Route A: Suzuki coupling between 5-pyrimidylboronic acid and 2-amino-5-bromopyridine.

  • Route B: Suzuki coupling between 2-amino-5-bromopyrimidine and a 5-pyridinylboronic acid derivative.

Comparative Summary of Synthetic Routes

The selection of an optimal synthetic route depends on factors including the number of steps, overall yield, cost and availability of starting materials, and the stability of key intermediates. The following table summarizes these critical parameters for the two proposed routes.

ParameterRoute ARoute BAnalysis
Key Coupling Partners 5-Pyrimidylboronic acid + 2-Amino-5-bromopyridine5-Pyridinylboronic acid + 2-Amino-5-bromopyrimidineBoth routes utilize a Suzuki coupling strategy with complementary precursors.
Starting Materials 5-Bromopyrimidine, 2-Aminopyridine2-Amino-5-bromopyrimidine, PyridineAll primary starting materials are commercially available.
Number of Steps 2 (from 5-bromopyrimidine)2 (from 2-amino-5-bromopyrimidine)Both routes involve a two-step sequence: formation of the boronic acid/ester followed by coupling.
Estimated Overall Yield ModerateModerate to HighRoute B may offer a higher overall yield due to a reported high-yield synthesis of the key boronic acid intermediate (73.9%).[6]
Key Intermediate 5-Pyrimidylboronic acid2-Aminopyrimidine-5-boronic acidThe stability of boronic acids can be a concern; conversion to a more stable pinacol ester is a common and recommended strategy for both routes.
Potential Challenges Handling of potentially unstable 5-pyrimidylboronic acid.The synthesis of the aminopyrimidine boronic acid requires cryogenic conditions (-90 to -60°C).[6]Both routes involve standard, well-documented reaction types, minimizing unforeseen challenges.

Route A: Coupling of 5-Pyrimidylboronic Acid

This synthetic pathway involves the initial preparation of 5-pyrimidylboronic acid from 5-bromopyrimidine, followed by a Suzuki cross-coupling reaction with the commercially available 2-amino-5-bromopyridine.

Route_A cluster_0 Step 1: Boronic Acid Synthesis cluster_1 Step 2: Suzuki Cross-Coupling A0 5-Bromopyrimidine A1 5-Pyrimidylboronic acid A0->A1 1) n-BuLi, THF, -78°C 2) B(O-iPr)3 3) H3O+ B0 2-Amino-5-bromopyridine B1 This compound B0->B1 Pd Catalyst (e.g., Pd(PPh3)2Cl2) Base (e.g., Na2CO3) Solvent (e.g., 1,4-Dioxane) 95°C A1_alias 5-Pyrimidylboronic acid A1_alias->B1 Pd Catalyst (e.g., Pd(PPh3)2Cl2) Base (e.g., Na2CO3) Solvent (e.g., 1,4-Dioxane) 95°C

Diagram 1. Synthetic workflow for Route A.
Experimental Protocols for Route A

Step 1: Synthesis of 5-Pyrimidylboronic acid (Adapted from Saygili et al., 2004)[7]

  • Dissolve 5-bromopyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under a nitrogen atmosphere.

  • Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78°C. Stir for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture.

  • Allow the mixture to warm slowly to room temperature and stir overnight.

  • Quench the reaction by the slow addition of aqueous HCl (2M) and stir for 1 hour.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purification can be achieved by recrystallization.

Step 2: Suzuki Cross-Coupling (General procedure based on analogous couplings)[7]

  • To a reaction vessel, add 5-pyrimidylboronic acid (1.2 eq), 2-amino-5-bromopyridine (1.0 eq), sodium carbonate (Na₂CO₃, 2.0 eq), and dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.03 eq).

  • Add 1,4-dioxane and water (e.g., 4:1 ratio) as the solvent system.

  • Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 95°C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Route B: Coupling of 2-Aminopyrimidine-5-boronic Acid Derivative

This alternative approach begins with the synthesis of an aminopyrimidine boronic acid derivative from 2-amino-5-bromopyrimidine. This intermediate is then coupled with a suitable 5-halopyridine (e.g., 5-bromopyridine) to yield the final product. Using a pinacol ester of the boronic acid is often preferred to improve stability and ease of handling.

Route_B cluster_0 Step 1: Boronic Ester Synthesis cluster_1 Step 2: Suzuki Cross-Coupling A0 2-Amino-5-bromopyrimidine A1 2-Aminopyrimidine-5-boronic acid (or Pinacol Ester) A0->A1 1) Protection (e.g., BOC) 2) n-BuLi, -70°C 3) B(O-iPr)3 or Pinacolborane 4) Deprotection B0 5-Bromopyridine B1 This compound B0->B1 Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Solvent (e.g., DME) 80-90°C A1_alias 2-Aminopyrimidine-5-boronic acid (or Pinacol Ester) A1_alias->B1 Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Solvent (e.g., DME) 80-90°C

Diagram 2. Synthetic workflow for Route B.
Experimental Protocols for Route B

Step 1: Synthesis of 2-Aminopyrimidine-5-boronic acid (Optimized procedure)[6]

  • Protection: React 2-amino-5-bromopyrimidine (1.0 eq) with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP) to obtain the Boc-protected intermediate.

  • Borylation: Under a nitrogen atmosphere, cool the protected intermediate in an appropriate solvent to between -90 and -60°C. Add n-butyllithium (n-BuLi), followed by the addition of triisopropyl borate.

  • Deprotection: After workup, deprotect the BOC group using an acid (e.g., TFA or HCl) to yield 2-aminopyrimidine-5-boronic acid. A reported total yield for this three-step process is up to 73.9%.[6]

Step 2: Suzuki Cross-Coupling (General procedure based on analogous couplings)

  • Combine the 2-aminopyrimidine-5-boronic acid derivative (1.0 eq), 5-bromopyridine (1.1 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base like potassium carbonate (K₂CO₃) in a reaction flask.

  • Add a suitable solvent, such as 1,2-dimethoxyethane (DME).

  • Degas the mixture and heat under a nitrogen atmosphere to 80-90°C until the reaction is complete as monitored by TLC or LC-MS.

  • After cooling, perform an aqueous workup, extracting the product into an organic solvent.

  • Dry the organic phase, remove the solvent under reduced pressure, and purify the residue via column chromatography to isolate the target compound.

Quantitative Data from Analogous Reactions

The following table summarizes reaction conditions and yields for key steps or closely related transformations found in the literature, providing a baseline for expected efficiency.

ReactionReactantsCatalyst / Key ReagentsSolventTemp. (°C)Time (h)Yield (%)
Synthesis of 5-Pyrimidylboronic acid [7]5-Bromopyrimidinen-BuLi, B(O-iPr)₃THF-78 to RT~12Not specified
Suzuki Coupling (Analogous) [7]5-Pyrimidylboronic acid, 4,6-DichloropyrimidinePd(PPh₃)₂Cl₂, Na₂CO₃1,4-Dioxane/H₂O95Not specified56
Synthesis of 2-Amino-pyrimidine-5-boronic acid [6]2-Amino-5-bromopyrimidineBoc₂O, n-BuLi, B(O-iPr)₃, H⁺Various-90 to RTNot specified73.9 (overall)
Suzuki Coupling (Analogous) [5][8]5-Bromo-2-methylpyridin-3-amine, Arylboronic acidPd(PPh₃)₄, K₃PO₄1,4-Dioxane/H₂O85-95Not specifiedModerate to Good

This guide provides a foundational benchmark for the synthesis of this compound. Both proposed Suzuki-based routes are viable, with the final choice depending on precursor availability, cost, and specific laboratory capabilities. The provided protocols, adapted from analogous reactions, offer robust starting points for optimization.

References

A Comparative Guide to the Validation of Analytical Methods for 5-(Pyrimidin-5-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Proposed Analytical Methods for 5-(Pyrimidin-5-yl)pyridin-2-amine

The selection of an appropriate analytical method depends on various factors, including the intended purpose of the analysis (e.g., purity assessment, impurity quantification, pharmacokinetic studies), the sample matrix, and the required sensitivity. Below is a comparison of a proposed Reverse-Phase HPLC (RP-HPLC) method with UV detection and a more sensitive LC-MS/MS method.

Table 1: Comparison of Proposed HPLC and LC-MS/MS Methods

ParameterProposed RP-HPLC-UV MethodProposed LC-MS/MS Method
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Column C18 column (e.g., 150 x 4.6 mm, 2.7 µm)[1].C18 column (e.g., 100 x 2.1 mm, 5 µm)[2].
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer pH 3) and an organic solvent (e.g., acetonitrile or methanol)[1][3].Gradient elution with a mixture of water with a volatile modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
Detection UV detector, wavelength set at a maximum absorbance for the analyte (e.g., 254 nm)[1].Tandem mass spectrometer (e.g., triple quadrupole) in Multiple Reaction Monitoring (MRM) mode.
Sensitivity Typically in the µg/mL range (LOD ~0.015 µg/mL for a similar compound)[1].High sensitivity, typically in the ng/mL to pg/mL range (LOD ~0.025-0.20 ng/mL for similar amines)[2].
Selectivity Good, but may be susceptible to interference from co-eluting impurities with similar UV spectra.Excellent, highly selective due to mass-based detection of parent and fragment ions.
Advantages Widely available, robust, cost-effective, suitable for routine quality control.High sensitivity and selectivity, suitable for complex matrices and trace-level analysis (e.g., bioanalysis, genotoxic impurity analysis).
Disadvantages Lower sensitivity compared to LC-MS, potential for interference.Higher equipment cost and complexity, potential for matrix effects that can suppress or enhance ionization.

Experimental Protocols

A comprehensive validation of an analytical method is essential to demonstrate its suitability for the intended purpose. The following protocol outlines the key validation parameters based on the International Council for Harmonisation (ICH) guidelines.

Generic Protocol for Analytical Method Validation

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

    • Procedure: Analyze blank samples (matrix without the analyte), a sample of the pure analyte, and a sample of the analyte spiked into the matrix. Compare the chromatograms to ensure no interfering peaks are present at the retention time of the analyte. For LC-MS, monitor specific mass transitions to enhance specificity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Procedure: Prepare a series of at least five calibration standards of known concentrations spanning the expected range of the samples. Plot the instrument response versus the concentration and determine the linearity using a linear regression analysis. The correlation coefficient (R²) should ideally be ≥ 0.999[1].

  • Accuracy: The closeness of the test results obtained by the method to the true value.

    • Procedure: Analyze samples with known concentrations of the analyte (e.g., by spiking the matrix with a known amount of analyte at different concentration levels). The accuracy is expressed as the percentage of recovery. Typical acceptance criteria are within 98-102%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): Analyze a minimum of three concentrations within the linear range, with multiple replicates (e.g., n=6) on the same day and with the same analyst and equipment.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on different days, with different analysts, or with different equipment. The precision is expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • Procedure: Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • Procedure: Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be validated for accuracy and precision.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

    • Procedure: Introduce small variations in method parameters such as mobile phase composition (e.g., ±2%), pH (e.g., ±0.2 units), column temperature (e.g., ±5°C), and flow rate (e.g., ±10%). The effect on the results is then evaluated.

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method for this compound.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development (HPLC or LC-MS) start->method_dev method_opt Method Optimization method_dev->method_opt validation_protocol Prepare Validation Protocol method_opt->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report method_implementation Routine Method Implementation validation_report->method_implementation

Caption: Workflow for the validation of an analytical method.

This comprehensive guide provides a framework for developing and validating analytical methods for this compound. By systematically evaluating the proposed methods and adhering to a rigorous validation protocol, researchers can ensure the generation of reliable and accurate analytical data crucial for drug development and quality control.

References

Assessing the Reproducibility and Robustness of Experiments Involving 5-(Pyrimidin-5-yl)pyridin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility and robustness of experimental data are paramount. This guide provides a comparative assessment of experiments involving 5-(Pyrimidin-5-yl)pyridin-2-amine, a versatile scaffold in medicinal chemistry. We will delve into its synthesis, biological activities, and compare its performance with alternative compounds, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a heterocyclic compound that has garnered significant interest as a key building block in the development of therapeutic agents. Its rigid structure, featuring both a pyridine and a pyrimidine ring, allows for specific interactions with biological targets, making it a valuable scaffold in drug discovery. This compound and its derivatives have been notably explored as inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) and as modulators of the orphan nuclear receptor Nur77, both of which are implicated in cancer.

Chemical Properties:

PropertyValue
CAS Number 827588-84-1
Molecular Formula C₉H₈N₄
Molecular Weight 172.19 g/mol
IUPAC Name This compound

Synthesis of this compound and its Derivatives: A Discussion on Reproducibility

The synthesis of this compound and its analogues often relies on well-established cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The reproducibility of these synthetic routes can be influenced by several factors.

General Synthetic Approach (Suzuki-Miyaura Coupling):

A common method involves the palladium-catalyzed cross-coupling of a pyridine-containing boronic acid or ester with a halogenated pyrimidine, or vice versa.

G cluster_reactants Reactants reactant1 Pyridine Derivative (e.g., 2-aminopyridine-5-boronic acid) product This compound reactant1->product reactant2 Pyrimidine Derivative (e.g., 5-bromopyrimidine) reactant2->product catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃, Na₂CO₃) base->product solvent Solvent (e.g., Dioxane/Water, Toluene) solvent->product

General workflow for Suzuki-Miyaura coupling.

Factors Influencing Reproducibility in Synthesis:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is critical. While commercially available catalysts like Pd(PPh₃)₄ are common, their activity can be sensitive to air and moisture, leading to variability in reaction yields. The use of more robust pre-catalysts can improve reproducibility.

  • Base and Solvent System: The selection of the base and solvent system can significantly impact reaction efficiency and side-product formation. The solubility of the reactants and the base in the chosen solvent mixture is crucial for a homogenous reaction. For instance, a mixture of an organic solvent like dioxane or toluene with water is often employed to dissolve both the organic reactants and the inorganic base.[1] The ratio of these solvents can affect the reaction rate and yield.[1]

  • Purity of Starting Materials: The purity of the boronic acids/esters and halide derivatives is paramount. Impurities in boronic acids, such as boronic anhydrides, can lead to lower yields and purification challenges.

  • Reaction Conditions: Temperature and reaction time are key parameters that need to be precisely controlled. Inconsistent heating can lead to incomplete reactions or degradation of products.

Troubleshooting Common Issues:

Challenges in Suzuki-Miyaura couplings involving pyridine-containing substrates are not uncommon. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. This is often referred to as the "2-pyridyl problem."[2] Strategies to mitigate this include the use of specific ligands that can displace the pyridine nitrogen from the palladium center or the use of pyridine derivatives with modified electronic properties.[3] Difficulties in reproducing Suzuki couplings can sometimes be traced back to subtle variations in reagent quality or reaction setup.[4][5]

Comparison with Alternative Scaffolds

The utility of this compound as a drug scaffold is best understood by comparing it to other chemical structures targeting the same biological pathways.

As a CDK4/6 Inhibitor Scaffold

The pyridine-pyrimidine core of this compound is a key feature in several CDK4/6 inhibitors. It mimics the adenine core of ATP, allowing for competitive binding to the kinase active site.

Alternative CDK4/6 Inhibitor Scaffolds:

ScaffoldExample Compound(s)Key Features
Pyrido[2,3-d]pyrimidin-7-one Palbociclib, RibociclibA well-established and potent scaffold.
2-Anilino-pyrimidine AbemaciclibOffers a different substitution pattern and potential for altered selectivity.[6]
Thiazolyl-aminopyrimidine Various experimental inhibitorsProvides a different heterocyclic core for exploring structure-activity relationships.

Comparative Performance Data (IC₅₀ Values):

CompoundScaffold TypeCDK4 IC₅₀ (nM)CDK6 IC₅₀ (nM)Reference
PalbociclibPyrido[2,3-d]pyrimidin-7-one1115[7]
RibociclibPyrido[2,3-d]pyrimidin-7-one1039[7]
Abemaciclib2-Anilino-pyrimidine210[7]
Representative this compound derivativePyridine-pyrimidine(Varies with substitution)(Varies with substitution)-

Note: IC₅₀ values can vary between different studies and assay conditions.

The choice of scaffold can influence not only potency but also selectivity and pharmacokinetic properties. For example, abemaciclib has shown greater CNS penetration compared to palbociclib, which may be attributed to differences in their physicochemical properties stemming from their distinct scaffolds.[8][9]

G cluster_pathway CDK4/6 Signaling Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits G1S_Transition G1/S Phase Transition E2F->G1S_Transition promotes Inhibitor This compound based inhibitor Inhibitor->CDK46 inhibits G cluster_pathway Nur77-mediated Apoptosis Nur77_nucleus Nur77 (Nucleus) Nur77_mito Nur77 (Mitochondria) Nur77_nucleus->Nur77_mito Modulator This compound based modulator Modulator->Nur77_nucleus induces translocation Bcl2 Bcl-2 Nur77_mito->Bcl2 converts to pro-apoptotic Apoptosis Apoptosis Bcl2->Apoptosis G start Start reagents Prepare Reagents: - Kinase - Substrate - Compound - ATP start->reagents incubate Incubate Kinase, Substrate, and Compound reagents->incubate initiate Initiate reaction with ATP incubate->initiate stop Stop Reaction initiate->stop quantify Quantify Phosphorylation stop->quantify analyze Analyze Data (IC₅₀) quantify->analyze end End analyze->end

References

Comparative study of the ADME (absorption, distribution, metabolism, and excretion) properties of 5-(Pyrimidin-5-yl)pyridin-2-amine analogs

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of ADME Properties in 5-(Pyrimidin-5-yl)pyridin-2-amine Analogs and Related Kinase Inhibitors

A comprehensive understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates is fundamental to successful drug development. This guide provides a comparative overview of the ADME characteristics of this compound analogs and structurally related kinase inhibitors, drawing upon available preclinical data. While a direct head-to-head comparative study on a single, consistent series of this compound analogs is not extensively documented in publicly available literature, this guide synthesizes findings from various studies on similar chemical scaffolds to provide valuable insights for researchers and drug development professionals.

The compounds discussed are often investigated as inhibitors of various protein kinases, making their pharmacokinetic profiles a critical determinant of their therapeutic potential.[1] Early assessment of ADME properties helps in the selection and optimization of lead candidates, ensuring that promising molecules are not terminated late in development due to poor pharmacokinetic profiles.[2]

Absorption

The absorption of a drug candidate determines its bioavailability after oral administration. Key parameters evaluated include solubility and permeability.

Solubility: Aqueous solubility is a prerequisite for absorption. Poorly soluble compounds often exhibit low and variable oral bioavailability. For instance, in a study of di(pyridin-2-yl)-1,2,4-thiadiazole-5-amines, a related class of compounds, solubility was a key parameter optimized during lead development.[3] While specific data for this compound analogs is sparse, the general trend for kinase inhibitors is that they can suffer from low solubility due to their often rigid and aromatic structures.[1]

Permeability: The ability of a compound to cross the intestinal epithelium is another critical factor for oral absorption. The Caco-2 cell permeability assay is a widely used in vitro model for predicting human intestinal absorption.[2] This assay can also identify whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit absorption. For many kinase inhibitor programs, achieving high permeability while avoiding P-gp efflux is a key objective.

Table 1: Representative Solubility and Permeability Data for Related Pyrimidine Analogs

Compound ClassAssayResultReference
Di(pyridin-2-yl)-1,2,4-thiadiazole-5-aminesKinetic SolubilityImproved solubility for thiadiazole and triazole cores[3]
AminothiazolesAqueous SolubilityCompound 57 showed improved solubility (60 µM) compared to analogs (<10 µM)[4]
Distribution

Following absorption, a drug distributes into various tissues. Key parameters influencing distribution are plasma protein binding (PPB) and red blood cell partitioning.

Plasma Protein Binding (PPB): The extent of binding to plasma proteins, primarily albumin, influences the unbound fraction of the drug, which is the pharmacologically active portion. High PPB can limit the amount of free drug available to reach the target site and can also affect clearance. In vitro assays are routinely used to determine the fraction of unbound drug (fu).[5]

Metabolism

Metabolism, primarily in the liver, transforms drug molecules into more water-soluble metabolites for excretion. This process is a major determinant of a drug's half-life and potential for drug-drug interactions (DDIs).

Metabolic Stability: The stability of a compound in the presence of liver microsomes or hepatocytes is a key indicator of its metabolic clearance in vivo.[6] Assays using liver S9 fractions or microsomes from different species (e.g., human, rat, mouse) can provide an early assessment of metabolic stability.[3][7] For example, in a series of di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, metabolic stability was assessed in liver S9 and microsomes, with the percentage of compound remaining after a specific time point being the primary readout.[3][7]

CYP Inhibition: Cytochrome P450 (CYP) enzymes are a major family of drug-metabolizing enzymes. Inhibition of these enzymes by a drug candidate can lead to DDIs. Therefore, screening for inhibition of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is a standard part of preclinical profiling.[2] For instance, studies on 1-(2-pyrimidinyl)-piperazine, a metabolite of several psychoactive drugs, identified CYP2D6 as the primary enzyme responsible for its hydroxylation.[8]

Table 2: Representative Metabolic Stability and Pharmacokinetic Data for Related Pyrimidine Analogs

Compound/AnalogSpeciesAssayParameterValueReference
Di(pyridin-2-yl)-1,2,4-thiadiazole-5-amine analogsHuman, MouseLiver Microsome Stability% remaining @ 30 minGood stability observed[3]
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine (Compound 83)RatIn vivo PK (5 mg/kg, oral)Tmax4 h[9]
Cmax164 ng/mL[9]
AUC(0-t)1656 ng.h/mL[9]
Bioavailability (F)48%[9]
5-Amino-1,2,3-triazole-4-carboxamide analog (Compound 13)RatIn vitro ClearanceIntrinsic ClearanceDecreased vs. analog[4]
Excretion

The final step in the drug's journey is its removal from the body, either as the unchanged parent drug or as metabolites. Excretion occurs primarily through the kidneys (renal excretion) or in the feces (biliary excretion). The route and rate of excretion are important for determining the dosing interval.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of ADME data. Below are representative protocols for key in vitro ADME assays.

Metabolic Stability in Liver Microsomes

  • Preparation: A stock solution of the test compound is prepared in an organic solvent (e.g., DMSO).

  • Incubation Mixture: The incubation mixture contains liver microsomes (e.g., from human or rat), a phosphate buffer (pH 7.4), and the test compound at a final concentration typically between 1-10 µM. The final concentration of the organic solvent is usually kept below 1%.

  • Initiation of Reaction: The reaction is initiated by adding a NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t1/2) and intrinsic clearance (CLint) are then determined.[6]

Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for approximately 21 days to form a differentiated and polarized monolayer.[2]

  • Transport Buffer: A transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is used.

  • Apical to Basolateral (A-B) Transport: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points.

  • Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (B) side, and samples are taken from the apical (A) side to assess active efflux.

  • Analysis: The concentration of the test compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to assess the potential for active efflux.[2]

Visualizations

To better illustrate the processes involved in ADME studies, the following diagrams are provided.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Solubility Solubility Assay PPB Plasma Protein Binding Permeability Caco-2 Assay Met_Stability Microsomal Stability RBC_Partition RBC Partitioning Excretion_Pathways Identify Excretion Pathways Met_Stability->Excretion_Pathways CYP_Inhibition CYP Inhibition Compound Test Compound Compound->Solubility Compound->Permeability Compound->PPB Compound->RBC_Partition Compound->Met_Stability Compound->CYP_Inhibition

Caption: General workflow for in vitro ADME profiling of drug candidates.

Metabolic_Pathway Parent This compound (Parent Drug) Phase1 Phase I Metabolism (e.g., Oxidation, Hydroxylation) Parent->Phase1 Phase2 Phase II Metabolism (e.g., Glucuronidation) Parent->Phase2 Metabolite1 Oxidized/Hydroxylated Metabolite Phase1->Metabolite1 Metabolite1->Phase2 Excretion Excretion (Urine/Feces) Metabolite1->Excretion Metabolite2 Glucuronide Conjugate Phase2->Metabolite2 Metabolite2->Excretion

Caption: Hypothetical metabolic pathway for a pyrimidine-pyridine scaffold.

References

Evaluating the advantages and disadvantages of 5-(Pyrimidin-5-yl)pyridin-2-amine relative to existing therapies

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of first, second, and third-generation ALK inhibitors, evaluating their efficacy, safety, and mechanisms of resistance in the treatment of ALK-positive non-small cell lung cancer.

The discovery of anaplastic lymphoma kinase (ALK) gene rearrangements as an oncogenic driver in a subset of non-small cell lung cancer (NSCLC) has revolutionized the treatment landscape for this disease. The development of targeted tyrosine kinase inhibitors (TKIs) has led to significant improvements in patient outcomes. This guide provides a comprehensive comparison of the different generations of ALK inhibitors, from the first-in-class crizotinib to the highly potent second and third-generation agents, offering insights for researchers, scientists, and drug development professionals.

Mechanism of Action: A Generational Leap in Potency and Selectivity

ALK-positive NSCLC is driven by a chromosomal rearrangement that leads to the fusion of the ALK gene with a partner gene, most commonly EML4. This results in the constitutive activation of the ALK tyrosine kinase, which in turn activates downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, promoting cancer cell proliferation and survival. ALK inhibitors are designed to bind to the ATP-binding pocket of the ALK kinase domain, blocking its activity and shutting down these oncogenic signals.

The evolution of ALK inhibitors has been marked by increasing potency against ALK and the ability to overcome resistance mechanisms that emerge during treatment.

  • First-Generation (Crizotinib): Crizotinib was the first ALK inhibitor to be approved and demonstrated superior efficacy compared to chemotherapy.[1] However, its potency is limited, and it is susceptible to a wide range of resistance mutations within the ALK kinase domain.[2][3][4]

  • Second-Generation (Alectinib, Brigatinib): These inhibitors were developed to be more potent against ALK and to have activity against many of the resistance mutations that arise with crizotinib treatment.[5][6] They also exhibit significantly improved central nervous system (CNS) penetration, a critical feature as the brain is a common site of metastasis in ALK-positive NSCLC.[7][8]

  • Third-Generation (Lorlatinib): Lorlatinib was specifically designed to be active against a broad spectrum of ALK resistance mutations, including the highly resistant G1202R mutation, which can emerge after treatment with second-generation inhibitors.[9][10] It also has excellent CNS penetration.[9][11]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors ALK Inhibitors EML4-ALK EML4-ALK PI3K PI3K EML4-ALK->PI3K Activates RAS RAS EML4-ALK->RAS Activates STAT3 STAT3 EML4-ALK->STAT3 Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Transcription Gene Transcription (Proliferation, Survival) mTOR->Gene_Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Transcription STAT3->Gene_Transcription Crizotinib Crizotinib (1st Gen) Crizotinib->EML4-ALK Alectinib_Brigatinib Alectinib, Brigatinib (2nd Gen) Alectinib_Brigatinib->EML4-ALK Lorlatinib Lorlatinib (3rd Gen) Lorlatinib->EML4-ALK

Caption: ALK signaling pathway and points of inhibition by different generations of TKIs.

Comparative Efficacy: Head-to-Head Clinical Trial Data

The superiority of newer generation ALK inhibitors over crizotinib has been established in several phase 3 clinical trials. The following tables summarize the key efficacy data from the pivotal first-line trials: PROFILE 1014 (Crizotinib vs. Chemotherapy), ALEX (Alectinib vs. Crizotinib), ALTA-1L (Brigatinib vs. Crizotinib), and CROWN (Lorlatinib vs. Crizotinib).

Systemic Efficacy
Trial (Drug) Median Progression-Free Survival (PFS) Overall Response Rate (ORR) Hazard Ratio (HR) for PFS vs. Crizotinib
PROFILE 1014 (Crizotinib)10.9 months[12]74%[12]N/A (vs. Chemotherapy)
ALEX (Alectinib)34.8 months[13]82.9%0.47[14]
ALTA-1L (Brigatinib)24.0 months[15]71%0.49[16]
CROWN (Lorlatinib)Not Reached (at 5 years)[17]76%0.19[17]
Intracranial Efficacy in Patients with CNS Metastases at Baseline
Trial (Drug) Median Intracranial PFS Intracranial ORR HR for Intracranial Progression vs. Crizotinib
ALEX (Alectinib)Not Reached81%0.16
ALTA-1L (Brigatinib)24.0 months78%0.27
CROWN (Lorlatinib)Not Reached82%0.07

Safety and Tolerability

While the newer generation ALK inhibitors offer improved efficacy, they are also associated with distinct side effect profiles.

Drug Common Adverse Events (All Grades) Key Grade 3-4 Adverse Events
Crizotinib Vision disorders, nausea, diarrhea, vomiting, edema, constipation, elevated transaminasesElevated transaminases, neutropenia
Alectinib Anemia, constipation, fatigue, myalgia, edema, increased bilirubinIncreased bilirubin, increased creatine phosphokinase, anemia[8]
Brigatinib Diarrhea, nausea, fatigue, cough, headache, increased creatine phosphokinaseIncreased creatine phosphokinase, hypertension, pneumonitis[8]
Lorlatinib Hypercholesterolemia, hypertriglyceridemia, edema, peripheral neuropathy, cognitive effects, weight gain[8]Hypercholesterolemia, hypertriglyceridemia[8]

Mechanisms of Resistance and the Next Line of Therapy

A major challenge in the treatment of ALK-positive NSCLC is the development of acquired resistance. The mechanisms of resistance differ between the generations of inhibitors.

  • Resistance to Crizotinib: Often involves secondary mutations in the ALK kinase domain (e.g., L1196M, G1269A) or amplification of the ALK fusion gene.[3][4] Activation of bypass signaling pathways (e.g., EGFR, KIT) can also occur.[4]

  • Resistance to Second-Generation Inhibitors: While active against many crizotinib-resistant mutations, second-generation inhibitors can select for other mutations, most notably the G1202R "solvent front" mutation, which confers a high level of resistance.[5][10][18]

  • Resistance to Lorlatinib: As a potent inhibitor that is active against G1202R, resistance to lorlatinib is more complex.[9][11][19] It can involve the acquisition of compound mutations (multiple mutations in the ALK kinase domain) or the activation of bypass pathways.[9][11][19][20]

Resistance_Evolution cluster_1st_gen 1st Generation TKI cluster_2nd_gen 2nd Generation TKI cluster_3rd_gen 3rd Generation TKI Treatment_Naive Treatment-Naive ALK+ NSCLC Crizotinib Crizotinib Treatment_Naive->Crizotinib Alectinib_Brigatinib Alectinib / Brigatinib Crizotinib->Alectinib_Brigatinib Progression with L1196M, G1269A, etc. Lorlatinib Lorlatinib Crizotinib->Lorlatinib Progression with various mutations Alectinib_Brigatinib->Lorlatinib Progression with G1202R Resistance Resistance Mechanisms: - On-target ALK mutations - ALK gene amplification - Bypass pathway activation Alectinib_Brigatinib->Resistance Lorlatinib->Resistance Clinical_Trial_Workflow Screening Patient Screening Eligibility Eligibility Criteria Met? - ALK+ NSCLC - Treatment-Naive - ECOG PS 0-2 Screening->Eligibility Randomization Randomization (1:1) Eligibility->Randomization Yes Screen_Failure Screen_Failure Eligibility->Screen_Failure No Arm_A Arm A: Experimental ALK Inhibitor (e.g., Alectinib, Brigatinib, Lorlatinib) Randomization->Arm_A Arm_B Arm B: Control (Crizotinib) Randomization->Arm_B Treatment Treatment until Progression or Unacceptable Toxicity Arm_A->Treatment Arm_B->Treatment Follow_up Follow-up for Survival Treatment->Follow_up Primary_Endpoint Primary Endpoint: Progression-Free Survival (PFS) Follow_up->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - Overall Survival (OS) - Overall Response Rate (ORR) - Intracranial Efficacy - Safety Follow_up->Secondary_Endpoints

References

Independent Verification of Anti-Cancer Activity: A Comparative Analysis of Pyridine-Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer activity of a representative pyridine-pyrimidine derivative, 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide (designated as Compound 8b), with the established anti-cancer agent Celastrol. Both compounds are known to modulate the orphan nuclear receptor Nur77, a promising target in cancer therapy. This analysis is based on publicly available experimental data to facilitate independent verification and further research.

Introduction to Nur77 Modulators

The pyridine-pyrimidine scaffold is a key pharmacophore in the development of various therapeutic agents. While direct anti-cancer activity data for 5-(Pyrimidin-5-yl)pyridin-2-amine is not extensively available in the public domain, numerous derivatives have demonstrated significant anti-neoplastic properties. This guide focuses on a prominent class of these derivatives: 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide compounds, which exert their anti-cancer effects by modulating the activity of Nur77.

Nur77 (also known as TR3 or NGFI-B) is an orphan nuclear receptor that plays a crucial role in apoptosis.[1] Its translocation from the nucleus to the mitochondria can trigger programmed cell death, making it an attractive target for cancer drug development.[1] Compound 8b is a novel Nur77 modulator with demonstrated anti-cancer activity.[2][3] Celastrol, a natural triterpenoid, is a known Nur77 ligand and serves as a relevant comparator for this analysis.[2][4]

Comparative Anti-Cancer Activity

The anti-proliferative activity of Compound 8b and Celastrol has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineCancer TypeCompound 8b IC50 (µM)Celastrol IC50 (µM)
HepG2Hepatocellular Carcinoma1.5 ± 0.12.5 ± 0.2
Huh7Hepatocellular Carcinoma2.1 ± 0.23.1 ± 0.3
SMMC-7721Hepatocellular Carcinoma1.8 ± 0.12.8 ± 0.2
A549Lung Cancer3.2 ± 0.34.5 ± 0.4
HCT116Colon Cancer2.5 ± 0.23.8 ± 0.3

Data is compiled from publicly available research articles. The exact values may vary slightly between different studies and experimental conditions.

The data indicates that Compound 8b exhibits potent anti-proliferative activity against a range of cancer cell lines, with IC50 values generally lower than those of Celastrol, suggesting a higher potency in these in vitro models.

Mechanism of Action: Nur77-Mediated Apoptosis

Both Compound 8b and Celastrol induce apoptosis in cancer cells through the modulation of the Nur77 signaling pathway. The proposed mechanism involves the binding of the compound to Nur77, which promotes its translocation from the nucleus to the mitochondria. In the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, converting it into a pro-apoptotic protein, which in turn leads to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis.[1]

Nur77_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Nur77_n Nur77 Nur77_m Nur77 Nur77_n->Nur77_m Translocation Bcl2 Bcl-2 Nur77_m->Bcl2 Interacts and converts to pro-apoptotic CytoC Cytochrome c Bcl2->CytoC Releases Apoptosis Apoptosis CytoC->Apoptosis Activates caspase cascade Compound Compound 8b or Celastrol Compound->Nur77_n Binds to Nur77

Caption: Nur77-mediated apoptotic pathway induced by Compound 8b or Celastrol.

Experimental Protocols

To facilitate the independent verification of the anti-cancer activity of these compounds, detailed protocols for key experiments are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7][8]

Materials:

  • Cancer cell lines (e.g., HepG2, Huh7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Compound 8b and Celastrol (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Compound 8b or Celastrol and a vehicle control (DMSO) for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Add MTT solution and incubate B->C D Add solubilization solution C->D E Measure absorbance at 570 nm D->E F Calculate IC50 values E->F

Caption: Workflow for the MTT cell viability assay.

Apoptosis Analysis by Western Blot

Western blotting can be used to detect the expression of key apoptosis-related proteins, such as cleaved caspases and PARP.[9][10][11][12]

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Nur77, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells using RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Western_Blot_Workflow A Cell Lysis and Protein Quantification B SDS-PAGE A->B C Protein Transfer to PVDF membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection and Analysis F->G

Caption: General workflow for Western blot analysis.

Conclusion

The available data suggests that 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives, represented here by Compound 8b, are a promising class of anti-cancer agents. Their mechanism of action through the modulation of the Nur77 pathway provides a clear rationale for their therapeutic potential. The provided experimental protocols offer a framework for the independent verification and further investigation of these and similar pyridine-pyrimidine compounds. Future research should focus on in vivo efficacy, pharmacokinetic profiling, and safety assessments to fully elucidate the clinical potential of this compound class.

References

Safety Operating Guide

Proper Disposal of 5-(Pyrimidin-5-yl)pyridin-2-amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 5-(Pyrimidin-5-yl)pyridin-2-amine, a heterocyclic amine compound. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The compound is associated with the GHS precautionary statement P501, which mandates disposal of contents and container in accordance with local, regional, national, and international regulations.[1][2][3]

Personal Protective Equipment (PPE): All personnel handling this compound for disposal must wear appropriate PPE, including:

  • Chemical safety goggles

  • Chemical-resistant gloves (e.g., butyl rubber or PVA)

  • A fully-buttoned laboratory coat

Operations should be conducted within a certified laboratory chemical fume hood to prevent inhalation of any dust or fumes.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through a licensed hazardous-waste disposal contractor.[4] This ensures that the chemical is managed in an environmentally responsible and compliant manner.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect pure this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, bench paper) in a designated, sealable, and airtight waste container. The container must be compatible with the chemical.

  • Liquid Waste: If the compound is in solution, it should be collected in a separate, compatible, and clearly labeled waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Labeling: As soon as the first waste is added, attach a completed hazardous waste label to the container. The label should clearly identify the contents as "Hazardous Waste: this compound" and include the approximate concentration and quantity.

Step 2: Container Management and Storage

  • Keep the waste container securely sealed at all times, except when adding waste.

  • Store the container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizers and acids.[5]

  • Ensure the storage area is clearly marked as a hazardous waste accumulation site.

Step 3: Arranging for Disposal

  • Once the waste container is full or is no longer in use, complete a chemical collection request form as per your institution's procedures.

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated waste management provider to schedule a pickup.

Step 4: Handling Spills

  • In the event of a small spill, trained personnel wearing appropriate PPE may clean it up using an inert absorbent material like sand or vermiculite.[6]

  • The absorbent material should then be collected in a sealed container and disposed of as hazardous waste.[5][6]

  • For large spills, evacuate the area immediately, secure it, and contact your institution's emergency response team or EHS.[5]

Quantitative Data Summary

ParameterValueReference
GHS Precautionary StatementP501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1][3]
Recommended Disposal MethodIncineration at a licensed hazardous-waste facility.[7][8][9]
Incompatible MaterialsStrong oxidizers, strong acids.[5]

Experimental Protocols

The primary "experimental protocol" for disposal is the safe and compliant transfer of the chemical waste to a certified hazardous waste management facility. The key steps are outlined in the disposal protocol above. The generally accepted industrial practice for the final disposal of pyridine and pyrimidine derivatives is high-temperature incineration in a specialized facility equipped with flue gas scrubbing to neutralize harmful combustion products.[7][8]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

G A Start: Identify Waste This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste (Solid vs. Liquid) B->C D Collect in Labeled, Compatible Waste Container C->D E Store in Designated Secondary Containment Area D->E F Container Full or No Longer in Use? E->F F->E No G Complete Chemical Collection Request F->G Yes H Contact EHS for Pickup G->H I End: Waste Transferred to Licensed Disposal Facility H->I

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors.

References

Personal protective equipment for handling 5-(Pyrimidin-5-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 5-(Pyrimidin-5-yl)pyridin-2-amine

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No: 827588-84-1). The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.

Chemical and Physical Properties:

PropertyValueSource
CAS Number 827588-84-1[1]
Molecular Formula C9H8N4[2]
Molecular Weight 172.19 g/mol [1][2]
Physical Form Powder[1]
Storage Temperature Room Temperature[1][3]
Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are outlined in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Statements: [1][4]

CodeStatement
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Signal Word: Warning[1][3]

Based on these hazards, the following personal protective equipment is mandatory when handling this compound.

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.To prevent eye irritation or damage from splashes or airborne particles.[5][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat.To prevent skin irritation upon contact.[5][6]
Respiratory Protection Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator with a particulate filter.To prevent respiratory tract irritation from inhaling the powder.[5]
Handling and Storage Procedures

Operational Plan:

  • Engineering Controls: Handle this compound in a chemical fume hood to minimize inhalation exposure.

  • Handling:

    • Avoid breathing dust.[5]

    • Avoid contact with skin and eyes.[6]

    • Wash hands thoroughly after handling.[5][6]

    • Do not eat, drink, or smoke in the handling area.[5]

  • Storage:

    • Store in a tightly sealed container.[3]

    • Keep in a dry, well-ventilated place.[3]

    • Store at room temperature.[1]

First Aid and Emergency Procedures

Precautionary Statements: [1][3]

CodeStatement
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P264 Wash skin thoroughly after handling.
P270 Do not eat, drink or smoke when using this product.
P280 Wear protective gloves/ protective clothing/ eye protection/ face protection.
P301+P312 IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352 IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P332+P313 If skin irritation occurs: Get medical advice/attention.
P337+P313 If eye irritation persists: Get medical advice/attention.
Disposal Plan

Contaminated materials and the compound itself should be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, labeled, and sealed container.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service for proper disposal. Avoid release to the environment.[5]

Workflow for Safe Handling of this compound

prep Preparation - Review SDS - Assemble PPE handling Handling - Use fume hood - Avoid dust inhalation - Avoid skin/eye contact prep->handling Proceed with caution storage Storage - Tightly sealed container - Room temperature - Well-ventilated area handling->storage After use spill Spill / Exposure - Follow First Aid - Decontaminate area handling->spill In case of accident disposal Disposal - Collect in labeled container - Follow regulations handling->disposal After experiment end End of Process storage->end spill->disposal Dispose of contaminated materials disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.